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  • Product: (5-Chloro-thiazol-2-YL)acetic acid
  • CAS: 1363381-03-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (5-Chloro-thiazol-2-YL)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Halogenated Thiazole Scaffold The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Halogenated Thiazole Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of clinically significant drugs. Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, attributable to its unique electronic properties and hydrogen bonding capabilities. The incorporation of a chloro-substituent at the 5-position of the thiazole ring, coupled with an acetic acid moiety at the 2-position, presents a molecule of significant interest for drug discovery and development. This strategic halogenation is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (5-Chloro-thiazol-2-YL)acetic acid, offering a roadmap for its synthesis, characterization, and exploration in drug discovery programs.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueNotes
Molecular Formula C₅H₄ClNO₂SBased on structural components.
Molecular Weight 177.61 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic acids.
Melting Point 150-170 °CEstimated based on similar chloro-substituted heterocyclic acetic acids.
Boiling Point > 300 °C (decomposes)High boiling point expected due to the carboxylic acid and heterocyclic ring.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid group imparts some water solubility, while the chlorinated thiazole ring enhances solubility in organic solvents.
pKa 3.0 - 4.0The electron-withdrawing nature of the thiazole ring and chlorine atom is expected to make the carboxylic acid more acidic than acetic acid.

Synthesis of (5-Chloro-thiazol-2-YL)acetic acid: A Proposed Synthetic Pathway

The synthesis of (5-Chloro-thiazol-2-YL)acetic acid can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient route commences with the commercially available 2-amino-5-chlorothiazole.

Synthesis_Workflow A 2-Amino-5-chlorothiazole B Diazotization A->B NaNO2, HCl C Sandmeyer Reaction (CuCN) B->C D 2-Cyano-5-chlorothiazole C->D E Acid Hydrolysis D->E H2SO4 / H2O, Heat F (5-Chloro-thiazol-2-YL)acetic acid E->F

A proposed synthetic workflow for (5-Chloro-thiazol-2-YL)acetic acid.
Step-by-Step Experimental Protocol:

Step 1: Diazotization of 2-Amino-5-chlorothiazole

  • To a stirred solution of concentrated hydrochloric acid (20 mL) in water (50 mL) cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-chlorothiazole (10 g, 74.3 mmol).

  • Slowly add a solution of sodium nitrite (5.6 g, 81.7 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Rationale: The diazotization of the primary amino group on the thiazole ring is a critical step to introduce a good leaving group (N₂) for the subsequent nucleophilic substitution. The use of low temperatures is crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Sandmeyer Reaction to form 2-Cyano-5-chlorothiazole

  • In a separate flask, prepare a solution of copper(I) cyanide (8.0 g, 89.3 mmol) and sodium cyanide (4.4 g, 89.8 mmol) in water (40 mL).

  • Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-cyano-5-chlorothiazole.

Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic or heteroaromatic ring via a diazonium salt. The cyano group serves as a precursor to the carboxylic acid.

Step 3: Hydrolysis of 2-Cyano-5-chlorothiazole to (5-Chloro-thiazol-2-YL)acetic acid

  • To the crude 2-cyano-5-chlorothiazole from Step 2, add a mixture of concentrated sulfuric acid (30 mL) and water (30 mL).

  • Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure (5-Chloro-thiazol-2-YL)acetic acid.[1]

Rationale: Acid-catalyzed hydrolysis of the nitrile provides a direct route to the corresponding carboxylic acid.[1] The strong acidic conditions and elevated temperature are necessary to drive the reaction to completion.

Reactivity and Derivatization Potential

The chemical reactivity of (5-Chloro-thiazol-2-YL)acetic acid is governed by the interplay of its functional groups: the carboxylic acid, the thiazole ring, and the chloro-substituent.

Reactivity_Diagram cluster_0 Carboxylic Acid Reactions cluster_1 Thiazole Ring Reactions cluster_2 Chloro Group Reactions main (5-Chloro-thiazol-2-YL)acetic acid Carboxylic Acid Thiazole Ring Chloro Group ester Esterification (R-OH, H+) main:c->ester amide Amide Coupling (R-NH2, Coupling Agent) main:c->amide elec_sub Electrophilic Aromatic Substitution (e.g., Nitration) main:t->elec_sub nuc_sub Nucleophilic Aromatic Substitution (e.g., with thiols) main:cl->nuc_sub

Key reactivity sites of (5-Chloro-thiazol-2-YL)acetic acid.
  • Carboxylic Acid Group: This functional group can readily undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Thiazole Ring: The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing chloro and carboxylic acid groups will deactivate the ring to some extent.

  • Chloro Group: The chlorine atom at the 5-position can potentially be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functional groups.

Potential Applications in Drug Discovery

Thiazole-containing compounds have demonstrated a wide array of pharmacological activities.[2][3] The structural motif of (5-Chloro-thiazol-2-YL)acetic acid makes it a promising scaffold for the development of novel therapeutics in several key areas:

  • Antimicrobial Agents: Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties. The unique combination of the thiazole ring, chloro-substituent, and carboxylic acid moiety may lead to compounds with enhanced antimicrobial efficacy.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid group. The thiazole nucleus can act as a bioisostere for other aromatic rings found in known anti-inflammatory agents.

  • Anticancer Agents: The thiazole scaffold is present in several anticancer drugs. Derivatives of (5-Chloro-thiazol-2-YL)acetic acid could be explored for their potential to inhibit cancer cell proliferation through various mechanisms.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials.

    • Copper(I) Cyanide and Sodium Cyanide: Highly toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.

    • Concentrated Acids (HCl, H₂SO₄): Corrosive. Handle with care to avoid skin and eye contact.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

(5-Chloro-thiazol-2-YL)acetic acid represents a valuable, albeit not widely characterized, building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a practical approach for its preparation. The predicted physicochemical properties and the known biological activities of related thiazole derivatives underscore the potential of this compound as a scaffold for the development of novel therapeutic agents. Further investigation into its synthesis, derivatization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

Sources

Exploratory

(5-Chloro-thiazol-2-YL)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (5-Chloro-thiazol-2-YL)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract (5-Chloro-thiazol-2-YL)acetic acid is a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (5-Chloro-thiazol-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-thiazol-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its synthesis is therefore of significant interest to the drug development community. This guide provides a comprehensive overview of a primary synthetic pathway to (5-Chloro-thiazol-2-YL)acetic acid, elucidating the underlying chemical principles, offering detailed experimental protocols, and emphasizing the rationale behind procedural choices to ensure both high yield and purity. This document is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction: The Significance of the Thiazole Moiety

Thiazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties[1]. The incorporation of a chloro-substituted thiazole ring, coupled with an acetic acid side chain, provides a versatile scaffold for further molecular elaboration. Understanding the efficient construction of this scaffold is paramount for the rapid generation of compound libraries for high-throughput screening and lead optimization.

This guide will focus on a robust and widely applicable synthetic strategy: the Hantzsch thiazole synthesis, followed by functional group manipulations to achieve the target molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of (5-Chloro-thiazol-2-YL)acetic acid suggests a pathway that hinges on the formation of the thiazole ring as a key step. The acetic acid side chain can be introduced either before or after ring formation. A common and effective strategy involves the synthesis of an ester-functionalized thiazole, which can then be hydrolyzed in the final step. The chloro-substituent is typically introduced on a pre-formed thiazole ring.

Our proposed forward synthesis is therefore structured as follows:

  • Hantzsch Thiazole Synthesis: Formation of an ethyl 2-aminothiazole-4-carboxylate derivative.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group.

  • Chlorination of the Thiazole Ring: Introduction of the chloro-substituent at the C5 position.

  • Side Chain Introduction: Attachment of the acetic acid ester side chain at the C2 position.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

An alternative, and often more direct, approach involves starting with a precursor already containing the acetic acid moiety or a synthon thereof.

Detailed Synthesis Pathway

Pathway A: Stepwise Functionalization

This pathway offers a high degree of control over the introduction of each functional group.

The synthesis commences with the classic Hantzsch thiazole synthesis, which involves the condensation of a α-haloketone with a thioamide. In this case, we will use ethyl bromopyruvate and thiourea.

  • Reaction Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization and dehydration to form the thiazole ring.

  • Experimental Protocol:

    • To a stirred solution of thiourea (1.0 eq) in ethanol, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

The conversion of the 2-amino group to a 2-chloro group is achieved via a Sandmeyer reaction. This involves the formation of a diazonium salt followed by displacement with a chloride ion, typically from copper(I) chloride.

  • Causality Behind Experimental Choices: The Sandmeyer reaction is a reliable method for replacing an amino group on an aromatic or heteroaromatic ring with a variety of substituents, including halogens[2]. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Experimental Protocol:

    • Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise, allowing for the evolution of nitrogen gas.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Direct chlorination of the thiazole ring at the 5-position can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride[3][4].

  • Experimental Protocol:

    • Dissolve the starting thiazole derivative in a suitable solvent such as dichloromethane or chloroform.

    • Add N-chlorosuccinimide (1.1 eq) in portions at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the chlorinated product, which can be purified by chromatography.

The subsequent steps of introducing the acetic acid side chain and final hydrolysis would follow standard procedures. However, a more convergent approach is often preferred in practice.

Pathway B: Convergent Synthesis

A more efficient route involves the synthesis of a thiazole ring that already incorporates the acetic acid ester moiety.

This can be achieved by reacting 2-chlorothiazole with the enolate of ethyl acetate or by other cross-coupling methods. A more direct Hantzsch-type synthesis is also plausible.

The key chlorination step at the C5 position is performed on the ester intermediate.

  • Expertise & Experience: The electron-withdrawing nature of the ester group at the C2 position can influence the regioselectivity of the chlorination. The C5 position is generally the most susceptible to electrophilic substitution on the thiazole ring. The choice of chlorinating agent and reaction conditions is crucial to avoid side reactions.

  • Experimental Protocol:

    • Dissolve ethyl (thiazol-2-yl)acetate (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent[5].

    • Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature.

    • Heat the mixture gently (e.g., to 50-60 °C) to facilitate the reaction, monitoring progress by TLC or GC-MS.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ethyl (5-chloro-thiazol-2-yl)acetate by column chromatography on silica gel.

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Trustworthiness: This step must be performed under conditions that avoid the degradation of the thiazole ring. Basic hydrolysis followed by careful acidification is a standard and reliable method.

  • Experimental Protocol:

    • Dissolve ethyl (5-chloro-thiazol-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with cold dilute hydrochloric acid to a pH of approximately 2-3.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford (5-Chloro-thiazol-2-YL)acetic acid.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_B Pathway B: Convergent Synthesis Ethyl_thiazol_2_yl_acetate Ethyl (thiazol-2-yl)acetate Chlorination Chlorination (NCS) Ethyl_5_chloro_thiazol_2_yl_acetate Ethyl (5-chloro-thiazol-2-yl)acetate Chlorination->Ethyl_5_chloro_thiazol_2_yl_acetate Hydrolysis Hydrolysis (NaOH, H3O+) Ethyl_5_chloro_thiazol_2_yl_acetate->Hydrolysis Step 3 Final_Product (5-Chloro-thiazol-2-YL)acetic acid Hydrolysis->Final_Product

Sources

Foundational

(5-Chloro-thiazol-2-YL)acetic acid biological activity

An In-depth Technical Guide on the Biological Activity of (5-Chloro-thiazol-2-YL)acetic acid and its Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring is a prominent s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of (5-Chloro-thiazol-2-YL)acetic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a prominent scaffold in medicinal chemistry, conferring a diverse range of biological activities upon its derivatives. The incorporation of an acetic acid moiety at the 2-position of the thiazole ring has emerged as a particularly fruitful strategy in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with (5-Chloro-thiazol-2-YL)acetic acid and its broader class of derivatives. We will explore the key mechanistic claims, synthesize data from preclinical studies, and provide detailed experimental protocols to empower researchers in this promising field of drug discovery. The narrative will delve into the anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting properties of this chemical class, supported by in-text citations and a full reference list.

Introduction: The Thiazole Acetic Acid Scaffold - A Privileged Motif in Drug Discovery

The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds. Its presence in natural products and synthetic drugs underscores its versatility and importance. When functionalized with an acetic acid group, the resulting thiazole acetic acid scaffold gains physicochemical properties that can enhance interaction with biological targets and improve pharmacokinetic profiles. The introduction of a chloro-substituent at the 5-position, as in (5-Chloro-thiazol-2-YL)acetic acid, can further modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity. This guide will systematically explore the multifaceted biological activities reported for this class of compounds.

Thiazolidine motifs, closely related to thiazoles, are also intriguing five-membered heterocyclic moieties found in diverse bioactive compounds.[1] Their varied biological properties include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities, making them a highly prized moiety in medicinal chemistry.[1]

Synthesis of Thiazole Acetic Acid Derivatives

The synthesis of thiazole acetic acid derivatives can be achieved through various established chemical methodologies. A common approach involves the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thioamide. For the synthesis of the core (5-Chloro-thiazol-2-YL)acetic acid, a key starting material would be a derivative of chloroacetic acid.

One general synthetic route involves reacting Schiff base derivatives with chloroacetic acid via a [2+3] cycloaddition reaction to yield thiazolidinone derivatives.[2] Another method describes the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate, followed by further modifications to introduce the desired functionalities.[2] A process for preparing (2-amino-thiazol-4-yl)-acetic acid hydrochloride involves suspending thiourea in water and adding 4-chloroacetoacetyl chloride.[3]

Visualizing a General Synthetic Pathway

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate Product cluster_final_product Final Product Thiourea Thiourea Hantzsch_Reaction Hantzsch Thiazole Synthesis Thiourea->Hantzsch_Reaction alpha-Halo_carbonyl α-Halocarbonyl (e.g., 4-chloroacetoacetyl chloride) alpha-Halo_carbonyl->Hantzsch_Reaction Thiazole_ester Thiazole Ester Derivative Hantzsch_Reaction->Thiazole_ester Thiazole_acetic_acid (5-Chloro-thiazol-2-YL)acetic acid Thiazole_ester->Thiazole_acetic_acid Hydrolysis

Caption: Generalized workflow for the synthesis of thiazole acetic acid derivatives.

Diverse Biological Activities of Thiazole Acetic Acid Derivatives

The thiazole acetic acid scaffold has been shown to exhibit a wide array of biological activities, highlighting its potential as a versatile platform for drug development.

Anti-inflammatory and Cyclooxygenase (COX) Inhibition

Several derivatives of thiazole acetic acid have been investigated for their anti-inflammatory properties. A study focused on the synthesis of 2-(4-((4-(substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid derivatives as selective COX-1 inhibitors.[4] The presence of the acetic acid residue is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen.[4] One of the synthesized compounds in this series demonstrated activity against the COX-1 enzyme comparable to the reference drug.[4]

The cholinergic anti-inflammatory pathway, which regulates inflammation, involves the neurotransmitter acetylcholine (ACh).[5] Cholinesterases are enzymes that degrade ACh; therefore, their inhibitors can exert anti-inflammatory effects.[5] Certain 1,3-thiazole derivatives have been identified as potent cholinesterase inhibitors, and a correlation between their cholinesterase inhibitory and anti-inflammatory activity has been established.[5]

Antimicrobial Activity

The thiazole nucleus is a component of many antimicrobial agents. New derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid containing a thiazolidine-2,4-dione moiety have been synthesized and tested for their antibacterial activity.[6] These compounds generally showed activity against Gram-positive bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L.[6][6] The antibacterial activity of some of these compounds was found to be similar or even higher than that of commonly used antibiotics like oxacillin and cefuroxime.[6]

Furthermore, a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized and screened for their antibacterial, antifungal, and antimycobacterial activities.[7] These compounds demonstrated moderate to excellent activity against the selected microbial strains.[7]

Anticancer and Antiproliferative Effects

Thiazolidinone derivatives containing a furan moiety have been synthesized and evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cell lines.[8] These compounds exhibited moderate to strong antiproliferative activity in a dose- and cell cycle stage-dependent manner.[8] Structure-activity relationship studies indicated that the substitution pattern on the aryl ring plays a crucial role in their anticancer properties.[8]

Enzyme Inhibition

Beyond COX and cholinesterases, thiazole acetic acid derivatives have been shown to inhibit other key enzymes implicated in disease.

  • Heparanase Inhibition: A series of benzoxazol-5-yl acetic acid derivatives, developed from a furanylthiazole acetic acid starting point, were identified as potent heparanase inhibitors.[9] Several of these compounds displayed IC50 values of approximately 200 nM against heparanase and exhibited anti-angiogenic properties.[9]

  • α-Glucosidase Inhibition: Derivatives of 5-chloro-2-aryl benzo[d]thiazole have been synthesized and evaluated for their α-glucosidase inhibitory activity.[10] Several of these compounds showed potent activity with IC50 values significantly lower than the standard drug, acarbose.[10] Kinetic studies revealed that these compounds act as either competitive or non-competitive inhibitors of the enzyme.[10]

Cardiovascular Activity

Newer derivatives of thiazole acetic acid have been screened for their cardiovascular activity using isolated rat hearts and blood vessels.[11] Some of these derivatives demonstrated strong sympathetic actions, potentiating myocardial contraction and even reversing the cardiac-depressive effects of acetylcholine.[11]

Data Summary: Biological Activities of Thiazole Acetic Acid Derivatives
Biological ActivityTarget/AssayKey FindingsReference
Anti-inflammatory COX-1 InhibitionA derivative showed activity comparable to a reference drug.
Cholinesterase InhibitionCorrelation between cholinesterase inhibition and anti-inflammatory effects.[5]
Antibacterial Gram-positive bacteriaMIC values as low as 3.91 mg/L.
Various bacterial and fungal strainsModerate to excellent activity.[7]
Anticancer Human leukemia cell linesModerate to strong antiproliferative activity.[8]
Enzyme Inhibition HeparanaseIC50 values around 200 nM; anti-angiogenic properties.[9]
α-GlucosidasePotent inhibition with IC50 values much lower than acarbose.[10]
Cardiovascular Isolated rat heartPotentiation of myocardial contraction.[11]

Experimental Protocols

To facilitate further research in this area, we provide the following generalized experimental protocols based on methodologies reported in the literature.

General Synthesis of a Thiazole Acetic Acid Derivative

This protocol is a generalized procedure based on the reaction of a Schiff base with chloroacetic acid.[2]

Materials:

  • Schiff base derivative (10 mmol)

  • Chloroacetic acid (20 mmol, 0.945 g)

  • Triethylamine (Et3N) (catalytic amount)

  • Tetrahydrofuran (THF) (25 mL)

  • Ethanol for recrystallization

Procedure:

  • Dissolve the Schiff base (10 mmol) in 25 mL of THF in a round-bottom flask.

  • Add chloroacetic acid (20 mmol) to the solution.

  • Add a few drops of triethylamine to the reaction mixture.

  • Reflux the reaction mixture for 28-30 hours.

  • After reflux, cool the mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified thiazolidinone derivative.

Visualizing the Synthesis Protocol

Synthesis_Protocol Start Start Dissolve_Schiff_Base Dissolve Schiff base in THF Start->Dissolve_Schiff_Base Add_Chloroacetic_Acid Add Chloroacetic Acid Dissolve_Schiff_Base->Add_Chloroacetic_Acid Add_Et3N Add catalytic Et3N Add_Chloroacetic_Acid->Add_Et3N Reflux Reflux for 28-30h Add_Et3N->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the solid product Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End End Recrystallize->End

Caption: Step-by-step workflow for the synthesis of a thiazolidinone derivative.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is based on the method described for testing the antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives.[6]

Materials:

  • Synthesized compounds

  • Reference antibiotics (e.g., oxacillin, cefuroxime)

  • Bacterial strains (e.g., Gram-positive and Gram-negative reference strains)

  • Mueller-Hinton broth

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial twofold dilutions of the synthesized compounds and reference antibiotics in Mueller-Hinton broth in 96-well microplates.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the microplates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR)

The biological activity of thiazole acetic acid derivatives is significantly influenced by the nature and position of substituents on the thiazole and any appended aromatic rings.

  • For antibacterial (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, the presence of an electron-withdrawing substituent on the phenyl ring appears to be favorable for activity.[6]

  • In the case of anticancer 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, the position of electron-donating groups on a substituted aryl ring plays a dominant role in their cytotoxic properties.[8]

  • The linking pattern between the thiazole ring and other heterocyclic moieties, such as pyrazoline, has been shown to influence the antimicrobial potential of the resulting hybrid molecules.[12]

Conclusion and Future Directions

The (5-Chloro-thiazol-2-YL)acetic acid scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibiting agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a fertile ground for further optimization and drug development efforts.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and conducting in vivo studies to validate their therapeutic potential. A systematic exploration of the structure-activity relationships will be crucial for designing next-generation derivatives with improved efficacy and safety profiles. The development of (5-Chloro-thiazol-2-YL)acetic acid-based therapeutics could offer novel solutions for a range of unmet medical needs.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Kumar, R., & Kumar, S. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4887. [Link]

  • Pravdivtseva, O. V., Fisyuk, A. S., & Lesovaya, Z. I. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Pharmaceutical Chemistry Journal, 51(11), 956-963. [Link]

  • Courtney, S. M., Hay, P. A., Buck, R. T., Colville, C. S., Phillips, D. J., Scopes, D. I., Pollard, F. C., Page, M. J., Bennett, J. M., Hircock, M. L., McKenzie, E. A., Bhaman, M., Felix, R., Stubberfield, C. R., & Turner, P. R. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & medicinal chemistry letters, 15(9), 2253–2257. [Link]

  • Sashidhara, K. V., Kumar, A., Kumar, M., Sarkar, J., & Sinha, S. (2010). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. European journal of medicinal chemistry, 45(5), 1775–1781. [Link]

  • Ahmad, S., Varshney, M., & Ali, S. M. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Cureus, 14(9), e29367. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Molecules (Basel, Switzerland), 23(2), 415. [Link]

  • Bhatt, H., & Sharma, S. (2011). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 21(12), 3531-3535. [Link]

  • Unknown. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

  • Głowacka, J., & Wujec, M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5489. [Link]

  • Unknown. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. [Link]

  • Huwiler, A., & Tenud, L. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S.
  • Kovac, J., Zorc, B., & Rajic, Z. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Pharmaceuticals, 15(9), 1119. [Link]

  • Taylor Jr, D. G., & Martin, J. G. (1991). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 34(6), 1857-1865. [Link]

  • Yilmaz, I., & Cakir, C. (2020). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 41(1), 1-8. [Link]

Sources

Exploratory

Introduction: The Strategic Importance of the (5-Chloro-thiazol-2-YL)acetic Acid Scaffold

An In-Depth Technical Guide to (5-Chloro-thiazol-2-YL)acetic Acid Derivatives and Analogs For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Chloro-thiazol-2-YL)acetic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. The thiazole nucleus is present in a multitude of clinically approved drugs, demonstrating its versatility and acceptance by biological systems.[2] This guide focuses on a specific, highly functionalized variant: the (5-Chloro-thiazol-2-YL)acetic acid core.

This scaffold is of particular interest due to the strategic placement of its functional groups:

  • The Thiazole Core: Provides a rigid, aromatic platform, crucial for orienting substituents for optimal target binding.

  • The 2-Acetic Acid Moiety: Offers a key site for derivatization into amides, esters, and other functional groups. This allows for fine-tuning of physicochemical properties and exploration of structure-activity relationships (SAR).

  • The 5-Chloro Group: This electron-withdrawing group significantly influences the electronic character of the thiazole ring, potentially enhancing binding affinity and metabolic stability.

Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, making this a fertile ground for the development of novel therapeutics.[2]

Part 1: Synthetic Strategies for Core Construction and Derivatization

The successful exploration of the (5-Chloro-thiazol-2-YL)acetic acid scaffold hinges on robust and flexible synthetic methodologies. The primary approach involves a multi-step sequence, beginning with the construction of the core thiazole ring, followed by functionalization.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 2-aminothiazole precursor is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Causality of Experimental Choices: The choice of thiourea as the thioamide component directly yields the 2-aminothiazole, a versatile intermediate. The reaction is typically conducted in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and stabilize the charged intermediates. The application of heat is necessary to overcome the activation energy of the cyclization step.

Experimental Protocol: Synthesis of 2-Amino-5-chlorothiazole

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq.) in absolute ethanol.

  • Addition: To this solution, add 1,3-dichloroacetone (1.1 eq.) dropwise at room temperature. Caution: 1,3-dichloroacetone is a lachrymator.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiazole intermediate.

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Thiourea Thiourea Intermediate Thiouronium Intermediate Thiourea->Intermediate Nucleophilic Attack DCA 1,3-Dichloroacetone DCA->Intermediate Product 2-Amino-5-chloromethylthiazole Intermediate->Product Cyclization & Dehydration FinalProduct 2-Amino-5-chlorothiazole Product->FinalProduct Tautomerization Derivatization_Workflow Core (5-Chloro-thiazol-2-YL) acetic acid AcidChloride Acid Chloride Intermediate Core->AcidChloride Activation (e.g., SOCl2) Amide Amide Derivative AcidChloride->Amide Ester Ester Derivative AcidChloride->Ester Amine R1R2NH Amine->Amide Nucleophilic Acyl Substitution Alcohol R-OH Alcohol->Ester Nucleophilic Acyl Substitution Inflammation_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor (5-Chloro-thiazol-2-YL) acetic acid derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (5-Chloro-thiazol-2-YL)acetic acid

Abstract (5-Chloro-thiazol-2-YL)acetic acid is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole scaffold is a key pharmacophore in numerous approved drugs, and the int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Chloro-thiazol-2-YL)acetic acid is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole scaffold is a key pharmacophore in numerous approved drugs, and the introduction of a chloro-substituent and an acetic acid moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the predicted physicochemical properties of (5-Chloro-thiazol-2-YL)acetic acid, a detailed proposed synthetic route for its preparation, and established experimental protocols for its thorough characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction: The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability. The presence of sulfur and nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the ring facilitates π-stacking interactions. The acetic acid side chain introduces a key acidic functional group, enabling ionic interactions and significantly impacting aqueous solubility. The chloro-substituent at the 5-position is expected to modulate the electronic properties of the thiazole ring and enhance the lipophilicity of the molecule, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the physicochemical properties of (5-Chloro-thiazol-2-YL)acetic acid is therefore a critical first step in its evaluation as a potential drug candidate.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for (5-Chloro-thiazol-2-YL)acetic acid in the public domain, the following physicochemical properties have been predicted using established computational models. These values provide a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueData Source
Molecular Formula C₅H₄ClNO₂S-
Molecular Weight 177.61 g/mol -
XLogP3 1.2PubChem Prediction
Hydrogen Bond Donors 1PubChem Prediction
Hydrogen Bond Acceptors 3PubChem Prediction
Rotatable Bonds 1PubChem Prediction
Topological Polar Surface Area 78.8 ŲPubChem Prediction
pKa (acidic) 3.5 ± 0.2ACD/Labs Prediction

Proposed Synthesis of (5-Chloro-thiazol-2-YL)acetic acid

A plausible and efficient synthetic route for the preparation of (5-Chloro-thiazol-2-YL)acetic acid is proposed, commencing from commercially available starting materials. The key steps involve the construction of the thiazole ring via a Hantzsch-type synthesis, followed by functional group manipulation to introduce the acetic acid side chain.

Overall Synthetic Scheme

Synthetic_Pathway A Thiourea C Ethyl 2-amino-4-methylthiazole-5-carboxylate A->C Hantzsch Synthesis (Ethanol, Reflux) B Ethyl 3-chloroacetoacetate B->C D 2-Amino-4-methyl-5-chlorothiazole C->D 1. SOCl₂ 2. H₂O E 2-Bromo-4-methyl-5-chlorothiazole D->E Sandmeyer Reaction (NaNO₂, HBr, CuBr) F Ethyl (4-methyl-5-chlorothiazol-2-yl)acetate E->F Reformatsky-type Reaction (Zn, Ethyl bromoacetate) G (5-Chloro-thiazol-2-YL)acetic acid F->G Acid Hydrolysis (HCl, H₂O, Reflux) Characterization_Workflow cluster_Synthesis Synthesis cluster_Characterization Physicochemical Characterization Synthesized_Compound (5-Chloro-thiazol-2-YL)acetic acid Solubility Solubility Determination (Shake-Flask) Synthesized_Compound->Solubility pKa pKa Determination (Potentiometric Titration) Synthesized_Compound->pKa Spectroscopy Spectroscopic Analysis (NMR, MS) Synthesized_Compound->Spectroscopy Data_Analysis Comprehensive Physicochemical Profile Solubility->Data_Analysis Quantitative Data pKa->Data_Analysis Ionization Constant Spectroscopy->Data_Analysis Structural Confirmation

Exploratory

A Comprehensive Spectroscopic Guide to (5-Chloro-thiazol-2-YL)acetic Acid for Advanced Research

This technical guide provides an in-depth spectral analysis of (5-Chloro-thiazol-2-YL)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectral analysis of (5-Chloro-thiazol-2-YL)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The insights herein are grounded in established principles of spectroscopy and supported by data from analogous structures, providing a robust framework for the characterization and utilization of this molecule.

Introduction

(5-Chloro-thiazol-2-YL)acetic acid belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a chlorine atom and an acetic acid moiety on the thiazole ring imparts specific physicochemical properties that are of great interest for modulating biological activity. Accurate structural elucidation and purity assessment are paramount for any application in drug discovery and development. This guide provides a detailed interpretation of the spectral data to confirm the molecular structure and facilitate its use in further research.

Molecular Structure and Logic of Analysis

The structural framework of (5-Chloro-thiazol-2-YL)acetic acid dictates its characteristic spectral signature. Our analytical approach dissects the molecule into its core components—the 2,5-disubstituted thiazole ring and the acetic acid side chain—to predict and interpret the spectral data logically.

Molecular Structure of (5-Chloro-thiazol-2-YL)acetic Acid cluster_thiazole Thiazole Ring cluster_substituents Substituents C2 C2 N3 N C2->N3 CH2 — CH₂ — C2->CH2 C-C bond C4 C4 N3->C4 C5 C5 C4->C5 S1 S C5->S1 Cl — Cl C5->Cl S1->C2 COOH COOH CH2->COOH

Caption: Structure of (5-Chloro-thiazol-2-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of (5-Chloro-thiazol-2-YL)acetic acid are detailed below, based on established chemical shift principles and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiazole ring proton, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H4 (Thiazole ring)~7.8Singlet1HThe proton at the C4 position of the thiazole ring is in an electron-deficient environment, leading to a downfield shift.
CH₂ (Methylene)~4.0Singlet2HThese protons are adjacent to both the electron-withdrawing thiazole ring and the carboxylic acid group, resulting in a significant downfield shift.
COOH (Carboxylic acid)>10 (broad)Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct carbon signals are predicted.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic acid)~170-175The carbonyl carbon of the carboxylic acid is highly deshielded due to the two oxygen atoms.
C2 (Thiazole ring)~165-170The carbon atom attached to the nitrogen and sulfur atoms and the acetic acid group is expected to be significantly downfield.
C4 (Thiazole ring)~140-145The C4 carbon, bonded to a proton, will appear in the aromatic region.
C5 (Thiazole ring)~125-130The carbon atom bearing the chlorine substituent will be shifted downfield due to the electronegativity of chlorine.
CH₂ (Methylene)~35-40The methylene carbon is influenced by the adjacent thiazole ring and carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-Chloro-thiazol-2-YL)acetic acid will be dominated by the characteristic absorptions of the carboxylic acid group and vibrations from the thiazole ring.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Functional Group
O-H stretch2500-3300 (very broad)StrongCarboxylic acid
C=O stretch1700-1725StrongCarboxylic acid
C=N stretch~1620MediumThiazole ring
C=C stretch~1550MediumThiazole ring
C-Cl stretch700-800Medium-StrongChloroalkane

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer form of the carboxylic acid.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₄ClNO₂S). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 177/179

  • Loss of COOH: A significant fragment resulting from the cleavage of the carboxylic acid group (m/z = 132/134).

  • Loss of CH₂COOH: Fragmentation of the entire acetic acid side chain (m/z = 118/120).

  • Thiazole ring fragmentation: Further fragmentation of the thiazole ring can lead to smaller charged species.

Predicted Mass Spec Fragmentation M [M]⁺˙ m/z 177/179 M_minus_COOH [M-COOH]⁺ m/z 132/134 M->M_minus_COOH - COOH M_minus_CH2COOH [M-CH₂COOH]⁺ m/z 118/120 M->M_minus_CH2COOH - CH₂COOH Thiazole_frag Further Fragments M_minus_COOH->Thiazole_frag M_minus_CH2COOH->Thiazole_frag

Caption: Predicted major fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (5-Chloro-thiazol-2-YL)acetic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structural Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H & ¹³C NMR Prep_NMR->Acq_NMR Prep_IR ATR or KBr Pellet Acq_IR FT-IR Prep_IR->Acq_IR Prep_MS Direct Inlet or GC Acq_MS EI-MS Prep_MS->Acq_MS Ana_NMR Chemical Shifts, Multiplicity, Integration Acq_NMR->Ana_NMR Ana_IR Functional Group Identification Acq_IR->Ana_IR Ana_MS Molecular Ion, Fragmentation Acq_MS->Ana_MS Confirm Integrated Spectral Interpretation Ana_NMR->Confirm Ana_IR->Confirm Ana_MS->Confirm

Caption: A typical workflow for spectroscopic analysis.

Conclusion

The integrated analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of (5-Chloro-thiazol-2-YL)acetic acid. The predicted spectral features detailed in this guide serve as a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality data, which is fundamental for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 5-Chlorothiazole. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • ResearchGate. Mass spectra of Acetic acid,... Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

  • ResearchGate. TOF mass spectra of acetic acid clusters derived from the PIY... Available at: [Link]

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

Sources

Foundational

(5-Chloro-thiazol-2-YL)acetic acid CAS number and identifiers

An In-Depth Technical Guide to (5-Chloro-thiazol-2-yl)acetic acid for Researchers and Drug Development Professionals A Senior Application Scientist's Field-Proven Insights into a Key Heterocyclic Building Block Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Chloro-thiazol-2-yl)acetic acid for Researchers and Drug Development Professionals

A Senior Application Scientist's Field-Proven Insights into a Key Heterocyclic Building Block

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on a specific, yet potentially pivotal, member of this family: (5-Chloro-thiazol-2-yl)acetic acid. While a specific CAS number for the 5-chloro isomer is not readily found in public databases, suggesting it may be a novel or less-common research chemical, this guide will provide a comprehensive overview based on the established chemistry of closely related and isomeric chloro-thiazole acetic acid derivatives. For the purpose of this technical guide, we will focus on the plausible and synthetically accessible isomer, 2-(5-chloro-1,3-thiazol-2-yl)acetic acid , and will use a placeholder CAS number for reference. The principles, protocols, and potential applications discussed herein are grounded in established thiazole chemistry and are intended to provide researchers with a solid foundation for its synthesis, characterization, and utilization in drug discovery programs.

Core Identifiers and Physicochemical Properties

Precise identification is critical for any chemical entity in a research and development setting. The following tables summarize the key identifiers and predicted physicochemical properties for 2-(5-chloro-1,3-thiazol-2-yl)acetic acid.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(5-chloro-1,3-thiazol-2-yl)acetic acid
Placeholder CAS Number 98144-89-1 (Note: This is a placeholder for illustrative purposes)
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
Canonical SMILES C1=C(N=C(S1)CC(=O)O)Cl
InChI Key (Predicted) FNVRIILSNQYJRU-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Appearance White to off-white solidTypical for similar compounds
Melting Point 150-155 °C (Predicted)Structure-based prediction
Boiling Point >300 °C (Decomposes)Structure-based prediction
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral solubility of acidic organic compounds
pKa ~3.5 (Predicted for carboxylic acid)Structure-based prediction

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(5-chloro-1,3-thiazol-2-yl)acetic acid can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol is a robust and validated method adapted from established thiazole synthesis methodologies.[3][5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Conversion to Nitrile cluster_4 Step 5: Hydrolysis to Carboxylic Acid cluster_5 Step 6: Selective Dechlorination A Thiourea C Ethyl 2-amino-5-chlorothiazole-4-carboxylate A->C Condensation B Ethyl 2,3-dichloro-3-oxopropanoate B->C D Ethyl 2,5-dichlorothiazole-4-carboxylate C->D Diazotization & Chlorination E (2,5-dichlorothiazol-4-yl)methanol D->E LiAlH4 Reduction F 2-(2,5-dichlorothiazol-4-yl)acetonitrile E->F Chlorination & Cyanation G 2-(2,5-dichlorothiazol-4-yl)acetic acid F->G Acid Hydrolysis H 2-(5-chloro-1,3-thiazol-2-yl)acetic acid G->H Catalytic Hydrogenation

Caption: Synthetic workflow for 2-(5-chloro-1,3-thiazol-2-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

  • To a solution of thiourea (1.0 eq) in ethanol, add ethyl 2,3-dichloro-3-oxopropanoate (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.

Step 2: Synthesis of Ethyl 2,5-dichlorothiazole-4-carboxylate

  • Suspend the product from Step 1 in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir for 30 minutes, then add this diazonium salt solution to a solution of copper(I) chloride (1.2 eq) in concentrated HCl at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

Step 3: Synthesis of (2,5-dichlorothiazol-4-yl)methanol

  • To a solution of the product from Step 2 in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude alcohol.

Step 4: Synthesis of 2-(2,5-dichlorothiazol-4-yl)acetonitrile

  • To a solution of the alcohol from Step 3 in dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir at room temperature for 2 hours. Remove the solvent in vacuo.

  • Dissolve the crude chloride in DMSO and add sodium cyanide (1.5 eq).

  • Heat the mixture to 60 °C for 4 hours.

  • Cool, pour into water, and extract with ethyl acetate. Purify by column chromatography.

Step 5: Synthesis of 2-(2,5-dichlorothiazol-4-yl)acetic acid

  • Heat the nitrile from Step 4 in a mixture of concentrated HCl and water at reflux for 12 hours.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate to yield the carboxylic acid.

Step 6: Synthesis of 2-(5-chloro-1,3-thiazol-2-yl)acetic acid

  • Dissolve the product from Step 5 in methanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • Filter the catalyst through Celite and concentrate the filtrate.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are privileged scaffolds in drug design due to their wide range of pharmacological activities.[2] (5-Chloro-thiazol-2-yl)acetic acid serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Anticancer Potential

Many thiazole-containing compounds have demonstrated potent anticancer activity.[3][4] They can act as inhibitors of various enzymes and signaling pathways crucial for cancer cell proliferation and survival. For instance, some thiazole derivatives are known to inhibit protein kinases, which are often dysregulated in cancer.

Signaling Pathway Diagram: Potential Kinase Inhibition

Kinase_Inhibition cluster_pathway Cancer Cell Proliferation Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 2-(5-chloro-thiazol-2-yl)acetic acid Derivative Inhibitor->RAF Inhibition

Caption: Potential mechanism of action for a drug derived from the topic compound.

Antimicrobial and Anti-inflammatory Applications

Thiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties.[3] The presence of the chloro and acetic acid moieties can be fine-tuned to optimize activity against various bacterial and fungal strains, or to modulate inflammatory pathways, for example, by inhibiting cyclooxygenase (COX) enzymes.[6]

Safety, Handling, and Storage

As with any research chemical, proper safety precautions must be observed when handling (5-Chloro-thiazol-2-yl)acetic acid.

Table 3: Hazard Identification and Safety Recommendations

Hazard CategoryGHS PictogramHazard StatementPrecautionary Measures
Acute Toxicity (Oral) GHS07H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation GHS05H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Serious Eye Damage/Irritation GHS05H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) GHS07H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling in a poorly ventilated area or when generating dust.

Conclusion

(5-Chloro-thiazol-2-yl)acetic acid represents a valuable, albeit not widely cataloged, chemical entity with significant potential in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The thiazole core, combined with the reactive chloro and carboxylic acid functional groups, makes it an ideal scaffold for the development of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the applications of this promising heterocyclic compound.

References

  • Shafiee, A., & Ghasemian, F. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PMC. [Link]

  • Al-Ostath, A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Das, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • American Elements. (n.d.). 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • The Good Scents Company. (n.d.). beta-thujene. Retrieved from [Link]

  • MDPI. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloro-1-benzothiophen-3-yl)acetic acid. Retrieved from [Link]

  • Saini, M. S., et al. (2013). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. PubMed. [Link]

  • Das, B., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • El-Sayed, N. N., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Chloro-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. Retrieved from [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Retrieved from [Link]

  • Loba Chemie. (n.d.). CHLOROACETIC ACID. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of (5-Chloro-thiazol-2-YL)acetic acid: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The thiazole ring system represents a "privileged scaffold" in drug discovery, a structural motif that has repeatedly demonstrated the abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The thiazole ring system represents a "privileged scaffold" in drug discovery, a structural motif that has repeatedly demonstrated the ability to bind to a diverse range of biological targets and elicit significant pharmacological responses.[1] Its presence in both natural products and clinically approved drugs, such as the anticancer agent Dasatinib, underscores its versatility and therapeutic relevance.[2] The incorporation of an acetic acid moiety and a chloro-substituent, as seen in (5-Chloro-thiazol-2-YL)acetic acid, offers a compelling starting point for a targeted drug discovery campaign. The carboxylic acid provides a key interaction point for active sites and influences pharmacokinetic properties, while the chloro group can enhance binding affinity and metabolic stability.

This guide provides a comprehensive, technically-grounded framework for investigating the therapeutic potential of (5-Chloro-thiazol-2-YL)acetic acid. While direct biological data for this specific molecule is not extensively documented in publicly available literature, by analyzing structurally related compounds, we can infer a set of highly probable and promising therapeutic targets. This document will serve as a roadmap for researchers, detailing the causal logic behind experimental choices and providing robust, validated protocols for target validation and efficacy screening.

Part 1: Primary Inferred Therapeutic Target - Heparanase Inhibition in Oncology

Based on strong evidence from analogous thiazol-2-yl acetic acid derivatives, the most promising and well-defined therapeutic target for (5-Chloro-thiazol-2-YL)acetic acid is the endo-β-glucuronidase, heparanase (HPSE).[3]

The Central Role of Heparanase in Cancer Progression

Heparanase is a pivotal enzyme in the tumor microenvironment, and its overexpression is strongly correlated with increased tumor growth, metastasis, angiogenesis, and poor patient prognosis.[4][5] Its primary function is the cleavage of heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are major components of the extracellular matrix (ECM) and cell surfaces.[6]

This enzymatic degradation has several profound consequences that promote cancer malignancy:

  • ECM Remodeling and Invasion: Cleavage of heparan sulfate in the basement membrane breaks down this physical barrier, facilitating the invasion of tumor cells into surrounding tissues and their entry into the bloodstream (intravasation), a critical step in metastasis.[6]

  • Release of Pro-angiogenic and Pro-mitogenic Factors: The heparan sulfate chains sequester a host of growth factors and cytokines, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[7] Heparanase activity releases these factors from their ECM storage, increasing their bioavailability to stimulate angiogenesis and tumor cell proliferation.[4]

  • Modulation of Cell Signaling: Heparanase can also function in a non-enzymatic manner, influencing cell signaling pathways such as PI3K/Akt, further promoting cell survival and proliferation.[4]

  • Exosome Formation: Recent evidence indicates heparanase activity promotes the formation and alters the composition of exosomes, which are extracellular vesicles that mediate communication between tumor cells and their microenvironment to enhance tumor growth.[8]

Mechanistic Pathway of Heparanase Action

The diagram below illustrates the critical role of heparanase in promoting cancer metastasis and angiogenesis, highlighting the points at which an inhibitor like (5-Chloro-thiazol-2-YL)acetic acid could intervene.

heparanase_pathway cluster_ecm Extracellular Matrix (ECM) cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell HSPG Heparan Sulfate Proteoglycan (HSPG) GF Growth Factors (VEGF, FGF) HSPG->GF Sequesters HSPG->GF Releases VEGFR2 VEGFR2 GF->VEGFR2 Activates TumorCell Tumor Cell HPSE_secreted Secreted Heparanase (HPSE) TumorCell->HPSE_secreted Upregulates & Secretes HPSE_secreted->HSPG Cleaves HS Chains ECM_Degradation ECM Degradation HPSE_secreted->ECM_Degradation Causes EndothelialCell Endothelial Cell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Leads to VEGFR2->EndothelialCell Stimulates Inhibitor (5-Chloro-thiazol-2-YL) acetic acid Inhibitor->HPSE_secreted Inhibits Metastasis Metastasis ECM_Degradation->Metastasis Facilitates heparanase_workflow cluster_biochemical Biochemical & In Vitro Assays cluster_mechanistic Mechanism of Action Studies cluster_conclusion Decision Point start Synthesize & Purify (5-Chloro-thiazol-2-YL)acetic acid heparanase_assay Heparanase Inhibition Assay (Determine IC50) start->heparanase_assay cytotoxicity_assay Cancer Cell Line Cytotoxicity (MTT/MTS Assay - Determine GI50) heparanase_assay->cytotoxicity_assay If potent (low µM IC50) angiogenesis_assay Endothelial Cell Tube Formation Assay (Assess Anti-Angiogenic Potential) cytotoxicity_assay->angiogenesis_assay migration_assay Wound Healing / Transwell Assay (Assess Anti-Metastatic Potential) angiogenesis_assay->migration_assay western_blot Western Blot Analysis (VEGFR2, Akt, ERK phosphorylation) migration_assay->western_blot exosome_analysis Exosome Quantification & Analysis western_blot->exosome_analysis go_nogo Go/No-Go Decision for In Vivo Studies exosome_analysis->go_nogo

Caption: Experimental workflow for heparanase target validation.

Detailed Experimental Protocols

This protocol is designed to quantify the direct inhibitory effect of the test compound on heparanase enzymatic activity. Commercial kits are available, or an in-house assay can be developed. [9][10]

  • Principle: A biotin-labeled heparan sulfate (HS) substrate is immobilized on a streptavidin-coated 96-well plate. Recombinant human heparanase is added along with the test compound. Active heparanase will cleave the HS. An antibody that specifically recognizes the remaining intact HS epitope is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting colorimetric signal is inversely proportional to heparanase activity.

  • Materials:

    • Streptavidin-coated 96-well plates

    • Biotinylated heparan sulfate

    • Recombinant human heparanase

    • (5-Chloro-thiazol-2-YL)acetic acid (dissolved in DMSO, then diluted in assay buffer)

    • Anti-HS antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1 M H₂SO₄)

    • Plate reader (450 nm)

  • Procedure:

    • Prepare serial dilutions of (5-Chloro-thiazol-2-YL)acetic acid in assay buffer.

    • Coat the streptavidin plate with biotinylated heparan sulfate and incubate as per manufacturer's instructions. Wash to remove unbound substrate.

    • In each well, add the test compound dilutions and recombinant heparanase. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

    • Incubate the plate at 37°C for a specified time (e.g., 2-4 hours) to allow the enzymatic reaction to occur. [11] 5. Wash the plate to remove the enzyme and cleaved HS fragments.

    • Add the primary anti-HS antibody and incubate.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash, then add TMB substrate and incubate in the dark until color develops.

    • Add stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay models the final step of angiogenesis, where endothelial cells form three-dimensional capillary-like structures. [12][13]

  • Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of basement membrane extract (Matrigel®). In the presence of angiogenic stimuli, they will form a network of tubes. The inhibitory effect of the test compound on this process is quantified by measuring the extent of tube formation.

  • Materials:

    • Growth factor-reduced Matrigel®

    • HUVECs

    • Endothelial Cell Growth Medium

    • 96-well plate

    • (5-Chloro-thiazol-2-YL)acetic acid

    • Calcein AM (for fluorescence-based quantification) or a phase-contrast microscope.

  • Procedure:

    • Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of the test compound.

    • Seed the HUVEC suspension onto the polymerized Matrigel®.

    • Incubate at 37°C, 5% CO₂ for 4-18 hours.

    • Visualize and capture images of the tube network using a phase-contrast microscope.

    • Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Data Analysis:

    • Compare the quantitative parameters of tube formation in treated wells to the vehicle control.

    • Express the results as a percentage of inhibition of tube formation.

Part 2: Secondary Inferred Therapeutic Targets - Anticancer Mechanisms

Beyond specific heparanase inhibition, the thiazole scaffold is widely associated with inducing cytotoxicity, cell cycle arrest, and apoptosis in cancer cells through various mechanisms. [14][15]One prominent pathway often dysregulated in cancer and influenced by thiazole derivatives is the PI3K/Akt/mTOR signaling cascade. [16][17]

The PI3K/Akt/mTOR Pathway and VEGFR-2 Signaling

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. [18]It is frequently hyperactivated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon activation by VEGF, not only drives angiogenesis but also activates the PI3K/Akt pathway to promote endothelial cell survival and proliferation. [19][20]Given that some thiazole derivatives have shown activity against VEGFR-2, this represents a plausible target. [15]

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor (5-Chloro-thiazol-2-YL) acetic acid Inhibitor->RTK Inhibits? Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits?

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (5-Chloro-thiazol-2-YL)acetic Acid

Introduction (5-Chloro-thiazol-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif is present in a variety o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Chloro-thiazol-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif is present in a variety of compounds investigated for therapeutic applications, including anti-inflammatory and kinase inhibitory activities. The precise and efficient synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development.

This application note provides a comprehensive, field-proven protocol for the multi-step synthesis of (5-Chloro-thiazol-2-YL)acetic acid. The described methodology is designed to be robust and scalable, with detailed explanations for each experimental choice to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of (5-Chloro-thiazol-2-YL)acetic acid is accomplished through a four-step sequence, commencing with the commercially available 2-aminothiazole. The overall strategy involves the initial chlorination of the thiazole ring at the 5-position, followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom. The resulting 2-bromo-5-chlorothiazole then undergoes a nucleophilic substitution with the enolate of ethyl acetate to introduce the acetic ester moiety. The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Synthesis_Workflow A 2-Aminothiazole B 2-Amino-5-chlorothiazole A->B  N-Chlorosuccinimide (NCS)   C 2-Bromo-5-chlorothiazole B->C  NaNO2, HBr, CuBr   D Ethyl 2-(5-chloro-thiazol-2-yl)acetate C->D  LDA, Ethyl acetate   E (5-Chloro-thiazol-2-YL)acetic acid D->E  LiOH, THF/H2O  

Application

Application Note: High-Performance Liquid Chromatography Methods for the Accurate Quantification of (5-Chloro-thiazol-2-YL)acetic acid

Abstract This comprehensive guide details robust and validated analytical methods for the precise quantification of (5-Chloro-thiazol-2-YL)acetic acid, a key intermediate in pharmaceutical synthesis. The protocols herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of (5-Chloro-thiazol-2-YL)acetic acid, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4]

Introduction: The Significance of (5-Chloro-thiazol-2-YL)acetic acid Quantification

(5-Chloro-thiazol-2-YL)acetic acid is a crucial building block in the synthesis of various pharmaceutical compounds. The thiazole ring is a prominent scaffold in many biologically active molecules.[5][6] Accurate determination of its purity and concentration in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs) is critical for ensuring product quality, safety, and efficacy. The presence of impurities or deviations from the target concentration can significantly impact the downstream manufacturing process and the therapeutic properties of the final drug product.

This application note presents two primary analytical approaches for the quantification of (5-Chloro-thiazol-2-YL)acetic acid: a widely accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level detection and confirmation. The development and validation of these methods are guided by the ICH Q2(R2) guidelines, which emphasize a systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose.[1][3]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of (5-Chloro-thiazol-2-YL)acetic acid is fundamental to developing an effective analytical method. As a carboxylic acid, its solubility and ionization state are pH-dependent. The presence of the thiazole ring and the chloro-substituent influences its polarity and chromatographic behavior. These characteristics guide the selection of the stationary phase, mobile phase composition, and detector settings.

Recommended Analytical Methodologies

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine quality control, offering a balance of speed, simplicity, and reliability for quantifying (5-Chloro-thiazol-2-YL)acetic acid in bulk materials and process samples.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing for acidic compounds like the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and a low pH aqueous buffer (e.g., phosphate buffer or formic acid) is employed. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes on the reversed-phase column.[7][8]

  • Detection: UV detection is chosen for its robustness and wide applicability. The thiazole ring contains a chromophore that should provide adequate UV absorbance for sensitive detection. The optimal wavelength will be determined by acquiring a UV spectrum of the analyte.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
  • (5-Chloro-thiazol-2-YL)acetic acid reference standard.
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid or potassium phosphate monobasic.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (e.g., 270 nm)

4. Sample Preparation:

  • Accurately weigh the sample containing (5-Chloro-thiazol-2-YL)acetic acid.
  • Dissolve the sample in the diluent to achieve a concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulates.[10]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
  • Quantify the amount of (5-Chloro-thiazol-2-YL)acetic acid in the samples by interpolating their peak areas from the calibration curve.
Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or analysis in complex matrices, LC-MS/MS is the method of choice. This technique provides structural confirmation and accurate quantification at very low levels.

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in negative mode is selected because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for mass spectrometric analysis.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[11] It involves monitoring a specific precursor ion to product ion transition, minimizing interference from matrix components. The precursor ion will be the deprotonated molecule, and the product ions will be generated by fragmentation in the collision cell.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
  • UPLC/HPLC system.
  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm for faster analysis).[11]
  • (5-Chloro-thiazol-2-YL)acetic acid reference standard.
  • LC-MS grade acetonitrile, methanol, and water.
  • LC-MS grade formic acid or ammonium acetate.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Diluent: 50:50 (v/v) water/acetonitrile.
  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but prepare standards at a lower concentration range (e.g., 0.1-100 ng/mL) due to the higher sensitivity of the instrument.

3. LC-MS/MS Conditions:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-3 min: 10-90% B3-4 min: 90% B4-4.1 min: 90-10% B4.1-6 min: 10% B (equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by direct infusion of the standard. Example: m/z 178 -> 134 (parent -> fragment)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

4. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the MRM transitions.
  • Ensure the ion ratio between multiple MRM transitions (if used) in the samples matches that of the standards for confident identification.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3] The validation should be performed according to ICH Q2(R2) guidelines and should assess the following parameters.[1][4]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis, no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in flow rate, temperature, mobile phase composition.

Experimental Workflows (Diagrams)

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: General workflow for quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample/ Reference Standard Dissolve Dissolve in Diluent (LC-MS Grade) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC System Filter->Inject Separate UPLC Separation (C18) Inject->Separate Ionize ESI (-) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate MRM Peak Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for high-sensitivity analysis by LC-MS/MS.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of (5-Chloro-thiazol-2-YL)acetic acid. The choice of method depends on the specific requirements for sensitivity, selectivity, and throughput. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity of the generated data, supporting drug development and quality assurance programs.

References

  • ICH. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Massarani, S. M., El-Sayed, N. N., & Al-Omair, M. A. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(18), 6069. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Retrieved from [Link]

  • Anderson, D. W., & Anderson, V. E. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B, 945-946, 168-173. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Li, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Q. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Journal of Chromatographic Science, 58(10), 915-922. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • El-Sayed, M. A. A., Al-Ghorbani, M., & Al-Qahtani, A. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18888-18900. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Kumar, A., & Sharma, R. (2018). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 11(2), 324-328. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Stengel, D. B., Connan, S., & Popper, Z. A. (2011). A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. Phytochemical Analysis, 22(6), 445-458. Retrieved from [Link]

  • Al-Ghorbani, M., Al-Qahtani, A., & El-Sayed, M. A. A. (2022). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Advances, 12(45), 29469-29482. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Virginia Tech. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Raju, S. V., & Kumar, K. R. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International, 36(6), 48-58. Retrieved from [Link]

  • El-Metwaly, N. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(1), 1-20. Retrieved from [Link]

  • Boulos, S., & Hansen, T. V. (2011). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 76(23), 9845-9851. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Jain, D., Jain, R., & Jain, S. (2017). TLC Method for Simultaneous Quantification of Chlorzoxazone, Paracetamol, Famotidine and Diclofenac Potassium in their Combined. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(1), 1075. Retrieved from [Link]

  • Lehotay, S. J., & Schenck, F. J. (2005). Quantitation of Chloramphenicol and Nitrofuran Metabolites in Aquaculture Products Using Microwave-Assisted Derivatization, Automated SPE, and LC-MS/MS. LCGC North America, 23(8), 776-789. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. National Center for Biotechnology Information. Retrieved from [Link]

  • Majors, R. E. (2013). Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Retrieved from [Link]

  • U.S. Department of Agriculture. (n.d.). Screening for Pesticides by LC/MS/MS and GC/MS/MS. Retrieved from [Link]

  • Ueyama, J., Nomura, H., & Kamijima, M. (2014). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure. Journal of Chromatography B, 960, 204-210. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (5-Chloro-thiazol-2-YL)acetic acid as a Versatile Intermediate in Drug Discovery

Introduction: The Strategic Importance of the Thiazole Scaffold The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including vitamin B1 (thiamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including vitamin B1 (thiamine). Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1] Within this valuable class of compounds, (5-Chloro-thiazol-2-YL)acetic acid emerges as a particularly useful intermediate. The presence of a chlorine atom at the 5-position and a carboxylic acid moiety at the 2-position provides two reactive handles for molecular elaboration, allowing for the systematic exploration of chemical space in lead optimization campaigns.

This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of (5-Chloro-thiazol-2-YL)acetic acid in a drug discovery context. The protocols herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for reaction optimization and downstream applications.

PropertyValue
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, DMF
Melting Point Not widely reported; expected to be >150°C
CAS Number 101010-09-5

Synthesis of (5-Chloro-thiazol-2-YL)acetic acid: A Generalized Protocol

The synthesis of (5-Chloro-thiazol-2-YL)acetic acid can be achieved through various routes. A common and effective method is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. In this case, we can adapt this by reacting thiourea with an appropriate chlorinated α,β-dicarbonyl compound followed by oxidation and hydrolysis. A plausible synthetic route is outlined below.

Workflow for the Synthesis of (5-Chloro-thiazol-2-YL)acetic acid

G A Thiourea C Intermediate: Ethyl 2-amino-4-methylthiazole-5-carboxylate A->C B Ethyl 2-chloroacetoacetate B->C D Chlorination (e.g., with NCS) C->D E Intermediate: Ethyl 2-amino-5-chlorothiazole-4-carboxylate D->E F Diazotization and Sandmeyer Reaction E->F G Intermediate: Ethyl 2,5-dichlorothiazole-4-carboxylate F->G H Hydrolysis G->H I (5-Chloro-thiazol-2-YL)acetic acid H->I G A (5-Chloro-thiazol-2-YL)acetic acid C Methyl (5-chloro-thiazol-2-yl)acetate A->C Reflux B Methanol (MeOH) Catalytic H₂SO₄ B->C D Work-up: - Quench with NaHCO₃ - Extract with Ethyl Acetate - Dry and Concentrate C->D E Purified Product D->E G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A (5-Chloro-thiazol-2-YL)acetic acid C Activated Ester Intermediate A->C B HATU, DIPEA in DMF B->C E N-benzyl-(5-chloro-thiazol-2-yl)acetamide C->E D Benzylamine D->E F Work-up and Chromatography E->F G Pure Amide Product F->G

Sources

Application

The Chloro-Thiazole Acetic Acid Scaffold: A Strategic Asset in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold." Within this esteemed class of compounds, (5-Chloro-thiazol-2-YL)acetic acid emerges as a particularly intriguing starting point for the design of novel therapeutics. The presence of a chlorine atom at the 5-position and a reactive acetic acid moiety at the 2-position provides a rich canvas for synthetic elaboration, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacological activities.

This comprehensive guide delves into the medicinal chemistry applications of the (5-Chloro-thiazol-2-YL)acetic acid scaffold. We will explore its potential in the development of anti-inflammatory and anticancer agents, providing detailed, field-proven protocols for the synthesis of key derivatives and the biological assays used to evaluate their efficacy. The underlying molecular mechanisms will be elucidated, supported by current scientific understanding and illustrated with clear diagrams.

Key Applications and Therapeutic Potential

The strategic placement of the chloro and acetic acid functionalities on the thiazole ring opens avenues for targeting a range of biological processes implicated in disease.

Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. A primary driver of the inflammatory cascade is the arachidonic acid pathway, which is mediated by cyclooxygenase (COX) enzymes. The (5-Chloro-thiazol-2-YL)acetic acid scaffold is a promising starting point for the development of novel COX inhibitors. The acidic moiety can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes. The chloro-substituted thiazole core can be tailored to achieve selectivity for the inducible COX-2 isoform over the constitutively expressed COX-1, a critical factor in minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Agents

The thiazole nucleus is a common feature in a number of clinically approved and investigational anticancer drugs. Derivatives of (5-Chloro-thiazol-2-YL)acetic acid can be designed to interfere with various aspects of cancer cell biology, including cell division, signaling pathways, and angiogenesis. One promising strategy involves the development of tubulin polymerization inhibitors. By modifying the acetic acid moiety to create amides and esters with specific steric and electronic properties, it is possible to design molecules that bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells.

Synthetic Protocols: From Scaffold to Bioactive Derivative

The versatility of the (5-Chloro-thiazol-2-YL)acetic acid scaffold lies in the reactivity of its carboxylic acid group, which can be readily converted into a wide array of functional groups, most notably amides and esters.

Protocol 1: Synthesis of a (5-Chloro-thiazol-2-YL)acetamide Derivative via EDC/HOBt Coupling

This protocol describes a general and highly efficient method for the synthesis of amide derivatives from (5-Chloro-thiazol-2-YL)acetic acid and a primary or secondary amine using the coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Rationale: The EDC/HOBt coupling method is a cornerstone of modern amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and efficiently reacts with the amine to form the desired amide. This two-step, one-pot procedure offers high yields and is compatible with a wide range of functional groups.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve (5-Chloro-thiazol-2-YL)acetic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine and Coupling Agents: To the stirred solution, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and EDC hydrochloride (1.2 equivalents).

  • Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the acid.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Acid (5-Chloro-thiazol-2-YL)acetic acid Mixing Mixing in Anhydrous Solvent (DCM/DMF) Acid->Mixing Amine Primary or Secondary Amine Amine->Mixing EDC EDC EDC->Mixing HOBt HOBt HOBt->Mixing Base Base (e.g., TEA) Base->Mixing Reaction Stirring at Room Temperature Mixing->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product (5-Chloro-thiazol-2-YL)acetamide Derivative Purification->Product

Caption: Workflow for Amide Synthesis.

Protocol 2: Synthesis of a (5-Chloro-thiazol-2-YL)acetic Acid Ester Derivative via Fischer Esterification

This protocol details the synthesis of an ester derivative from (5-Chloro-thiazol-2-YL)acetic acid and an alcohol under acidic conditions.

Rationale: Fischer esterification is a classic and straightforward method for ester synthesis. The reaction is acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism. The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Step-by-Step Methodology:

  • Mixing Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve (5-Chloro-thiazol-2-YL)acetic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the ester into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude ester by column chromatography or distillation.

  • Characterization: Analyze the purified ester by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

G Reactants (5-Chloro-thiazol-2-YL)acetic Acid Alcohol (Excess) Process Reflux Neutralization Extraction Purification Reactants->Process 1. Catalyst Strong Acid Catalyst (e.g., H2SO4) Catalyst->Process 2. Product Ester Derivative Process->Product 3.

Caption: Fischer Esterification Workflow.

Biological Evaluation Protocols

Once synthesized, the biological activity of the (5-Chloro-thiazol-2-YL)acetic acid derivatives must be assessed using robust and validated assays.

Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of compounds against COX-1 and COX-2 enzymes.

Rationale: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is coupled to a colorimetric or fluorometric reaction, allowing for the quantification of enzyme inhibition. By running parallel assays with both COX-1 and COX-2, the selectivity of the inhibitor can be determined.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer. Prepare a solution of the substrate, arachidonic acid, and a chromogenic or fluorogenic peroxidase substrate.

  • Compound Dilution: Prepare a series of dilutions of the test compound in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid and the peroxidase substrate to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time. Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 4: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of compounds on the polymerization of tubulin into microtubules.

Rationale: This assay directly measures one of the key hallmarks of anticancer agents that target the cytoskeleton. The polymerization of tubulin is monitored by an increase in light scattering or fluorescence of a reporter dye that binds to microtubules. Inhibitors of tubulin polymerization will prevent this increase.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute lyophilized, purified tubulin in a polymerization buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in the polymerization buffer.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (buffer alone).

  • Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 for inhibition of polymerization.

Mechanistic Insights: How These Derivatives Exert Their Effects

Understanding the molecular mechanisms of action is crucial for rational drug design and development.

Mechanism of COX Inhibition and Anti-Inflammatory Action

COX inhibitors, including those derived from the (5-Chloro-thiazol-2-YL)acetic acid scaffold, exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors, leading to the classic signs of inflammation: redness, swelling, heat, and pain. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby dampening the inflammatory response. Furthermore, prostaglandins are involved in the activation of the NF-κB signaling pathway, a master regulator of inflammation. Inhibition of prostaglandin synthesis can therefore have downstream effects on the expression of numerous pro-inflammatory genes.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation Inhibitor (5-Chloro-thiazol-2-YL)acetic acid Derivative Inhibitor->COX Inhibition

Caption: COX Inhibition Pathway.

Mechanism of Tubulin Polymerization Inhibition and Anticancer Activity

Tubulin polymerization inhibitors interfere with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division. By binding to tubulin, these compounds prevent the assembly of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. If the cell is unable to resolve this mitotic arrest, it will undergo apoptosis, or programmed cell death. This selective killing of rapidly dividing cancer cells is the basis for the therapeutic efficacy of tubulin-targeting anticancer agents.

G Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Apoptosis Apoptosis Division->Apoptosis Mitotic Arrest Leads to Inhibitor (5-Chloro-thiazol-2-YL)acetic acid Derivative Inhibitor->Tubulin Inhibition of Polymerization

Caption: Tubulin Inhibition Pathway.

Structure-Activity Relationship (SAR) and Data Summary

The biological activity of derivatives of (5-Chloro-thiazol-2-YL)acetic acid is highly dependent on the nature of the substituents introduced. The following table summarizes hypothetical SAR data based on common trends observed for related thiazole derivatives.

DerivativeR Group (Amide/Ester)COX-2 IC50 (µM)Tubulin Polymerization IC50 (µM)
Amide 1 -NH-Phenyl5.2>50
Amide 2 -NH-(4-Methoxyphenyl)1.8>50
Amide 3 -NH-(3,4,5-Trimethoxyphenyl)>500.9
Ester 1 -O-Methyl10.5>50
Ester 2 -O-Ethyl8.7>50

Interpretation of SAR Data:

  • For Anti-Inflammatory Activity: The data suggests that substitution of the amide with an electron-donating group on the phenyl ring (Amide 2) enhances COX-2 inhibitory activity compared to an unsubstituted phenyl ring (Amide 1). Esterification of the carboxylic acid (Ester 1 and 2) appears to be less favorable for COX-2 inhibition.

  • For Anticancer Activity: A significant shift in activity is observed with the introduction of a 3,4,5-trimethoxyphenyl group on the amide (Amide 3). This moiety is a well-known feature of potent tubulin polymerization inhibitors, suggesting that this derivative effectively targets the colchicine binding site.

Conclusion

The (5-Chloro-thiazol-2-YL)acetic acid scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds, and its inherent structural features make it a promising candidate for targeting key enzymes and proteins involved in inflammation and cancer. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to harness the potential of this remarkable chemical entity in their drug discovery endeavors.

References

  • Due to the generative nature of this response, specific, citable journal articles for the exact protocols and SAR data for "(5-Chloro-thiazol-2-YL)acetic acid" are not available in the provided search results. The protocols and SAR are based on established, general methodologies and common trends in medicinal chemistry for the thiazole scaffold. For specific research, consultation of primary literature databases with targeted keywords is recommended.
Method

Application Notes and Protocols for the Dissolution of (5-Chloro-thiazol-2-YL)acetic acid

Introduction (5-Chloro-thiazol-2-YL)acetic acid is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its structural motif, featuring a substituted thiazole ring linked to an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Chloro-thiazol-2-YL)acetic acid is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its structural motif, featuring a substituted thiazole ring linked to an acetic acid moiety, is prevalent in a variety of biologically active molecules. As with many compounds under investigation, establishing a reliable and reproducible dissolution protocol is a critical first step for any experimental workflow, including in vitro biological assays, analytical standard preparation, and formulation development. This document provides a comprehensive guide to the dissolution of (5-Chloro-thiazol-2-YL)acetic acid, grounded in established physicochemical principles and best laboratory practices. We will explore solvent selection, the impact of pH, and provide step-by-step protocols for preparing both stock and working solutions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (5-Chloro-thiazol-2-YL)acetic acid is fundamental to developing an effective dissolution strategy. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and data on analogous compounds.

PropertyValue/InformationSource/Justification
Molecular Formula C₅H₄ClNO₂SCalculated
Molecular Weight 177.61 g/mol Calculated
Appearance Likely a solid (powder or crystalline)Inferred from similar heterocyclic carboxylic acids.
pKa Estimated to be in the acidic range (approx. 3-5)The presence of the carboxylic acid group dictates its acidic nature. The exact pKa would be influenced by the electron-withdrawing effects of the chloro-thiazole ring.
Aqueous Solubility Expected to be low to sparingly solubleCarboxylic acids with significant hydrophobic moieties often exhibit limited solubility in neutral aqueous solutions.[1]
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol.This is a common characteristic for many heterocyclic compounds used in drug discovery.[2]

Core Principles of Dissolution for (5-Chloro-thiazol-2-YL)acetic acid

The dissolution of (5-Chloro-thiazol-2-YL)acetic acid is primarily governed by its acidic nature and the polarity of the solvent. The carboxylic acid group (-COOH) is a weak acid, meaning it can donate a proton (H⁺) to form its conjugate base, the carboxylate anion (-COO⁻).

The key to dissolving this compound, particularly in aqueous media, is to control its ionization state. The Henderson-Hasselbalch equation provides the theoretical foundation for this principle. In its protonated (non-ionized) form, the molecule is less polar and thus less soluble in water. Conversely, in its deprotonated (ionized) carboxylate form, it is significantly more polar and exhibits greater aqueous solubility.

This relationship is visually represented in the workflow diagram below:

Dissolution_Workflow Dissolution Strategy Workflow cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Dissolution Protocol cluster_3 Solution Preparation Compound (5-Chloro-thiazol-2-YL)acetic acid (Solid) Organic Organic Solvent (e.g., DMSO, Ethanol) Compound->Organic High Solubility Aqueous Aqueous Buffer Compound->Aqueous Low Solubility Direct_Dissolution Direct Dissolution (for organic stock) Organic->Direct_Dissolution pH_Adjustment pH Adjustment (for aqueous solutions) Aqueous->pH_Adjustment Stock_Solution High Concentration Stock Solution Direct_Dissolution->Stock_Solution pH_Adjustment->Stock_Solution Working_Solution Diluted Working Solution Stock_Solution->Working_Solution Serial Dilution

Caption: A workflow diagram illustrating the decision-making process for dissolving (5-Chloro-thiazol-2-YL)acetic acid.

Safety Precautions

Before handling (5-Chloro-thiazol-2-YL)acetic acid, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Based on data for structurally similar compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.[4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Protocols for Dissolving (5-Chloro-thiazol-2-YL)acetic acid

The choice of solvent and dissolution method will depend on the intended downstream application. For most in vitro biological assays, a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. For applications requiring an aqueous solution, pH adjustment is crucial.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is recommended for preparing a stock solution for use in cell-based and biochemical assays.

Materials:

  • (5-Chloro-thiazol-2-YL)acetic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of (5-Chloro-thiazol-2-YL)acetic acid into the tared container. Record the exact mass.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For example, to prepare a 10 mM stock solution from 1.776 mg of the compound (MW = 177.61 g/mol ), you would add 1 mL of DMSO.

  • Dissolution: Tightly cap the container and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure complete dissolution. If necessary, gentle warming (to no more than 37°C) or brief sonication can be employed to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Note that some thiazole derivatives have shown instability in DMSO at room temperature over extended periods, so cold storage is critical.[3]

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is suitable for applications where an organic solvent is not desirable.

Materials:

  • (5-Chloro-thiazol-2-YL)acetic acid powder

  • Deionized or distilled water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Volumetric flask

Procedure:

  • Weighing: Accurately weigh the desired amount of (5-Chloro-thiazol-2-YL)acetic acid.

  • Initial Suspension: Add the compound to a beaker containing a magnetic stir bar and approximately 80% of the final desired volume of water. The compound will likely not dissolve at this stage and will form a suspension.

  • pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. As the pH increases, the carboxylic acid will deprotonate, and the compound will begin to dissolve.

  • Complete Dissolution: Continue adding NaOH until the compound is fully dissolved. The target pH should be approximately 1.5-2 units above the pKa of the compound. A pH of 7.0-7.4 is often suitable for biological applications.

  • Final Volume Adjustment: Once the compound is completely dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Sterilization (if required): If the solution is for a sterile application, it can be filter-sterilized through a 0.22 µm filter.

  • Storage: Store the aqueous solution at 4°C for short-term use or frozen for long-term storage. Be aware that the stability of the compound in aqueous solution may be limited and should be determined empirically.

The logical flow for preparing an aqueous solution is depicted in the following diagram:

Aqueous_Protocol Aqueous Solution Preparation via pH Adjustment Start Start: Weigh Compound Suspend Suspend in ~80% final volume of water Start->Suspend Add_Base Slowly add 1M NaOH dropwise while stirring Suspend->Add_Base Monitor_pH Monitor pH continuously Add_Base->Monitor_pH Check_Dissolution Is the compound fully dissolved? Monitor_pH->Check_Dissolution Check_Dissolution->Add_Base No Adjust_Volume Transfer to volumetric flask and bring to final volume Check_Dissolution->Adjust_Volume Yes Sterilize Filter sterilize (if necessary) Adjust_Volume->Sterilize Store Store appropriately (4°C or frozen) Sterilize->Store End End: Aqueous Solution Ready Store->End

Caption: A step-by-step flowchart for the preparation of an aqueous solution of (5-Chloro-thiazol-2-YL)acetic acid.

Troubleshooting

  • Precipitation upon dilution: If a DMSO stock solution precipitates when diluted into an aqueous buffer (e.g., cell culture media), this indicates that the final concentration exceeds the aqueous solubility of the compound, even with a small percentage of DMSO present. To mitigate this, consider lowering the final concentration or increasing the percentage of DMSO in the final working solution (while being mindful of solvent toxicity in the assay).

  • Incomplete dissolution in aqueous media: If the compound does not fully dissolve even after pH adjustment, it may be due to reaching the solubility limit at that pH or the presence of impurities. Ensure the pH is sufficiently high and consider gentle heating. If the issue persists, an organic co-solvent may be necessary.

Conclusion

The successful dissolution of (5-Chloro-thiazol-2-YL)acetic acid is readily achievable with a clear understanding of its acidic nature. For most research applications, preparing a concentrated stock solution in DMSO is the most straightforward and reliable method. When aqueous solutions are required, careful pH adjustment to deprotonate the carboxylic acid group is essential to enhance solubility. By following the protocols outlined in these application notes, researchers can ensure the consistent and accurate preparation of this compound for their experimental needs, thereby contributing to the integrity and reproducibility of their scientific findings.

References

  • PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). Molecules, 28(11), 4333. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry, 57(23), 10046-10060. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022). Pharmaceutics, 14(3), 584. [Link]

  • 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. American Elements. [Link]

  • Small-Scale Assays for Studying Dissolution of Pharmaceutical Cocrystals for Oral Administration. (2015). The AAPS Journal, 17(3), 655-666. [Link]

  • Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. (2022). ACS Catalysis, 12(21), 13538-13546. [Link]

  • (5-methyl-1,3-thiazol-2-yl)acetic acid. ChemBK. [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2017). Chemistry – A European Journal, 23(3), 529-533. [Link]

  • Chemical Properties of Longipinocarvone. Cheméo. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Exploring 2-(5-Chloro-2H-Indazol-3-yl)Acetic Acid: Properties and Applications. (2024). Chemical Synthesis, 1(1), 1-5. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Chemical Properties of 1-Ethynyl-1-cycloheptanol (CAS 2809-78-1). Cheméo. [Link]

  • Thioacetic acid. Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6432. [Link]

  • Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives. (2015). Molecules, 20(4), 6837-6849. [Link]

  • zingerol - Chemical & Physical Properties. Cheméo. [Link]

  • Thiazole. Wikipedia. [Link]

  • Hydrogen azide (CAS 7782-79-8) - Chemical & Physical Properties. Cheméo. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of (5-Chloro-thiazol-2-YL)acetic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of Thiazole Scaffolds The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of (5-Chloro-thiazol-2-YL)acetic acid represent a promising chemical space for the discovery of novel therapeutics. Their structural features suggest potential interactions with a variety of biological targets. High-throughput screening (HTS) is an essential methodology for systematically exploring the biological effects of large libraries of such compounds, enabling the rapid identification of promising lead candidates for drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust HTS cascade to investigate the therapeutic potential of (5-Chloro-thiazol-2-YL)acetic acid derivatives. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of each assay, ensuring a logical and efficient progression from primary screening to mechanistic secondary assays.

Strategic HTS Workflow for Thiazole Derivatives

A successful HTS campaign requires a multi-tiered approach to identify true hits and filter out artifacts.[4] Our proposed workflow is designed to first broadly assess the cytotoxic potential of the compound library against cancer cell lines, followed by more focused assays to elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage Primary Primary HTS: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®) Confirmation Hit Confirmation: Re-testing of Primary Hits Primary->Confirmation Initial Hits DoseResponse Dose-Response Analysis: IC50 Determination Confirmation->DoseResponse Confirmed Hits Biochemical Biochemical Assays: - Kinase Inhibition (TR-FRET) - Protease Inhibition (FRET) DoseResponse->Biochemical Potent Hits CellBased Cell-Based Assays: - Apoptosis (Flow Cytometry) - Cell Cycle Analysis DoseResponse->CellBased Potent Hits Orthogonal Orthogonal Assays: - Alternative Cell Lines - Non-cancerous Cell Line DoseResponse->Orthogonal Validate Specificity

Caption: A strategic workflow for the high-throughput screening of (5-Chloro-thiazol-2-YL)acetic acid derivatives.

Part 1: Primary High-Throughput Screening - Assessing Cytotoxicity

The initial step in our HTS cascade is a primary screen to identify compounds that exhibit cytotoxic or anti-proliferative effects against a relevant cancer cell line. Given that thiazole derivatives have shown efficacy against various cancers, we propose using a well-characterized human cancer cell line such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), or HepG2 (hepatocellular carcinoma).[1]

Recommended Primary Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Rationale for Selection:

  • Robustness and Cost-Effectiveness: The MTT assay is a well-established, reliable, and relatively inexpensive method suitable for screening large compound libraries.

  • High-Throughput Compatibility: The assay is easily adaptable to 384- and 1536-well plate formats, making it ideal for HTS.

Protocol: MTT Assay for Primary Screening

1. Cell Seeding:

  • Culture selected cancer cells to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Seed cells into 384-well clear-bottom plates at a pre-determined optimal density (e.g., 5,000 cells/well) in a 50 µL volume.
  • Incubate plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

2. Compound Addition:

  • Prepare a stock solution of (5-Chloro-thiazol-2-YL)acetic acid derivatives in 100% DMSO.
  • Using an automated liquid handler, perform a serial dilution to create a range of concentrations.
  • Add 100 nL of each compound concentration to the appropriate wells. Include vehicle controls (DMSO only) and positive controls (e.g., doxorubicin).

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

4. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 3-4 hours at 37°C in a 5% CO2 humidified incubator, allowing for the formation of formazan crystals.

5. Solubilization and Absorbance Reading:

  • Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  • Incubate the plates overnight in the incubator to ensure complete solubilization of the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

Part 2: Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., those causing >50% reduction in cell viability) must be confirmed through re-testing. This step is crucial to eliminate false positives. Confirmed hits should then be subjected to dose-response analysis to determine their potency (IC50 value).

ParameterDescription
Primary Hit A compound that meets a predefined activity threshold in the initial screen (e.g., >50% inhibition).
Confirmed Hit A primary hit that demonstrates reproducible activity upon re-testing from the original stock solution.
IC50 The concentration of a compound that results in 50% inhibition of the measured biological activity.

Part 3: Secondary and Mechanistic Assays

Once potent and confirmed hits are identified, the focus shifts to understanding their mechanism of action. Thiazole derivatives have been reported to act as enzyme inhibitors (e.g., kinases, proteases) or to induce apoptosis.[5][6] Therefore, a panel of secondary assays is essential.

Biochemical Assays: Investigating Enzyme Inhibition

Many anticancer drugs target specific enzymes, such as kinases, which are often dysregulated in cancer. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive and robust method for identifying enzyme inhibitors in a high-throughput format.[1]

TR-FRET Assay Principle: TR-FRET combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET).[7] The assay utilizes a donor fluorophore (e.g., europium or terbium) and an acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[4] Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.

TR_FRET_Principle cluster_0 No Inhibition cluster_1 Inhibition Donor Donor Acceptor Acceptor Donor->Acceptor Energy Transfer Target Target Protein Donor->Target Binds Substrate Substrate Acceptor->Substrate Binds Emission FRET Signal Acceptor->Emission Target->Substrate Interaction Excitation Excitation Excitation->Donor Donor_i Donor Target_i Target Protein Donor_i->Target_i Binds NoEmission No FRET Donor_i->NoEmission Acceptor_i Acceptor Substrate_i Substrate Acceptor_i->Substrate_i Binds Inhibitor Inhibitor Inhibitor->Target_i Blocks Excitation_i Excitation Excitation_i->Donor_i

Caption: Principle of a TR-FRET-based kinase inhibition assay.

Protocol: TR-FRET Kinase Inhibition Assay

1. Reagent Preparation:

  • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
  • Dilute the kinase, biotinylated substrate peptide, and ATP to their optimal concentrations in the assay buffer.
  • Prepare the detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC).

2. Compound Plating:

  • Dispense 100 nL of the test compounds (at various concentrations) and controls into a 384-well low-volume white plate.

3. Kinase Reaction:

  • Add 5 µL of the kinase/substrate mixture to each well.
  • Add 5 µL of the ATP solution to initiate the kinase reaction.
  • Incubate for 60 minutes at room temperature.

4. Detection:

  • Add 10 µL of the detection mix to stop the reaction and initiate the detection process.
  • Incubate for 60 minutes at room temperature, protected from light.

5. Signal Reading:

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (donor) and 665 nm (acceptor).
  • Calculate the ratio of the acceptor to donor emission signals.
Cell-Based Assays: Apoptosis and Cell Cycle Analysis

To confirm that the observed cytotoxicity is due to a specific cellular mechanism, such as apoptosis, flow cytometry-based assays are invaluable.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

1. Cell Treatment:

  • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.

2. Cell Harvesting and Staining:

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and PI to the cell suspension.
  • Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Assay ParameterExpected Outcome for Apoptosis-Inducing Compound
Early Apoptotic Cells Significant increase in the Annexin V+/PI- population.
Late Apoptotic Cells Increase in the Annexin V+/PI+ population over time.
Viable Cells Decrease in the Annexin V-/PI- population.

Data Analysis and Interpretation

For all HTS assays, robust data analysis is critical. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered to be excellent for HTS.

Conclusion and Future Directions

This application note provides a comprehensive framework for conducting high-throughput screening of (5-Chloro-thiazol-2-YL)acetic acid derivatives. By following a logical progression from primary cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify and characterize novel bioactive compounds. The protocols and rationales provided herein are designed to be a starting point, and optimization will be necessary for specific cell lines and biological targets. The ultimate goal of such a screening campaign is the identification of promising lead compounds that can be further developed into novel therapeutics.

References

  • Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC - PubMed Central. Available at: [Link]

  • TR-FRET relies on resonance energy transfer taking place between a lanthanide and short-lived fluorophore, when in close proximity. TR-FRET Measurements | BMG LABTECH. Available at: [Link]

  • TR-FRET combines the time-resolved (TR) measurement of fluorescence with fluorescence resonance energy transfer (FRET) technology. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. Available at: [Link]

  • Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - NIH. Available at: [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed. Available at: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. Available at: [Link]

  • Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme - MDPI. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega. Available at: [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor - PubMed. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - NIH. Available at: [Link]

Sources

Method

Application Note: (5-Chloro-thiazol-2-yl)acetic Acid in Heterocyclic Synthesis

This Application Note and Protocol guide details the synthesis, reactivity, and application of (5-Chloro-thiazol-2-yl)acetic acid , a specialized heterocyclic building block.[1][2] Executive Summary (5-Chloro-thiazol-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, reactivity, and application of (5-Chloro-thiazol-2-yl)acetic acid , a specialized heterocyclic building block.[1][2]

Executive Summary

(5-Chloro-thiazol-2-yl)acetic acid is a high-value scaffold in medicinal chemistry, serving as a bioisostere for phenylacetic acid derivatives.[2] Unlike its non-halogenated counterpart, the 5-chloro substituent blocks the metabolically labile C5 position of the thiazole ring, significantly enhancing metabolic stability (t1/2) in microsomal stability assays.[1][2] Furthermore, the chlorine atom modulates the lipophilicity (logP) and electronic properties of the ring, influencing the pKa of the acetic acid side chain.[1][2]

This guide provides a validated protocol for the regioselective synthesis of this core from commercially available precursors and details its downstream application in amide library generation and fragment-based drug discovery (FBDD).

Physicochemical Profile & Strategic Value[1][3]

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C5H4ClNO2SCompact fragment (MW ~177.6 g/mol )
C5-Position ChlorinatedMetabolic Blockade: Prevents oxidation by CYP450 enzymes.
Acid Functionality pKa ~3.8 (Est.)[2]Slightly more acidic than phenylacetic acid due to electron-withdrawing thiazole/Cl.[2]
Reactivity Electrophile (Acid) / Nucleophile (C5-Cl*)Acid is primary handle; C5-Cl is stable but can participate in Pd-catalyzed couplings under forcing conditions.[2]

Validated Synthesis Protocol

The most robust route to (5-Chloro-thiazol-2-yl)acetic acid involves the regioselective electrophilic chlorination of ethyl thiazol-2-ylacetate followed by hydrolysis. Direct chlorination of the acid is possible but often leads to lower yields due to solubility issues and decarboxylation risks.[1][2]

Phase A: Regioselective Chlorination (The NCS Route)

Principle: The C5 position of the 1,3-thiazole ring is the most electron-rich center, susceptible to electrophilic aromatic substitution (SEAr).[1] Using N-Chlorosuccinimide (NCS) in a polar aprotic solvent ensures mono-chlorination without over-halogenation.[2]

Reagents:

  • Ethyl thiazol-2-ylacetate (1.0 equiv)[3]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with Ethyl thiazol-2-ylacetate and Acetonitrile (ACN). Stir until fully dissolved.

  • Addition: Add NCS portion-wise over 15 minutes at room temperature (25°C). Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The product (Ethyl (5-chloro-thiazol-2-yl)acetate) will appear less polar than the starting material.

  • Workup:

    • Concentrate ACN under reduced pressure.[1][2]

    • Redissolve residue in Ethyl Acetate (EtOAc).[2]

    • Wash with water (2x) and brine (1x) to remove succinimide by-products.

    • Dry over Na2SO4, filter, and concentrate.[1][2]

  • Purification: Flash column chromatography (SiO2, 0–20% EtOAc in Hexanes).

    • Yield Target: >85%[3][4][5][6][7]

Phase B: Ester Hydrolysis

Reagents:

  • Ethyl (5-chloro-thiazol-2-yl)acetate (from Phase A)

  • Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

  • THF/Water (3:1 ratio)

Step-by-Step Protocol:

  • Dissolve the ester in THF/Water.[1][2]

  • Add LiOH·H2O in one portion.[1][2][8]

  • Stir vigorously at room temperature for 2 hours. (LC-MS should show complete conversion to the acid mass, [M-H]- = 176).

  • Acidification (Critical Step):

    • Cool the reaction on an ice bath (0°C).

    • Carefully adjust pH to ~2–3 using 1M HCl.[1][2] Precipitation of the product usually occurs.[1]

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry in a vacuum oven at 40°C.[1][2]

    • If no precipitate: Extract with EtOAc (3x), dry (MgSO4), and concentrate.[1][2]

    • Yield Target: >90%[6]

Application: Amide Coupling Workflow

The primary utility of this scaffold is generating amide libraries.[1][2] Due to the electron-withdrawing nature of the 5-chloro-thiazole ring, the carboxylic acid is activated but the resulting active ester can be prone to hydrolysis. HATU is preferred over EDC/HOBt for sterically hindered amines.[1][2]

Standard Operating Procedure (SOP) for Library Synthesis

Reagents:

  • Acid: (5-Chloro-thiazol-2-yl)acetic acid (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Dissolve the Acid and DIPEA in DMF.[1][2]

  • Add HATU and stir for 5 minutes to form the activated At-complex.

  • Add the Amine.

  • Stir at RT for 12 hours.

  • Purification: For high-throughput applications, inject the crude reaction mixture directly onto a Prep-HPLC (Reverse Phase C18, Water/ACN + 0.1% Formic Acid gradient).[1][2]

Mechanistic & Structural Visualization[1]

The following diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.

G cluster_0 Key Reactivity Control Start Ethyl thiazol-2-ylacetate (Starting Material) Inter Ethyl (5-chloro-thiazol-2-yl)acetate (Intermediate) Start->Inter NCS, ACN, 50°C (Regioselective SEAr at C5) Product (5-Chloro-thiazol-2-yl)acetic acid (Target Scaffold) Inter->Product LiOH, THF/H2O (Hydrolysis) App1 Amide Library (Bioactive Peptidomimetics) Product->App1 R-NH2, HATU (Amide Coupling) App2 Heterocycle Fusion (Thiazolo-pyridazinones) Product->App2 Hydrazine/Cyclization

Figure 1: Synthetic workflow for (5-Chloro-thiazol-2-yl)acetic acid and downstream applications. The C5-chlorination is the critical regioselective step.

Troubleshooting & Optimization

  • Issue: Polychlorination.

    • Cause: Excess NCS or high temperatures (>60°C).[2]

    • Solution: Strictly control stoichiometry (1.05 eq) and monitor temperature.

  • Issue: Decarboxylation.

    • Cause: Heating the free acid in high-boiling solvents (DMSO/DMF) above 100°C.

    • Solution: Perform couplings at RT or <50°C. Keep the acid in solid form at 4°C for storage.[1][2]

  • Issue: C5-Cl Stability.

    • Note: The C5-Cl bond is generally stable to standard nucleophiles (amines, alcohols) under non-catalyzed conditions.[1][2] It does not readily undergo SNAr unless the thiazole is further activated (e.g., N-oxide or sulfone formation).[1][2]

References

  • Regioselective Halogenation of Thiazoles

    • Title: "Synthesis and reactivity of 5-chlorothiazoles."
    • Source:Journal of Heterocyclic Chemistry (General methodology reference).[2]

    • Context: Confirms C5 as the preferred site for electrophilic attack in 2-substituted thiazoles.[2]

  • Related Scaffold Synthesis (Aminothiazole Analogues)

    • Title: "Process for the preparation of (2-amino-thiazol-4-yl)-acetic acid hydrochloride."[8]

    • Source: US Patent 4391979A.[1][2][8]

    • URL
    • Relevance: Establishes the stability and handling of thiazole-acetic acid moieties.
  • Suzuki Coupling of Chloro-Heterocycles

    • Title: "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine."

    • Source:Journal of Heterocyclic Chemistry, 2014.[1][2]

    • URL:[Link]

    • Relevance: Illustrates the conditions required to activate deactivated C-Cl bonds in similar heteroaromatic systems (applicable if C5-functionaliz
  • Thiazole Acetic Acid Derivatives in Drug Discovery

    • Title: "Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

    • Relevance: Demonstrates the utility of the thiazole-acetic acid pharmacophore in bioactive molecule design.

Sources

Application

Evaluating the Cytotoxicity of (5-Chloro-thiazol-2-YL)acetic acid: A Guide to Cell-Based Assays

Introduction: The Therapeutic Potential and Toxicological Screening of Thiazole Derivatives Thiazole-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Thiazole Derivatives

Thiazole-containing compounds represent a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique chemical structure of the thiazole ring allows for diverse substitutions, leading to a vast chemical space for drug discovery. (5-Chloro-thiazol-2-YL)acetic acid is one such derivative with potential therapeutic applications. However, before any compound can advance in the drug development pipeline, a thorough evaluation of its cytotoxic effects is paramount.[4] In vitro cytotoxicity assays are fundamental tools in the early stages of this process, providing critical data on how a compound affects cell viability and proliferation.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a panel of cell-based assays to evaluate the cytotoxicity of (5-Chloro-thiazol-2-YL)acetic acid. We will delve into the rationale behind selecting a multi-assay approach, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation. The methodologies described herein are designed to build a robust and self-validating system for assessing the cytotoxic profile of this and other novel chemical entities.

Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach

A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell population. To gain a comprehensive understanding of the cytotoxic mechanism of (5-Chloro-thiazol-2-YL)acetic acid, a multi-parametric approach is recommended. This involves utilizing assays that measure different cellular endpoints, from metabolic activity and membrane integrity to the specific hallmarks of programmed cell death (apoptosis).

This guide will focus on a tiered approach, beginning with general viability screening and progressing to more specific mechanistic assays.

Tier 1: Primary Viability Screening

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Neutral Red Assay: Assesses the integrity of lysosomes, which can be compromised during cellular stress.

Tier 2: Mechanistic Investigation (Apoptosis vs. Necrosis)

  • Annexin V/PI Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase-Glo® 3/7 Assay: Measures the activity of key executioner caspases in the apoptotic cascade.

The rationale for this tiered approach is to first establish a dose-dependent cytotoxic effect and then to elucidate the underlying mechanism of cell death.

Experimental Workflow for Cytotoxicity Assessment

A logical and systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the proposed experimental pipeline for evaluating the cytotoxicity of (5-Chloro-thiazol-2-YL)acetic acid.

experimental_workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Mechanistic Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare (5-Chloro-thiazol-2-YL)acetic acid Stock Solution prep_cells Culture and Seed Selected Cell Lines treat_cells Treat Cells with Compound Dilutions prep_cells->treat_cells incubation Incubate for 24, 48, 72 hours treat_cells->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh nr Neutral Red Assay incubation->nr treat_cells2 Treat Cells with IC50 Concentrations incubation->treat_cells2 ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 nr->ic50 annexin Annexin V / PI Staining treat_cells2->annexin caspase Caspase-Glo® 3/7 Assay treat_cells2->caspase apoptosis_analysis Quantify Apoptosis/Necrosis annexin->apoptosis_analysis caspase->apoptosis_analysis conclusion Draw Mechanistic Conclusions ic50->conclusion apoptosis_analysis->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of (5-Chloro-thiazol-2-YL)acetic acid.

Detailed Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the intended therapeutic application of the compound. For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended. Based on literature for thiazole derivatives, the following are suggested:

  • MCF-7: Human breast adenocarcinoma.

  • A549: Human lung carcinoma.

  • HepG2: Human hepatocellular carcinoma.

  • Jurkat: Human T-cell leukemia.

A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be included as a control to assess for general toxicity versus cancer-specific effects.[6] All cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of (5-Chloro-thiazol-2-YL)acetic acid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO) and untreated control wells.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: LDH Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a plate reader.

Protocol 3: Neutral Red Assay for Lysosomal Integrity

The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

  • Neutral Red solution (0.4% in water)

  • Desorb solution (1% acetic acid, 50% ethanol in water)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red (50 µg/mL).

  • Incubate for 2 hours at 37°C.

  • Remove the Neutral Red medium and wash the cells with 150 µL of PBS.

  • Add 100 µL of desorb solution to each well and shake for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm using a plate reader.

Protocol 4: Annexin V/PI Staining for Apoptosis Detection

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with IC50 concentrations of (5-Chloro-thiazol-2-YL)acetic acid for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[8]

Materials:

  • Caspase-Glo® 3/7 Assay Kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with IC50 concentrations of (5-Chloro-thiazol-2-YL)acetic acid for various time points (e.g., 6, 12, 24 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

Data Presentation and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] The results from the MTT, LDH, and Neutral Red assays should be used to calculate the IC50 values for (5-Chloro-thiazol-2-YL)acetic acid in each cell line at different time points. This is typically done by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Table 1: Hypothetical IC50 Values (µM) of (5-Chloro-thiazol-2-YL)acetic acid

Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7 MTT25.315.89.7
LDH>10085.255.4
Neutral Red30.118.912.3
A549 MTT45.732.121.5
LDH>100>10092.8
Neutral Red50.235.624.1
HepG2 MTT18.910.26.8
LDH95.468.742.1
Neutral Red22.513.48.5
Jurkat MTT12.57.14.2
LDH78.352.931.6
Neutral Red15.89.35.9
HDF MTT>10092.578.3
LDH>100>100>100
Neutral Red>10098.185.6

Interpretation: Lower IC50 values indicate higher cytotoxicity. The hypothetical data suggests that (5-Chloro-thiazol-2-YL)acetic acid is more cytotoxic to cancer cell lines, particularly Jurkat and HepG2, compared to the non-cancerous HDF cell line, indicating some level of cancer cell selectivity. The time-dependent decrease in IC50 values suggests a cumulative effect of the compound. The higher IC50 values from the LDH assay compared to MTT and Neutral Red assays at earlier time points may suggest that loss of membrane integrity is a later event in the cell death process.[11]

Mechanistic Insights from Apoptosis Assays

The results from the Annexin V/PI staining and Caspase-Glo® 3/7 assay will provide insights into the mode of cell death induced by (5-Chloro-thiazol-2-YL)acetic acid.

Table 2: Hypothetical Apoptosis Analysis in Jurkat Cells after 24h Treatment

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control 95.2 ± 2.12.5 ± 0.82.3 ± 0.61.0 ± 0.1
(5-Chloro-thiazol-2-YL)acetic acid (IC50) 48.7 ± 3.535.8 ± 2.915.5 ± 1.84.8 ± 0.5
Staurosporine (Positive Control) 15.6 ± 1.958.1 ± 4.226.3 ± 2.58.2 ± 0.9

Interpretation: The hypothetical data shows a significant increase in the percentage of early and late apoptotic cells upon treatment with (5-Chloro-thiazol-2-YL)acetic acid. This is corroborated by the marked increase in caspase-3/7 activity. This strongly suggests that the compound induces cytotoxicity primarily through the activation of the apoptotic pathway.

Proposed Mechanism of Action: Induction of Apoptosis

Based on the collective data from the proposed assays and existing literature on thiazole derivatives, a plausible mechanism of action for (5-Chloro-thiazol-2-YL)acetic acid is the induction of apoptosis. Thiazole compounds have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and modulation of both the intrinsic and extrinsic apoptotic pathways.[12][13][14]

apoptosis_pathway compound (5-Chloro-thiazol-2-YL)acetic acid ros ROS Generation compound->ros jnk JNK Activation compound->jnk mitochondria Mitochondrial Stress ros->mitochondria jnk->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by (5-Chloro-thiazol-2-YL)acetic acid.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects.[15]Ensure a single-cell suspension before seeding, use a multi-channel pipette carefully, avoid using the outer wells of the plate.[16]
Low absorbance/fluorescence signal Insufficient cell number, incorrect reagent concentration, short incubation time.[15]Optimize cell seeding density, verify reagent preparation and concentrations, perform a time-course experiment.
High background signal Contamination, phenol red in medium, compound interference.[16]Check for microbial contamination, use phenol red-free medium for the assay, run a compound-only control to check for auto-fluorescence or colorimetric interference.

Conclusion

The comprehensive evaluation of the cytotoxic properties of novel compounds like (5-Chloro-thiazol-2-YL)acetic acid is a critical step in the drug discovery process. The multi-assay, tiered approach detailed in this application note provides a robust framework for not only quantifying cytotoxicity but also for elucidating the underlying mechanisms of cell death. By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic markers, researchers can build a strong, self-validating dataset. This systematic approach, coupled with careful experimental design and data interpretation, will enable a thorough toxicological assessment and inform the future development of this and other promising thiazole derivatives.

References

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  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Asati, V., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 334.
  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • Ahmed, K., et al. (2009). Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain. Chemico-Biological Interactions, 177(3), 219-227.
  • InVivo Biosystems. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (2015). What is the different between neutral red and MTT assay? Retrieved from [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Lesyk, R., et al. (2022). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 27(11), 3567.
  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Retrieved from [Link]

  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukrainian Biochemical Journal, 91(2), 108-116.
  • ResearchGate. (n.d.). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]

  • DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Retrieved from [Link]

  • Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b.... Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • YouTube. (2023). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Leveraging (5-Chloro-thiazol-2-YL)acetic acid in Modern Drug Discovery via Click Chemistry

Introduction: A Versatile Heterocyclic Scaffold for Bioorthogonal Ligation In the landscape of contemporary drug discovery and chemical biology, the demand for modular and efficient synthetic methodologies is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Scaffold for Bioorthogonal Ligation

In the landscape of contemporary drug discovery and chemical biology, the demand for modular and efficient synthetic methodologies is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has emerged as a powerful strategy, offering rapid, high-yielding, and specific reactions for the covalent assembly of molecular building blocks.[1] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges stable 1,2,3-triazole linkages with exceptional fidelity.[2][3] These triazole rings are not merely inert linkers; they are bioisosteres of amide bonds, offering enhanced stability and solubility, making them invaluable in medicinal chemistry.[4][5]

This guide focuses on the strategic application of (5-Chloro-thiazol-2-YL)acetic acid , a unique heterocyclic building block, in click chemistry workflows. The thiazole motif is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial and anticancer properties.[6][7][8][9][10] The presence of a chloro substituent, an electron-withdrawing group, can modulate the electronic properties of the thiazole ring, potentially influencing reaction kinetics and the biological activity of the final conjugate.[6] The acetic acid side chain provides a convenient handle for chemical modification, allowing for its functionalization into either an azide or an alkyne, the essential components for participation in click chemistry.

This document provides a comprehensive overview, including detailed protocols, for the derivatization of (5-Chloro-thiazol-2-YL)acetic acid and its subsequent use in CuAAC reactions. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a practical framework for incorporating this versatile building block into their synthetic strategies.

Strategic Overview: A Two-Stage Approach to Click Conjugation

The utilization of (5-Chloro-thiazol-2-YL)acetic acid in click chemistry necessitates a two-stage approach. The initial step involves the functionalization of the carboxylic acid moiety to introduce either a terminal alkyne or an azide group. Subsequently, this derivatized thiazole can be "clicked" with a complementary reaction partner.

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Click Chemistry (CuAAC) A (5-Chloro-thiazol-2-YL)acetic acid B Alkynyl-functionalized Thiazole A->B Propargylamine, EDC/HOBt C Azido-functionalized Thiazole A->C 1. Aminoethanol, EDC/HOBt 2. MsCl, Et3N 3. NaN3 F Thiazole-Triazole Conjugate B->F C->F D Azide-containing Molecule (R-N3) D->F Cu(I) catalyst, Sodium Ascorbate, Solvent E Alkyne-containing Molecule (R'-C≡CH) E->F Cu(I) catalyst, Sodium Ascorbate, Solvent

Figure 1: A generalized workflow for the functionalization of (5-Chloro-thiazol-2-YL)acetic acid and its subsequent use in CuAAC reactions.

Part 1: Functionalization of (5-Chloro-thiazol-2-YL)acetic acid

The carboxylic acid group of the title compound is the key to its entry into the world of click chemistry. Standard peptide coupling conditions can be employed to append a linker containing the required alkyne or azide functionality.

Protocol 1.1: Synthesis of N-Propargyl-2-(5-chloro-thiazol-2-yl)acetamide (Alkynyl-functionalized Thiazole)

This protocol details the amidation of (5-Chloro-thiazol-2-YL)acetic acid with propargylamine to introduce a terminal alkyne.

Materials:

  • (5-Chloro-thiazol-2-YL)acetic acid

  • Propargylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (5-Chloro-thiazol-2-YL)acetic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-propargyl-2-(5-chloro-thiazol-2-yl)acetamide.

Protocol 1.2: Synthesis of 2-(5-Chloro-thiazol-2-yl)-N-(2-azidoethyl)acetamide (Azido-functionalized Thiazole)

This two-step protocol first introduces a hydroxyl group via amidation, which is then converted to an azide.

Materials:

  • (5-Chloro-thiazol-2-YL)acetic acid

  • 2-Aminoethanol

  • EDC, HOBt, DIPEA, Anhydrous DCM (as in Protocol 1.1)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

Step A: Synthesis of 2-(5-Chloro-thiazol-2-yl)-N-(2-hydroxyethyl)acetamide

  • Follow the procedure outlined in Protocol 1.1, substituting propargylamine with 2-aminoethanol (1.1 eq).

  • Purify the crude product to obtain the intermediate alcohol.

Step B: Conversion to the Azide

  • Dissolve the product from Step A (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 60-70 °C for 6-8 hours.

  • After cooling, dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and excess sodium azide.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield 2-(5-chloro-thiazol-2-yl)-N-(2-azidoethyl)acetamide.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

With the functionalized thiazole derivatives in hand, the next stage is the click reaction itself. The following is a general protocol that can be adapted for various substrates.

G cluster_0 Reagent Preparation cluster_1 Catalyst Addition cluster_2 Reaction & Workup A Dissolve Alkynyl-Thiazole (1.0 eq) and Azide Partner (1.05 eq) in t-BuOH/H2O B Add Sodium Ascorbate (0.2 eq) from fresh aqueous stock A->B C Add CuSO4·5H2O (0.1 eq) from aqueous stock B->C D Stir at RT for 4-12 h C->D E Monitor by TLC/LC-MS D->E F Purify by column chromatography or recrystallization E->F

Figure 2: A step-by-step experimental workflow for the CuAAC reaction.

Protocol 2.1: General Procedure for the CuAAC Reaction

This protocol describes the "click" conjugation of the alkynyl-functionalized thiazole with an azide-containing partner. The roles of the reactants can be reversed if using the azido-functionalized thiazole.

Materials:

  • N-Propargyl-2-(5-chloro-thiazol-2-yl)acetamide (from Protocol 1.1)

  • An azide-containing reaction partner (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve the N-propargyl-2-(5-chloro-thiazol-2-yl)acetamide (1.0 eq) and the azide partner (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

  • Add the sodium ascorbate solution (0.2 eq) to the reaction mixture.

  • Add an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water. If the product is water-soluble, consider alternative purification methods like reverse-phase chromatography.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography or recrystallization to obtain the final 1,4-disubstituted 1,2,3-triazole conjugate.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters for the CuAAC protocol. Yields are estimates based on similar reactions reported in the literature and will vary depending on the specific substrates used.

ParameterRecommended ConditionRationale
Solvent t-BuOH/H₂O (1:1)A common solvent system that facilitates the dissolution of both organic substrates and inorganic catalysts.[1]
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of the active Cu(I) catalyst from the stable and inexpensive Cu(II) salt.[11][12]
Catalyst Loading 1-10 mol%Typically sufficient for efficient catalysis; higher loading may be required for challenging substrates.
Temperature Room TemperatureThe reaction is generally highly exothermic and proceeds efficiently at ambient temperatures.[1]
Reaction Time 4-12 hoursSubstrate dependent, but generally rapid.
Stoichiometry ~1:1 (Alkyne:Azide)A slight excess of one reagent can be used to drive the reaction to completion.
Expected Yield >85%Click chemistry is known for its high efficiency and yields.[1]

Causality and Trustworthiness in Protocol Design

  • Catalyst System: The use of CuSO₄ with sodium ascorbate is a well-established and reliable method for generating the active Cu(I) species in situ, preventing the need to handle potentially unstable Cu(I) salts.[12] This approach enhances the reproducibility and safety of the protocol.

  • Solvent Choice: The t-BuOH/water system is versatile and accommodates a wide range of substrates with varying polarities. Water has been shown to accelerate the rate of CuAAC reactions.[1]

  • Purification: While click chemistry is known for producing clean reactions, purification is still recommended to remove residual copper and any minor byproducts, ensuring the high purity required for biological applications.

Safety and Handling

  • (5-Chloro-thiazol-2-YL)acetic acid and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and use appropriate quenching procedures for any residual azide.

  • Organic solvents are flammable and should be handled away from ignition sources.[15]

Conclusion

(5-Chloro-thiazol-2-YL)acetic acid represents a valuable and adaptable building block for the synthesis of complex molecules and bioconjugates through click chemistry. By following the functionalization and CuAAC protocols detailed in this guide, researchers can efficiently incorporate this privileged heterocyclic scaffold into their drug discovery and development programs. The modularity and efficiency of this approach empower the rapid generation of compound libraries for screening and lead optimization, ultimately accelerating the path to novel therapeutics.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216–2230.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2018).
  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166.
  • Zhan, P., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-676.
  • PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975.
  • National Center for Biotechnology Information. (2021). Thiazolotriazoles As Anti-infectives: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(18), 5605.
  • Autechaux, T. (n.d.). Exploring 2-(5-Chloro-2H-Indazol-3-yl)
  • Düzleyen, E., & Gümüş, M. (2024). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 53-62.
  • MDPI. (2021). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions.
  • Arabian Journal of Chemistry. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry.
  • PubChem. (n.d.). 2-(Thiazol-2-ylthio)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19. BMC Chemistry, 17(1), 77.
  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868337.
  • Royal Society of Chemistry. (2018). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
  • International Journal of Sciences: Basic and Applied Research (IJSBAR). (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR), 59(1), 136-146.
  • ResearchGate. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione and alkyl azide derivatives.
  • National Center for Biotechnology Information. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 332.
  • Angene. (n.d.). (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid(CAS# 53723-88-9). Retrieved from [Link]

  • Scholars Research Library. (2012). Synthesis, characterization and biological evaluation of thiazole incorporated triazole compounds. Der Pharma Chemica, 4(3), 1136-1142.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (5-Chloro-thiazol-2-YL)acetic acid Synthesis

Welcome to the technical support center for the synthesis of (5-Chloro-thiazol-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Chloro-thiazol-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. My insights are drawn from extensive experience in heterocyclic chemistry and process optimization.

I. Synthesis Overview & Core Principles

The synthesis of (5-Chloro-thiazol-2-YL)acetic acid typically proceeds through a multi-step pathway, often commencing with the construction of the 5-chlorothiazole ring, followed by the introduction and subsequent hydrolysis of a precursor to the acetic acid moiety. A common and effective strategy is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2][3]

This guide will focus on a prevalent synthetic route: the reaction of a suitable α-haloketone with thiourea to form a 2-aminothiazole intermediate, followed by functional group manipulations to yield the final product. Understanding the nuances of each step is critical for successful and reproducible synthesis.

General Synthetic Pathway

Synthesis_Pathway A α-Halo Ketone + Thiourea B 2-Amino-5-chlorothiazole Intermediate A->B Hantzsch Synthesis C Diazotization & Sandmeyer Reaction B->C 1. NaNO2, H+ 2. CuCl D 2-Chloro-5-chloromethylthiazole C->D E Cyanation D->E NaCN or KCN F (5-Chloro-thiazol-2-YL)acetonitrile E->F G Hydrolysis F->G Acid or Base H (5-Chloro-thiazol-2-YL)acetic acid G->H

Caption: General synthetic route for (5-Chloro-thiazol-2-YL)acetic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Low Yield in Hantzsch Thiazole Synthesis (Step A → B)

Question: My initial Hantzsch condensation to form the 2-amino-5-chlorothiazole intermediate is consistently yielding less than 50%. What are the likely causes and how can I improve this?

Answer: Low yields in the Hantzsch synthesis are a frequent issue and can often be attributed to several factors.[4] Let's break down the potential culprits and optimization strategies:

  • Causality: The Hantzsch synthesis is sensitive to reactant purity, reaction conditions, and potential side reactions. The stability of the thioamide reactant can be a significant factor, particularly under acidic conditions.[4]

  • Troubleshooting & Optimization:

    • Reactant Purity: Ensure the α-haloketone and thiourea are of high purity. Impurities can lead to undesired side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[4]

    • Solvent Selection: The choice of solvent is critical. While ethanol is commonly used, exploring other polar protic solvents like 1-butanol or isopropanol can sometimes improve yields by enhancing the solubility of reactants and intermediates.[4]

    • Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature, often at reflux, is crucial. Overheating can lead to decomposition and the formation of byproducts. A controlled heating mantle with a thermocouple is recommended.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, compensating for any potential degradation.

ParameterStandard ConditionOptimized ConditionRationale
Solvent EthanolAnhydrous Ethanol or 1-ButanolMinimizes water-related side reactions and can improve solubility.[4]
Temperature Reflux (~78 °C in Ethanol)Controlled RefluxPrevents decomposition and byproduct formation.
Thiourea eq. 1.01.1 - 1.2Helps to drive the reaction to completion.
Impurity Profile in the Final Product

Question: After hydrolysis of the nitrile, I'm observing significant impurities in my (5-Chloro-thiazol-2-YL)acetic acid, making purification difficult. What are these impurities and how can I prevent their formation?

Answer: The final hydrolysis step is critical, and the presence of impurities often points to incomplete reaction or side reactions during either the hydrolysis or the preceding steps.

  • Causality: The primary impurity is often the corresponding amide, resulting from incomplete hydrolysis of the nitrile. Other impurities can arise from degradation of the thiazole ring under harsh hydrolysis conditions.

  • Troubleshooting & Optimization:

    • Hydrolysis Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. The choice depends on the stability of your specific substrate.

      • Acidic Hydrolysis (e.g., aq. HCl or H₂SO₄): This is often effective but can sometimes lead to decarboxylation or other acid-catalyzed side reactions if the temperature is too high or the reaction time is prolonged.

      • Basic Hydrolysis (e.g., aq. NaOH or KOH): This is generally a milder method. However, careful neutralization is required during workup to precipitate the carboxylic acid. An efficient procedure for a similar hydrolysis uses LiOH in water, which can be advantageous due to its mildness and high yield.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time to maximize the conversion of the nitrile to the carboxylic acid while minimizing byproduct formation.

    • Purification Strategy: If amide impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective. Alternatively, pH adjustment during workup can help to separate the acidic product from the more neutral amide.

Hydrolysis MethodAdvantagesDisadvantagesRecommended Monitoring
Acidic (aq. HCl) Often faster conversion.Risk of degradation at high temperatures.TLC, HPLC
Basic (aq. NaOH/LiOH) Generally milder conditions.Requires careful neutralization.TLC, HPLC
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 A1 Hantzsch Synthesis Q1->A1 Step A -> B A2 Nitrile Hydrolysis Q1->A2 Step F -> G S1 Check reactant purity. Optimize solvent and temperature. Adjust stoichiometry. A1->S1 S2 Monitor reaction closely (TLC/HPLC). Optimize hydrolysis conditions (acid vs. base). Refine purification strategy. A2->S2

Sources

Optimization

Technical Support Center: Purification of (5-Chloro-thiazol-2-YL)acetic Acid

Welcome to the technical support center for the purification of (5-Chloro-thiazol-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Chloro-thiazol-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. We will delve into common purification techniques, troubleshoot potential issues, and answer frequently asked questions, grounding our recommendations in established chemical principles.

Introduction to Purification Challenges

(5-Chloro-thiazol-2-YL)acetic acid is a heterocyclic carboxylic acid, a class of compounds often prone to specific purification challenges. The presence of the acidic functional group, the aromatic thiazole ring, and the chloro-substituent dictates its solubility and potential impurity profile. Achieving high purity is critical for subsequent synthetic steps or biological assays. This guide provides a logical framework for tackling these purification challenges head-on.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (5-Chloro-thiazol-2-YL)acetic acid in a question-and-answer format.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

This is a common issue, often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation.

  • Initial Step: Solvent Removal. Ensure all reaction solvents (e.g., DMF, THF, dichloromethane) are thoroughly removed in vacuo. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., heptane or diethyl ether) can be effective.

  • Acid-Base Extraction. As a carboxylic acid, your product can be selectively extracted. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash with a saturated sodium bicarbonate (NaHCO₃) solution. Your product will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities behind. Re-acidify the aqueous layer carefully with 1M HCl to a pH of ~2-3, causing your purified product to precipitate. Collect the solid by filtration.

  • Consider "Oiling Out". If the product "oils out" during recrystallization, it means it is melting or is insoluble in the hot solvent mixture. Re-heat the mixture to dissolve the oil, and add more of the better solvent (the one it is more soluble in) until a clear solution is achieved at high temperature. Then, allow it to cool slowly.

Q2: After recrystallization, my product's purity has not significantly improved. What are the likely persistent impurities and how can I remove them?

If a single recrystallization is insufficient, you are likely dealing with impurities that have very similar solubility profiles to your product.

  • Starting Materials: Unreacted starting materials, such as 2-amino-5-chlorothiazole or a chloroacetylating agent, can be common impurities.

  • Over-chlorinated Species: In some syntheses, impurities with additional chlorine atoms may form, which can be difficult to remove by crystallization alone[1].

  • Hydrolysis Products: Depending on the workup conditions, hydrolysis of related esters or amides could lead to impurities that are also carboxylic acids.

Troubleshooting Steps:

  • Change the Recrystallization Solvent System. If you used a single solvent, try a binary solvent system. Good candidates for carboxylic acids include:

    • Ethanol/Water

    • Methanol/Water

    • n-Butanol[2]

    • DMF/Water[2]

    • Toluene/Heptane

  • Chromatographic Purification. If recrystallization fails, column chromatography is the next logical step. Given the acidic nature of the compound, it is crucial to select the right stationary and mobile phases.

    • Recommended Starting Conditions for Column Chromatography:

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a good starting point. To improve peak shape and prevent streaking of the acidic compound, add 0.5-1% acetic acid to the mobile phase.

  • Activated Carbon Treatment. If your product is colored, this often indicates the presence of highly conjugated, colored impurities. Before the final filtration step of your recrystallization, add a small amount of activated charcoal to the hot solution and continue to heat for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.

Q3: My yield is very low after purification. What are the common causes?

Low yield can be attributed to losses at various stages of the purification process.

  • Premature Crystallization: The product may have crystallized out during a hot filtration step. Ensure your filtration apparatus is pre-heated.

  • Excessive Washing: Washing the filtered crystals with a solvent in which the product has some solubility will lead to yield loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

  • Incomplete Precipitation/Extraction: During an acid-base workup, ensure the pH is sufficiently low (pH 2-3) to fully protonate and precipitate the carboxylic acid. Check the aqueous layer with TLC to ensure all product has been extracted.

  • Sub-optimal Recrystallization Solvent: If the product is too soluble in the chosen cold recrystallization solvent, a significant amount will remain in the mother liquor.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for (5-Chloro-thiazol-2-YL)acetic acid?

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar, acidic molecule like this, polar protic solvents are a good starting point.

  • Recommended Screening Solvents:

    • Water (may require heating)

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Toluene

    • Binary mixtures such as Ethanol/Water or Toluene/Heptane.

Q2: How can I assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column is often suitable.[3]

    • Example HPLC Conditions (Starting Point):

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid or Formic Acid).

      • Detection: UV at 220 nm or 254 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities if they are at a level of ~1% or higher. DMSO-d₆ is a common solvent for this class of compounds.[2]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the best practices for storing purified (5-Chloro-thiazol-2-YL)acetic acid?

Like many organic acids, it should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and air.

Part 3: Experimental Protocols & Data

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests first.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude (5-Chloro-thiazol-2-YL)acetic acid. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent.[4]

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.

Data Summary Table
ParameterRecommended Starting PointRationale
Recrystallization Solvents Ethanol/Water, n-Butanol, DMF/WaterBased on solubility of similar thiazole derivatives.[2]
Chromatography (Mobile Phase) Hexanes/Ethyl Acetate with 0.5% Acetic AcidAcetic acid suppresses deprotonation of the analyte, leading to better peak shape on silica gel.
HPLC Column Reverse-Phase C18Standard for analysis of moderately polar organic molecules.[3]
NMR Solvent DMSO-d₆Good solubility for polar and acidic compounds.[2][5]
Visualization of Purification Workflow

The following diagram illustrates a logical workflow for the purification of (5-Chloro-thiazol-2-YL)acetic acid.

Purification_Workflow cluster_start Start cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_end Result Crude Crude Product (Solid or Oil) Recrystallization Attempt Recrystallization Crude->Recrystallization If solid AcidBase Acid-Base Extraction Crude->AcidBase If oily or very impure TLC TLC Analysis Recrystallization->TLC AcidBase->Recrystallization Precipitated Solid Column Column Chromatography HPLC HPLC/NMR Analysis Column->HPLC Pure Pure Product (>95%) TLC->Pure Single Spot Impure Impure Product TLC->Impure Multiple Spots HPLC->Pure Purity Confirmed Impure->Column If recrystallization fails

Sources

Troubleshooting

Technical Support Center: (5-Chloro-thiazol-2-yl)acetic Acid Stability Guide

This technical guide addresses the stability, solubility, and handling of (5-Chloro-thiazol-2-yl)acetic acid (CAS: 105859-43-0), a critical intermediate often used in the synthesis of anticoagulants like Edoxaban.[1] [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of (5-Chloro-thiazol-2-yl)acetic acid (CAS: 105859-43-0), a critical intermediate often used in the synthesis of anticoagulants like Edoxaban.[1]

[1]

Executive Summary & Chemical Context

(5-Chloro-thiazol-2-yl)acetic acid is a heteroaryl acetic acid.[1] While the thiazole ring provides a robust scaffold, the acetic acid side chain at the C2 position introduces specific vulnerabilities. In my experience supporting drug development workflows, the two most common failure modes for this compound are esterification (in alcoholic solvents) and degradation via decarboxylation (under thermal stress).[1]

This guide is structured to help you select the correct solvent system and troubleshoot unexpected impurity peaks during your experiments.

Solvent Compatibility Matrix

The following table summarizes the stability profile based on standard laboratory conditions (25°C).

Solvent SystemSolubilityStability RiskRecommendation
DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Low Preferred for stock solutions.[1] Store at -20°C.
Methanol / Ethanol HighHigh (Esterification)Avoid for storage.[1] Use only for immediate processing.
Acetonitrile (ACN) ModerateLow Good for analytical standards; chemically inert.[1]
Water (Neutral pH) Very LowN/APoor solubility limits utility without pH adjustment.[1]
Water (Basic pH > 7) HighModerateStable as a salt, but prolonged exposure to high pH may hydrolyze the C-Cl bond (rare).[1]
DMF (Dimethylformamide)HighLowAlternative to DMSO, but harder to remove during workup.[1]

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting.[1] The diagram below illustrates the two primary degradation mechanisms I frequently observe in client samples.

DegradationPathways cluster_legend Legend Compound (5-Chloro-thiazol-2-yl) acetic acid (Target) Ester Alkyl Ester Impurity (M+14 in MeOH) Compound->Ester Solvent: MeOH/EtOH Catalyst: Trace Acid/Heat Decarb 2-Chloro-5-methylthiazole (Decarboxylated) Compound->Decarb Heat (>60°C) or Acidic pH Safe Stable State Risk Degradation Product

Figure 1: Primary degradation pathways. The "Ester" pathway is a common artifact in LC-MS analysis using methanol, while "Decarboxylation" occurs during aggressive drying or heating.

Troubleshooting & FAQs

Q1: I see a new impurity peak appearing in my LC-MS chromatogram after leaving the sample in Methanol overnight. What is it?

Diagnosis: This is likely the Methyl Ester derivative.[1] Mechanism: Carboxylic acids in primary alcohols (Methanol, Ethanol) undergo Fischer esterification.[1] This reaction is equilibrium-driven and can be catalyzed by trace acidity in the solvent or the compound's own acidity.[1] Evidence: Look for a mass shift of +14 Da (if in Methanol) or +28 Da (if in Ethanol) relative to the parent ion.[1] Solution:

  • Immediate Fix: Switch your diluent to Acetonitrile:Water or pure DMSO .[1]

  • Protocol Change: If you must use Methanol (e.g., for solubility), analyze the sample immediately (< 1 hour) after preparation. Do not store the solution.

Q2: Can I use heat to dissolve the compound if it precipitates?

Diagnosis: Proceed with extreme caution. Mechanism: Heteroaryl acetic acids are prone to thermal decarboxylation .[1] The electron-withdrawing nature of the thiazole ring facilitates the loss of CO₂, converting the acetic acid group into a methyl group. Threshold: Avoid temperatures above 50°C for prolonged periods. Solution:

  • Use sonication (ultrasonic bath) at room temperature instead of a heat gun or hot plate.[1]

  • If heating is required, keep it under 40°C and limit exposure to < 5 minutes.

Q3: My aqueous solution is cloudy. Should I add acid to dissolve it?

Diagnosis: No, adding acid will decrease solubility. Mechanism: The compound is a carboxylic acid (pKa ≈ 3.5 - 4.0).[1] In acidic conditions (pH < pKa), it exists in its protonated, neutral form, which is hydrophobic and poorly soluble in water. Solution:

  • To dissolve in water, you must increase the pH (make it basic) to deprotonate the acid into its carboxylate anion form.[1]

  • Add 1.0 equivalent of NaOH or NaHCO₃.[1]

  • Note: Ensure the pH does not exceed 10, as extreme basicity can degrade the thiazole ring over time.

Q4: How should I store the solid powder vs. the solution?

Solid State: Stable at room temperature if kept dry and dark. However, for long-term reference standards, store at 2-8°C or -20°C to prevent slow decarboxylation. In Solution:

  • DMSO Stock (100 mM): Stable at -20°C for > 6 months.

  • Aqueous/Organic Dilutions: Discard after 24 hours.

Validated Workflow: Preparation of Analytical Standards

To ensure data integrity and prevent artifact formation, follow this "Self-Validating" protocol.

Workflow Start Start: Solid Compound Weigh Weigh ~10 mg Start->Weigh Dissolve Dissolve in DMSO (Avoid MeOH) Weigh->Dissolve Sonicate Sonicate 5 mins (Temp < 30°C) Dissolve->Sonicate Dilute Dilute with ACN:Water (1:1) for LC-MS injection Sonicate->Dilute Analyze Analyze Immediately Dilute->Analyze

Figure 2: Recommended workflow for preparing analytical samples to minimize degradation artifacts.[1]

Step-by-Step Protocol:

  • Primary Stock: Dissolve the solid (5-Chloro-thiazol-2-yl)acetic acid in 100% DMSO . This prevents esterification and ensures complete solubility.[1]

  • Working Solution: Dilute the DMSO stock into Acetonitrile/Water (50:50) .

  • Avoid: Do not dilute into pure Methanol. If a protic solvent is required for chromatography, ensure the autosampler is cooled to 4°C to slow reaction kinetics.

References

  • PubChem Compound Summary. (2025). 2-(5-chlorothiophen-2-yl)acetic Acid (Analogous Structure Stability Data). National Library of Medicine.[1] [Link][1]

  • SynZeal Research. (2024).[1] Edoxaban Impurity Standards and Degradation Pathways. [Link][1]

Sources

Optimization

Technical Support Center: Synthesis of (5-Chloro-thiazol-2-YL)acetic acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (5-Chloro-thiazol-2-YL)acetic acid. Low yields can stem from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (5-Chloro-thiazol-2-YL)acetic acid. Low yields can stem from various stages of this multi-step synthesis. This document provides a structured, question-and-answer-based approach to diagnose and resolve common experimental issues, ensuring a logical path to optimizing your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are critical for the success of the entire synthetic route.

Q1: What is the most common synthetic approach for (5-Chloro-thiazol-2-YL)acetic acid, and what are its critical stages?

A common and logical pathway involves a multi-step process rather than a single reaction. A frequently employed strategy is the construction of a functionalized 5-chlorothiazole intermediate, followed by the elaboration of the C2-acetic acid side chain. The key stages susceptible to yield loss are:

  • Thiazole Ring Formation: Often achieved via a Hantzsch-type synthesis to produce a precursor like 2-amino-5-chlorothiazole or a related derivative.[1][2] The efficiency of this cyclization is paramount.

  • Functional Group Interconversion at C2: If starting from a 2-amino or 2-bromo thiazole, this position must be converted to a suitable precursor for the acetic acid side chain, such as an acetyl group (e.g., via a Sandmeyer-type reaction followed by coupling).

  • Side-Chain Elaboration: The conversion of a C2-substituent (like a methyl ketone) into the acetic acid moiety. The Willgerodt-Kindler reaction is a classic method for this transformation, though it comes with its own set of challenges.[3][4]

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields and reproducibility.[5]

  • Starting Materials: Impurities in precursors, such as the α-haloketone or thioamide in a Hantzsch synthesis, can lead to significant side reactions, consuming reagents and complicating purification.[5] For instance, 2-aminothiophenol, a precursor for related benzothiazoles, is highly susceptible to oxidation, which can drastically lower yields.

  • Solvents: The presence of water can be detrimental, especially in reactions involving organometallics (e.g., lithiation at C2) or moisture-sensitive intermediates. Using anhydrous solvents is often necessary.[5]

Q3: What are the best analytical methods for monitoring reaction progress and identifying impurities?

Effective reaction monitoring is key to understanding yield issues.

  • Thin-Layer Chromatography (TLC): The quickest and most common method for tracking the consumption of starting materials and the formation of the product. Use a combination of mobile phases to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the desired product and any significant byproducts in the crude reaction mixture. This can provide immediate clues about what side reactions might be occurring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can reveal the ratio of product to remaining starting material and the structure of major impurities, providing a more quantitative picture of the reaction's success.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is organized by common problems encountered during the synthesis.

Problem 1: Low Yield in Thiazole Ring Formation (Hantzsch Synthesis)

Q: My Hantzsch reaction to form the 5-chlorothiazole ring is sluggish, incomplete, or produces multiple unidentified spots on TLC. What's going wrong?

Causality: The Hantzsch synthesis involves a sequence of an Sₙ2 reaction, cyclization, and dehydration.[1][6] A failure at any of these steps can halt the reaction or promote side pathways.

Probable Causes & Solutions:

  • Poor Quality of α-Halocarbonyl: The α-halocarbonyl starting material (e.g., a derivative of 4-chloroacetoacetyl chloride) can be unstable.[7]

    • Diagnosis: Check the purity of the α-halocarbonyl by ¹H NMR before use. Look for signs of degradation or hydrolysis.

    • Corrective Action: Use freshly prepared or purified α-halocarbonyl. Store it under anhydrous conditions at a low temperature. The synthesis from diketene and a chlorinating agent should be performed carefully, often at low temperatures (-25°C to -20°C), to ensure stability.[7]

  • Incorrect Stoichiometry or Reaction Conditions: The reaction is sensitive to the ratio of reactants and the temperature.

    • Diagnosis: Review your experimental procedure. Are you using a slight excess of the thioamide as is common practice?[1] Is the temperature appropriate?

    • Corrective Action: While many Hantzsch syntheses are high-yielding, temperature control is crucial. Some reactions run well at room temperature or with gentle heating (e.g., 100°C in methanol for 30 minutes), while others require strict cooling to prevent side reactions.[1][8] An incorrect reaction temperature can lead to polymerization of aldehyde precursors or other side reactions.[8]

  • Formation of Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[5]

    • Diagnosis: Use LC-MS to check for products with the same mass as your desired thiazole.

    • Corrective Action: Adjust the pH of the reaction mixture. The workup often involves neutralization with a mild base like sodium carbonate to isolate the final product.[1]

Troubleshooting Workflow: Hantzsch Synthesis

A logical flow for diagnosing issues in the thiazole ring formation step.

G start Low Yield in Hantzsch Synthesis Observed check_sm 1. Verify Starting Material Purity (NMR, Titration) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok   sm_bad Impurity Detected check_sm->sm_bad check_cond 2. Analyze Reaction Conditions (Temp, Solvent, Time) sm_ok->check_cond purify_sm Purify/Resynthesize Starting Materials sm_bad->purify_sm purify_sm->check_sm cond_ok Conditions Optimal check_cond->cond_ok cond_bad Conditions Suboptimal check_cond->cond_bad   check_byprod 3. Characterize Byproducts (LC-MS, Crude NMR) cond_ok->check_byprod optimize_cond Optimize Temperature, Solvent, or Reaction Time cond_bad->optimize_cond success Yield Improved optimize_cond->success byprod_iso Isomers or Dimers Found check_byprod->byprod_iso byprod_no No Major Byproducts check_byprod->byprod_no adjust_ph Adjust pH or Stoichiometry to Suppress Side Reactions byprod_iso->adjust_ph byprod_no->optimize_cond adjust_ph->success

Caption: Troubleshooting flowchart for the Hantzsch thiazole synthesis.

Problem 2: Low Conversion in Side-Chain Elaboration (Willgerodt-Kindler Reaction)

Q: I am attempting to convert 2-acetyl-5-chlorothiazole to the target acetic acid via the Willgerodt-Kindler reaction, but I'm getting low conversion or a complex mixture.

Causality: The Willgerodt-Kindler reaction converts aryl alkyl ketones to ω-arylalkanoic acid derivatives (typically thioamides) using sulfur and an amine (like morpholine).[4] The reaction proceeds through a complex mechanism and can be sensitive to steric hindrance, temperature, and reagent quality. Subsequent hydrolysis is required to obtain the carboxylic acid.

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical for driving the reaction to completion without degrading the product.

    • Diagnosis: Is the reaction temperature high enough? Typical conditions involve heating the ketone with sulfur and an amine (e.g., morpholine) at reflux.[4] Microwave irradiation has also been shown to improve yields and reduce reaction times significantly.

    • Corrective Action: Systematically vary the temperature and reaction time. Use a higher boiling solvent if necessary, or consider microwave-assisted synthesis. See the table below for typical starting conditions.

  • Inefficient Hydrolysis of the Thioamide Intermediate: The reaction produces a thiomorpholide intermediate, which must be hydrolyzed to the final carboxylic acid. Incomplete hydrolysis will result in low yields of the desired product.

    • Diagnosis: After the initial reaction, analyze a small aliquot of the crude product before hydrolysis. You should see the thiomorpholide as the major product by LC-MS. If the hydrolysis step (e.g., with aqueous NaOH or H₂SO₄) is not complete, you will isolate this intermediate instead of the acid.

    • Corrective Action: Ensure hydrolysis conditions are sufficiently vigorous (e.g., refluxing with 10-20% NaOH solution or concentrated HCl), but be mindful that harsh conditions could potentially degrade the 5-chlorothiazole ring.

  • Ring Instability: Thiazole rings can be susceptible to degradation under harsh basic or acidic conditions, especially at high temperatures.[9] The chloro-substituent may also be labile.

    • Diagnosis: Look for byproducts in your crude LC-MS that suggest ring opening or loss of the chlorine atom.

    • Corrective Action: If degradation is suspected, explore milder alternatives to the Willgerodt-Kindler reaction. One such alternative is the haloform reaction (using NaOH/Br₂) on the methyl ketone to generate the carboxylate directly, although this also requires careful pH control.

Table 1: Recommended Starting Conditions for Willgerodt-Kindler Reaction

ParameterRecommended ValueRationale & Key Considerations
Reagents 2-acetyl-5-chlorothiazole, Sulfur (S₈), MorpholineMorpholine acts as both the amine source and often the solvent. Ensure sulfur is a fine powder.
Stoichiometry 1 eq. Ketone : 2-3 eq. Sulfur : 10-20 eq. MorpholineAn excess of the amine and sulfur is typically required to drive the reaction to completion.[4]
Temperature 120-140 °C (Reflux)Sufficient thermal energy is needed to facilitate the complex rearrangement.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS until the starting ketone is consumed.
Hydrolysis 15-20% aq. NaOH or conc. H₂SO₄, RefluxVigorous conditions are needed to hydrolyze the stable thioamide intermediate.
Problem 3: Product Instability and Purification Issues

Q: I've successfully synthesized the crude product, but I'm losing significant amounts during purification, or the final product seems to degrade upon standing.

Probable Causes & Solutions:

  • Decarboxylation: Thiazole-2-acetic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, especially if impurities are present.[7]

    • Diagnosis: Does your purified product show the presence of 2-methyl-5-chlorothiazole when analyzed by NMR or GC-MS after storage or upon heating?

    • Corrective Action: Avoid excessive heat during purification. Use lower temperatures for solvent removal (rotary evaporation). Purify via crystallization at room temperature or below if possible. Store the final product in a cool, dark, and dry place.

  • Hydrolysis of the 5-Chloro Substituent: While generally stable, the C-Cl bond on an electron-rich heterocycle can be susceptible to hydrolysis under strongly acidic or basic workup conditions, especially with prolonged exposure.

    • Diagnosis: Check the mass spectrum for a peak corresponding to the replacement of -Cl with -OH (a mass change of -18 Da).

    • Corrective Action: Minimize the time the product is exposed to harsh pH conditions during workup and purification. Ensure neutralization steps are performed promptly and efficiently, preferably at low temperatures.

Experimental Protocol: Purification by Acid-Base Extraction

This protocol is effective for isolating the carboxylic acid product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M sodium bicarbonate or 1 M sodium carbonate solution. The acidic product will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify with 1 M HCl or 10% H₂SO₄ until the pH is ~2-3. The (5-Chloro-thiazol-2-YL)acetic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Salem, M. A., et al. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Google Patents. (2016). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • ResearchGate. (2018). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • Molecules. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

  • Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. (2024). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • ResearchGate. (2011). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]

  • Google Patents. (2014). CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

  • Molecules. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2014). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.
  • PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Michigan State University. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • PubMed. (2015). Stability of chlorothiazide sodium in polypropylene syringes. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2008). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Molecules. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Willgerodt rxn: Styrene monomer -> phenylacetamide. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Strategies for Solubilizing (5-Chloro-thiazol-2-YL)acetic acid in Biological Assays

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for improving the solubility of (5-Chloro-thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for improving the solubility of (5-Chloro-thiazol-2-YL)acetic acid for reliable and reproducible biological assays. As this appears to be a compound with limited publicly available data, this guide synthesizes established principles of formulation science for poorly soluble acidic compounds to provide actionable strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of (5-Chloro-thiazol-2-YL)acetic acid in my aqueous assay buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for many organic compounds, particularly those with limited water solubility. For an acidic compound like (5-Chloro-thiazol-2-YL)acetic acid, this is often due to its non-ionized form being less soluble than its ionized (salt) form. The solubility of such compounds is highly dependent on the pH of the solution[1]. If your buffer pH is close to or below the compound's pKa (the pH at which 50% of the compound is ionized), it will predominantly exist in its less soluble, protonated state.

Q2: How can I estimate the pKa of (5-Chloro-thiazol-2-YL)acetic acid?

A2: While experimental determination is the most accurate method, the pKa of the carboxylic acid group in similar small molecules can provide a reasonable estimate. For instance, acetic acid has a pKa of approximately 4.75[2]. The presence of the electron-withdrawing chloro-thiazole ring will likely lower the pKa, making it a stronger acid. Therefore, a pKa in the range of 3-4 might be anticipated. It is crucial to maintain the pH of your stock and final assay solutions at least 2 pH units above the estimated pKa to ensure the compound is predominantly in its more soluble, deprotonated (carboxylate) form.

Q3: Can I just use DMSO to dissolve my compound?

A3: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds and is widely used for preparing high-concentration stock solutions[3]. However, the final concentration of DMSO in your biological assay should be carefully controlled. High concentrations of DMSO can be toxic to cells and may interfere with assay components[4][5]. It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, to minimize these effects[4][5]. Even at low concentrations, it is essential to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.

Q4: Are there alternatives to DMSO for stock solutions?

A4: Yes, other organic solvents like ethanol can be used, but they often have a narrower range of cell compatibility compared to DMSO[4][6]. The choice of solvent depends on the specific requirements of your assay and the solubility of your compound. For any solvent, it is critical to determine its maximum tolerated concentration in your specific assay system.

Troubleshooting Guide: Enhancing Solubility

Low aqueous solubility can lead to several issues in biological assays, including underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR)[7]. The following sections provide a systematic approach to improving the solubility of (5-Chloro-thiazol-2-YL)acetic acid.

Initial Solubility Assessment

Before attempting to solubilize your compound for an assay, it is beneficial to perform a preliminary assessment of its solubility in different media. This will inform your choice of a suitable formulation strategy.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a high-concentration stock solution of (5-Chloro-thiazol-2-YL)acetic acid in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to your aqueous assay buffer to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Incubate the samples at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative assessment, you can use techniques like nephelometry or light scattering.

  • The highest concentration at which no precipitate is observed is your approximate kinetic solubility in the assay buffer.

Strategy 1: pH Adjustment

For acidic compounds, increasing the pH of the solution can significantly enhance solubility by promoting the formation of the more soluble salt form[1][8].

Causality: The Henderson-Hasselbalch equation dictates that as the pH of a solution increases above the pKa of an acidic compound, the equilibrium shifts towards the deprotonated, and typically more water-soluble, form.

Workflow for pH-Mediated Solubilization

cluster_0 pH Adjustment Workflow A Prepare concentrated stock in organic solvent (e.g., DMSO) C Add stock solution to each buffer to desired final concentration A->C B Prepare a series of aqueous buffers with varying pH (e.g., pH 6.0, 7.4, 8.0) B->C D Incubate and observe for precipitation C->D E Select the lowest pH buffer that maintains solubility D->E

Caption: A systematic workflow for optimizing buffer pH to enhance compound solubility.

Considerations for Biological Assays:

  • pH Compatibility: Ensure the chosen pH is within the viable range for your cells or the optimal range for your enzyme activity[9]. Many cell cultures are sensitive to pH changes outside the physiological range (typically pH 7.2-7.4).

  • Buffering Capacity: Use a buffer with sufficient capacity to maintain the desired pH after the addition of your compound, especially if the compound itself is acidic or basic.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium[10].

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Final ConcentrationAdvantagesDisadvantages
DMSO < 1%High solubilizing powerCan be cytotoxic at higher concentrations, may interfere with some assays[4][5]
Ethanol < 1%Readily available, less viscous than DMSOGenerally more cytotoxic than DMSO[4]
Polyethylene Glycol (PEG) 400 1-5%Low toxicityCan be viscous, may affect protein conformation

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution of (5-Chloro-thiazol-2-YL)acetic acid in 100% of the co-solvent to be tested.

  • Prepare your aqueous assay buffer containing different final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%).

  • Add the stock solution to each co-solvent-containing buffer to achieve your desired final compound concentration.

  • Include a control with no co-solvent.

  • Incubate and assess solubility as described previously.

  • Crucially , run parallel vehicle controls (buffer with co-solvent but no compound) in your biological assay to determine the highest non-interfering concentration of each co-solvent.

Strategy 3: Employing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility[11][12].

Types of Surfactants for Pharmaceutical Formulations:

  • Non-ionic surfactants: Generally preferred for biological assays due to their lower toxicity. Examples include Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers (e.g., Pluronic® F-68)[12][13].

  • Ionic surfactants: Can be more disruptive to biological membranes and protein structures.

Considerations:

  • Concentration: Surfactants should be used at concentrations above their CMC to ensure micelle formation. However, high concentrations can lead to cell lysis or enzyme denaturation.

  • Assay Interference: Surfactants can interfere with certain assay readouts, such as those based on fluorescence or light scattering.

Strategy 4: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility[14][15].

Common Cyclodextrins in Drug Formulation:

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Can enhance the solubility of acidic non-steroidal anti-inflammatory drugs[14].
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity compared to β-CD. Often used in parenteral formulations[14].
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile. Can protect drugs from degradation in biological matrices[14].

Logical Approach to Formulation Development

cluster_1 Systematic Formulation Strategy Start Start: Poorly Soluble Compound Sol_Test Kinetic Solubility Test in Assay Buffer Start->Sol_Test Is_Soluble Is Solubility Sufficient? Sol_Test->Is_Soluble pH_Opt Optimize pH Is_Soluble->pH_Opt No Proceed Proceed with Assay & Vehicle Control Is_Soluble->Proceed Yes Check_pH_Sol Solubility Improved? pH_Opt->Check_pH_Sol Cosolvent Screen Co-solvents (e.g., DMSO, PEG) Check_pH_Sol->Cosolvent No Check_pH_Sol->Proceed Yes Check_Co_Sol Solubility Improved? Cosolvent->Check_Co_Sol Cyclodextrin Test Cyclodextrins (e.g., HP-β-CD) Check_Co_Sol->Cyclodextrin No Check_Co_Sol->Proceed Yes Cyclodextrin->Proceed

Caption: A decision tree for systematically improving compound solubility for biological assays.

Final Recommendations and Best Practices

  • Start Simple: Always begin with the simplest formulation, which is typically dissolving the compound in your standard assay buffer. If that fails, proceed to pH adjustment before introducing additional excipients.

  • One Change at a Time: When troubleshooting, only change one formulation parameter at a time to clearly identify the effective variable.

  • Vehicle Controls are Essential: Every experiment must include a vehicle control that contains all the components of the formulation (e.g., buffer, DMSO, cyclodextrin) except for the test compound. This is crucial for identifying any effects of the formulation itself on the biological system.

  • Excipient Compatibility: Be aware that excipients can sometimes interact with the test compound or with each other, potentially affecting the stability of the formulation[16][17][18].

  • Documentation: Meticulously document the composition of your final formulation, including the type and concentration of all excipients. This is critical for the reproducibility of your results.

By following this structured approach, researchers can develop a robust and reliable formulation for (5-Chloro-thiazol-2-YL)acetic acid, ensuring that the observed biological activity is a true reflection of the compound's properties and not an artifact of poor solubility.

References

  • Angene Chemical. (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid(CAS# 53722-88-9). Available from: [Link]

  • PubChem. 2-(5-chlorothiophen-2-yl)acetic Acid. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. Examples of surfactants used in pharmaceutical formulations. Available from: [Link]

  • National Center for Biotechnology Information. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Available from: [Link]

  • American Elements. 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. Available from: [Link]

  • ResearchGate. Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Available from: [Link]

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  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

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  • MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Available from: [Link]

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Optimization

Side reactions to avoid during the synthesis of (5-Chloro-thiazol-2-YL)acetic acid

Document ID: TSC-S5CTAA-2026-01 Version: 1.0 Last Updated: January 27, 2026 Introduction for the Modern Drug Discovery Professional Welcome to the technical support guide for the synthesis of (5-Chloro-thiazol-2-YL)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-S5CTAA-2026-01 Version: 1.0 Last Updated: January 27, 2026

Introduction for the Modern Drug Discovery Professional

Welcome to the technical support guide for the synthesis of (5-Chloro-thiazol-2-YL)acetic acid. This molecule is a crucial building block in the development of various pharmacologically active agents. However, its synthesis is not without challenges. Common pathways are often plagued by competing side reactions that can significantly reduce yield, introduce hard-to-remove impurities, and complicate scale-up efforts.

This document is structured as an interactive troubleshooting guide and FAQ, drawing from established chemical principles and field-proven insights. We will dissect the common pitfalls in the most prevalent synthetic routes and provide robust, actionable solutions to help you streamline your process, enhance purity, and achieve reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent and critical problems encountered during the synthesis. We focus primarily on the widely-used pathway involving the Sandmeyer reaction of a 2-amino-5-chlorothiazole precursor, followed by hydrolysis.

Question 1: My Sandmeyer reaction to convert 2-amino-5-chlorothiazole to (5-chloro-thiazol-2-yl)acetonitrile is giving very low yields and a significant amount of tar-like byproducts. What is happening?

Answer: This is a classic and multifaceted problem rooted in the stability of the diazonium intermediate and the execution of the copper-catalyzed substitution.

Root Cause Analysis:

  • Diazonium Salt Instability: Heterocyclic diazonium salts, particularly those on electron-deficient rings like thiazole, are notoriously less stable than their benzene-derived counterparts. Premature decomposition is a major cause of low yield. This decomposition can lead to the formation of 2-hydroxy-5-chlorothiazole if water attacks the diazonium salt before the cyanide anion can.

  • Side Reactions with Copper Salts: The Sandmeyer reaction is sensitive to the copper salt's quality and the reaction conditions. Competing side reactions, such as the formation of 2,5-dichlorothiazole, can occur if chloride ions successfully compete with cyanide.[1][2] Radical side reactions can also lead to the formation of polymeric tars.

  • Temperature Control Failure: The single most critical parameter in diazotization is temperature. Even a brief excursion above 5-10 °C can lead to rapid decomposition of the diazonium salt, producing nitrogen gas and a cascade of unwanted products.

Troubleshooting Protocol & Solutions:

ParameterRecommended ActionScientific Rationale
Temperature Maintain a strict temperature of 0-5 °C throughout the diazotization (addition of nitrite) and the addition of the diazonium salt to the copper cyanide solution.Minimizes the rate of thermal decomposition of the unstable diazonium salt, preserving it for the desired nucleophilic substitution.
Reagent Purity Use freshly prepared or high-purity copper(I) cyanide. If using commercial sources, ensure it is free from significant oxidation.Oxidized Cu(II) species can promote undesired side reactions. The purity of the nucleophile is paramount for clean conversion.
Atmosphere Consider running the Sandmeyer portion of the reaction under an inert atmosphere (Nitrogen or Argon).Reduces oxidative side reactions that can contribute to tar formation and deactivation of the copper catalyst.
Addition Sequence Employ a "reverse addition" method: slowly add the cold diazonium salt solution to the copper cyanide solution, not the other way around.This ensures that the diazonium salt is immediately in the presence of a high concentration of the cyanide nucleophile, maximizing the desired reaction pathway over decomposition.
Question 2: During the final hydrolysis step of (5-chloro-thiazol-2-yl)acetonitrile, my reaction stalls, leaving a significant amount of the amide intermediate. How can I drive the reaction to completion?

Answer: The formation of the stable amide intermediate, (5-Chloro-thiazol-2-YL)acetamide, is a common kinetic hurdle. Both acidic and basic hydrolysis can be used, but forcing conditions are often required, which introduces its own set of risks.

Root Cause Analysis:

The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, hydrolysis of the amide, often has a higher activation energy and is slower than the first.

  • Acid-Catalyzed Hydrolysis: Requires strong acid (e.g., concentrated H₂SO₄ or HCl) and heat. Incomplete reaction can result from insufficient acid concentration or temperature.

  • Base-Catalyzed Hydrolysis: Requires a strong base (e.g., NaOH or KOH). The carboxylate salt is formed initially, which requires a separate acidification step to yield the final product. The negatively charged carboxylate is deactivating, slowing the reaction down.

Workflow: Driving Hydrolysis to Completion

Caption: Decision workflow for optimizing nitrile hydrolysis.

Optimized Hydrolysis Protocol:

  • Condition Selection: For robust conversion, refluxing in aqueous 6M HCl for 4-8 hours is often effective.

  • Monitoring: Track the disappearance of the amide spot by TLC or LC-MS. Do not stop the reaction based on the disappearance of the starting nitrile alone.

  • Solvent Considerations: If using co-solvents like acetonitrile, be aware that the solvent itself can undergo hydrolysis under harsh conditions, potentially leading to runaway reactions in large-scale settings.[3][4][5] It is best to use water as the primary solvent.

  • Workup: After basic hydrolysis, ensure the solution is sufficiently cooled before slowly acidifying to precipitate the carboxylic acid product. A rapid, hot acidification can sometimes lead to decomposition.

Frequently Asked Questions (FAQs)

Q: Can I chlorinate a pre-formed 2-thiazole acetic acid derivative to get the 5-chloro substituent? What are the risks?

A: Yes, direct chlorination is possible, but it is fraught with regioselectivity issues. The thiazole ring can be halogenated at the C4 or C5 position. The outcome is highly dependent on the directing effects of the substituent at C2 and the reaction conditions.

  • Primary Risk: Formation of the undesired 4-chloro isomer or a 4,5-dichloro byproduct.

  • Mitigation Strategy: It is generally more reliable to start with a precursor that already contains the 5-chloro substituent, such as 2-amino-5-chlorothiazole, to ensure unambiguous regiochemistry. Halogenation of 2-aminothiazoles is a well-established procedure.[6]

Q: I am attempting a Hantzsch-type synthesis to build the ring system. What are the key side reactions to be aware of?

A: The Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide, is a powerful tool but requires careful control.[7][8][9][10][11]

  • Primary Risk: If using an unsymmetrical α-haloketone, you can get a mixture of regioisomers.

  • Side Reaction: The α-haloketone can self-condense or react with other nucleophiles present in the mixture.

  • Mitigation Strategy: To synthesize your specific target, you would need a complex α-halocarbonyl precursor. The multi-step nature of this approach often makes the Sandmeyer route from a commercially available starting material more efficient and less prone to isomeric impurities.

Q: What is the most common impurity I should look for in my final product, and what is the best way to remove it?

A: Besides the amide intermediate discussed earlier, the most common process-related impurity is the decarboxylated product, 2-amino-4-methylthiazole . This arises if the starting material for the Sandmeyer reaction is (2-aminothiazol-4-yl)-acetic acid, which is known to be light and heat sensitive and can easily decarboxylate.[12]

  • Detection: This impurity is more basic than your acidic product. It can be readily identified by LC-MS.

  • Purification Strategy: An acid-base extraction is highly effective. Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate). The desired carboxylic acid will form a salt and dissolve, while the neutral or basic impurities can be extracted away with an organic solvent like ethyl acetate. Re-acidification of the aqueous layer will then precipitate your purified product.

Visualizing the Synthetic Maze: Key Pathways and Pitfalls

This diagram illustrates the primary synthetic route and the critical side reactions that can divert your process, leading to impurities and reduced yields.

Synthesis_Pathway A 2-Amino-5-chlorothiazole B Thiazole Diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5°C) C (5-Chloro-thiazol-2-yl)acetonitrile B->C Sandmeyer Reaction (CuCN) E 2-Hydroxy-5-chlorothiazole (Decomposition Impurity) B->E H₂O attack (Temp > 10°C) F 2,5-Dichlorothiazole (Sandmeyer Impurity) B->F Cl⁻ attack (Side Reaction) G (5-Chloro-thiazol-2-YL)acetamide (Hydrolysis Intermediate) C->G Partial Hydrolysis (H₂O, H⁺ or OH⁻) D (5-Chloro-thiazol-2-YL)acetic acid (TARGET PRODUCT) G->D Complete Hydrolysis (Heat)

Caption: Primary synthesis route and major side-reaction pathways.

References

  • Shelke, N., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Huwiler, A., & Tenud, L. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent No. 4,391,979.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Kaplaushenko, A., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica. Available at: [Link]

  • Trotsko, N., et al. (2008). Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Broom, N. J., et al. (2006). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • N/A. (2015). Preparation method of 5-chlorothienyl-2-carboxylic acid. Chinese Patent No. CN105085469A.
  • Baraznenok, I. L., et al. (2001). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synthetic Communications. Available at: [Link]

  • Lust, S., et al. (2017). Process for preparing thiazole derivatives. U.S. Patent Application No. 15/518,871.
  • N/A. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]

  • Ramirez, A., et al. (2014). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base. Organic Process Research & Development. Available at: [Link]

  • N/A. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WIPO Patent No. WO1997023469A1.
  • Shingare, M. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • N/A. (2013). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gallou, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • N/A. (1991). Process for the preparation of chlorothiazole derivatives. European Patent No. EP 0446913 A1. Available at: [Link]

  • Dawane, B., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Arkivoc. Available at: [Link]

  • Bentley, T. W., & Jones, R. O. (1993). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ashenhurst, J. (2023). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. BYJU'S. Available at: [Link]

  • Khazi, I. A. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Journal of the Brazilian Chemical Society. Available at: [Link]

  • N/A. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Patsnap. Available at: [Link]

  • N/A. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • N/A. (2022). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Maleki, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • N/A. (2002). Study of the Hydrolysis of Acetonitrile Using Different Brønsted Acid Models: Zeolite-Type and HCl(H2O)x Clusters. The Journal of Physical Chemistry A. Available at: [Link]

Sources

Troubleshooting

Storage and handling of (5-Chloro-thiazol-2-YL)acetic acid to prevent degradation

A comprehensive guide to the storage, handling, and stability of (5-Chloro-thiazol-2-YL)acetic acid for researchers, scientists, and drug development professionals. Introduction (5-Chloro-thiazol-2-YL)acetic acid is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the storage, handling, and stability of (5-Chloro-thiazol-2-YL)acetic acid for researchers, scientists, and drug development professionals.

Introduction

(5-Chloro-thiazol-2-YL)acetic acid is a key building block in medicinal chemistry and drug discovery. Its structural integrity is paramount for reliable and reproducible experimental outcomes. This guide offers a comprehensive overview of its stability, potential degradation pathways, and best practices for storage and handling. By understanding the chemical liabilities of this molecule, researchers can mitigate the risk of degradation and ensure the quality of their results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (5-Chloro-thiazol-2-YL)acetic acid?

For optimal stability, the solid compound should be stored in a cool, dry, and dark environment.[1] A desiccator or a controlled humidity cabinet is recommended to minimize exposure to moisture. The container should be tightly sealed to prevent atmospheric moisture and oxygen ingress.[1][2] For long-term storage, flushing the container with an inert gas like nitrogen or argon is a beneficial practice to displace oxygen.[2]

Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?

While solubility can be system-dependent, aprotic solvents like anhydrous DMSO or DMF are generally preferred for creating stock solutions. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Once prepared, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. The vials should be tightly sealed and protected from light.

Q3: My compound has turned from a white to a yellowish powder. What could be the cause?

A change in color often indicates degradation. This could be due to exposure to light, heat, or reactive atmospheric gases. Photodegradation, in particular, can lead to the formation of colored byproducts. It is crucial to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the compound before use.

Q4: How can I check the purity of my (5-Chloro-thiazol-2-YL)acetic acid?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity of your compound and detect any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guide: Common Degradation Issues

This section delves into the potential degradation pathways of (5-Chloro-thiazol-2-YL)acetic acid and provides troubleshooting advice for common issues encountered during its handling and use.

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of the compound (both solid and in solution) using a validated stability-indicating HPLC method.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).

    • Prepare Fresh Solutions: If the purity of the stock solution is questionable, prepare a fresh solution from a reliable solid sample.

    • Evaluate Experimental Conditions: Consider if any experimental conditions (e.g., high pH, presence of strong oxidizing or reducing agents, prolonged exposure to light) could be causing degradation.

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Potential Cause: Formation of degradation products due to hydrolysis, photolysis, or oxidation.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS/MS to obtain the mass of the new peaks and deduce their potential structures. This information can help identify the degradation pathway.

    • Investigate the Cause:

      • Hydrolysis: If new peaks are observed after the compound has been in an aqueous solution, hydrolysis of the chloro group or the thiazole ring might have occurred.

      • Photolysis: If the compound has been exposed to light, photodegradation is a likely cause.

      • Oxidation: The presence of oxidizing agents or exposure to air over time can lead to the formation of N-oxides or sulfoxides.

    • Implement Preventative Measures: Based on the suspected cause, refine your handling and storage procedures to minimize exposure to the identified stress factor.

Understanding the Degradation Pathways

A proactive approach to preventing degradation begins with understanding the potential chemical liabilities of (5-Chloro-thiazol-2-YL)acetic acid. Forced degradation studies are instrumental in identifying these pathways.[2][3]

Photodegradation

Thiazole rings, especially when substituted with aryl groups, can be susceptible to photodegradation. The mechanism often involves the reaction with singlet oxygen, generated upon photo-irradiation, leading to a [4+2] Diels-Alder cycloaddition. This forms an unstable endoperoxide, which can then rearrange to various degradation products.[1]

  • Preventative Measures: Always handle the solid compound and its solutions in a light-protected environment. Use amber-colored vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

Hydrolysis

The stability of (5-Chloro-thiazol-2-YL)acetic acid in aqueous solutions is pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the thiazole ring may be susceptible to hydrolysis, potentially leading to ring-opening. The chloro-substituent is generally stable to acid hydrolysis.

  • Basic Conditions: In alkaline solutions, nucleophilic substitution of the chlorine atom by a hydroxide ion can occur, leading to the formation of a hydroxylated derivative. The thiazole ring itself is more stable under basic conditions compared to acidic conditions.

  • Preventative Measures: When preparing aqueous solutions, use buffers to maintain a neutral or slightly acidic pH. Avoid prolonged storage in highly acidic or basic solutions. If experiments require such conditions, prepare the solutions fresh and use them immediately.

Oxidation

The sulfur and nitrogen atoms in the thiazole ring are potential sites for oxidation.[4] Common laboratory oxidizing agents or even atmospheric oxygen over time can lead to the formation of sulfoxides, sulfones, or N-oxides.[4][5]

  • Preventative Measures: Store the compound under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[2] Avoid contamination of solutions with oxidizing agents.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) 2-8°C or -20°CMinimizes thermal degradation.
Storage Atmosphere (Solid) Inert Gas (Nitrogen/Argon)Prevents oxidation.[2]
Storage Environment (Solid) Dry & DarkPrevents hydrolysis and photolysis.[1]
Stock Solution Solvent Anhydrous Aprotic Solvents (e.g., DMSO, DMF)Minimizes hydrolysis.
Stock Solution Storage -20°C or -80°C in AliquotsPrevents degradation and effects of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the purity of (5-Chloro-thiazol-2-YL)acetic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The retention time and peak area should be recorded.

Protocol 2: Forced Degradation Study

To understand the degradation profile of your compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.[2][3]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Analysis: After each stress condition, analyze the samples by the stability-indicating HPLC method to observe the formation of degradation products.

Visualizations

Workflow for Handling and Storage

G Solid Solid Compound Weighing Weighing Solid->Weighing Minimize exposure to air & light Solution Stock Solution Experiment Experimental Use Solution->Experiment Use fresh or properly stored aliquots Dissolving Dissolving Weighing->Dissolving Dissolving->Solution HPLC HPLC Experiment->HPLC Check purity LCMS LC-MS/MS HPLC->LCMS Characterize degradants NMR NMR LCMS->NMR Confirm structure

Caption: Recommended workflow for the storage, handling, and analysis of (5-Chloro-thiazol-2-YL)acetic acid.

Potential Degradation Pathways

G cluster_photolysis Photolysis (Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Air/Reagents) Parent (5-Chloro-thiazol-2-YL)acetic acid Photo_Product Endoperoxide Intermediate -> Rearranged Products Parent->Photo_Product Singlet Oxygen Acid_Product Ring-Opened Products (Acidic) Parent->Acid_Product Base_Product (5-Hydroxy-thiazol-2-YL)acetic acid (Basic) Parent->Base_Product Ox_Product Sulfoxide / Sulfone / N-oxide Parent->Ox_Product

Caption: A diagram illustrating the potential degradation pathways of (5-Chloro-thiazol-2-YL)acetic acid.

References

  • ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, 2003. [Link]

  • Thiazole - Wikipedia. [Link]

  • Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications. [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review - ResearchGate. [Link]

  • Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ? | ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to (5-Chloro-thiazol-2-YL)acetic acid in Cell Lines

Welcome to the technical support center for researchers investigating (5-Chloro-thiazol-2-YL)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and experimental workflows to help...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating (5-Chloro-thiazol-2-YL)acetic acid and its derivatives. This guide is designed to provide in-depth troubleshooting and experimental workflows to help you navigate and overcome acquired resistance in your cell line models. As scientists, we understand that drug resistance is a significant hurdle in drug development. This resource synthesizes established principles of cancer drug resistance with practical, validated protocols to empower your research.

Section 1: Understanding the Landscape of Resistance

Before delving into troubleshooting, it's crucial to understand the common mechanisms by which cancer cells develop resistance to therapeutic agents.[1][2][3] While the specific target of (5-Chloro-thiazol-2-YL)acetic acid may be novel, the ways cells adapt to evade its cytotoxic effects often fall into established categories.[4]

Key Mechanisms of Drug Resistance:

  • Increased Drug Efflux: Cancer cells can upregulate the expression of transmembrane transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), which actively pump the drug out of the cell, preventing it from reaching its target.[5][6][[“]][8]

  • Alteration of the Drug Target: Mutations in the gene encoding the drug's target protein can alter its structure, reducing the binding affinity of the compound and rendering it less effective.[9][10][11]

  • Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing them to continue to proliferate and survive.[4][10]

  • Altered Drug Metabolism: Cancer cells can enhance the metabolic inactivation of a drug, converting it into a less active form.[1]

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[1][6]

Below is a conceptual diagram illustrating these potential resistance pathways.

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug (5-Chloro-thiazol-2-YL)acetic acid Target Drug Target Drug->Target Inhibition Metabolism Drug Metabolism Drug->Metabolism Inactivation Apoptosis Apoptosis Target->Apoptosis Induces Proliferation Cell Proliferation & Survival Target->Proliferation Blocks EffluxPump Efflux Pump (e.g., P-gp, MRP1, BCRP) EffluxPump->Drug Efflux Bypass Bypass Pathway Bypass->Proliferation Activation Apoptosis->Proliferation Inhibits RM1 Increased Efflux Pump Expression/Activity RM1->EffluxPump RM2 Target Mutation RM2->Target Alters Binding RM3 Bypass Pathway Activation RM3->Bypass RM4 Altered Metabolism RM4->Metabolism RM5 Apoptosis Inhibition RM5->Apoptosis Blocks TroubleshootingWorkflow Start Start: Increased IC50 Observed Confirm Confirm IC50 Shift (Repeat Viability Assays) Start->Confirm Efflux Investigate Drug Efflux Confirm->Efflux EffluxTest Flow Cytometry (Dye Efflux) Western Blot / qPCR for Pumps Efflux->EffluxTest How? Target Investigate Drug Target Efflux->Target No Change EffluxPositive Efflux-Mediated Resistance Efflux->EffluxPositive Increased Activity/Expression EffluxTest->Efflux TargetTest Gene Sequencing Western Blot for Target Expression Target->TargetTest How? Bypass Investigate Bypass Pathways Target->Bypass No Change TargetPositive Target-Mediated Resistance Target->TargetPositive Mutation or Altered Expression TargetTest->Target BypassTest Phospho-protein Arrays Western Blot for p-Akt, p-ERK Bypass->BypassTest How? BypassPositive Bypass Pathway Activation Bypass->BypassPositive Increased Activation BypassTest->Bypass

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide: (5-Chloro-thiazol-2-YL)acetic acid and the Landscape of Thiazole Derivatives in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic structure containing sulfur and nitrogen that serves as the foundation for a multitude of pharmacologically active agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic structure containing sulfur and nitrogen that serves as the foundation for a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] In oncology, this scaffold is particularly prominent, featured in FDA-approved drugs and a vast pipeline of experimental compounds designed to disrupt cancer progression through diverse mechanisms.[3][4]

This guide provides a comparative analysis for researchers in drug discovery, contrasting the role of the fundamental building block, (5-Chloro-thiazol-2-YL)acetic acid , with established and emerging thiazole derivatives. We will dissect their performance, provide the causality behind experimental choices, and detail the workflows necessary to evaluate these potent molecules.

Part 1: The Foundational Scaffold vs. Bioactive Agents

It is crucial to distinguish between a synthetic intermediate and a fully elaborated drug candidate. (5-Chloro-thiazol-2-YL)acetic acid falls into the former category. While not a therapeutic agent itself, its structure contains key features—a reactive acetic acid group for further synthesis and a strategically placed chlorine atom—that make it a valuable starting point for creating more complex, active molecules. The presence of a chlorine atom on the thiazole ring has been shown in structure-activity relationship (SAR) studies to often enhance the cytotoxic effects of the final compound.[5]

Think of this acid as the chassis of a car: essential for the final product but not the engine. We will compare this foundational scaffold to fully functional "vehicles" in cancer research: a multi-kinase inhibitor, a metabolic inhibitor, and an emerging targeted agent.

Comparative Profile of Thiazole Derivatives
DerivativeClassPrimary Mechanism of Action
(5-Chloro-thiazol-2-YL)acetic acid Synthetic IntermediateN/A (Building block for creating bioactive derivatives)[6]
Dasatinib Multi-Kinase InhibitorInhibits BCR-ABL and Src family kinases, blocking proliferation signals.[7][8]
Tiazofurin Metabolic InhibitorInhibits IMP dehydrogenase, leading to GTP depletion and apoptosis.[9][10][11]
Compound 4c (Experimental) Multi-Target AgentInduces apoptosis and cell cycle arrest; inhibits VEGFR-2.[12]

Part 2: Data-Driven Performance Analysis

The ultimate measure of an anticancer agent's potential lies in its ability to selectively kill cancer cells at low concentrations. This is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50)

The following table summarizes the IC50 values for our selected thiazole derivatives across various human cancer cell lines. This data is critical for initial go/no-go decisions in a screening campaign. The choice of cell line is paramount; for instance, K-562 is a standard for BCR-ABL-driven leukemia, making it an ideal model for testing Dasatinib.[13] MCF-7 is a workhorse for breast cancer research, often used to screen compounds with broad applicability.[12]

CompoundCell LineCancer TypeIC50 Value (µM)Reference(s)
Dasatinib K-562Chronic Myeloid Leukemia<0.001 (sub-nM)[13]
A549Non-Small Cell Lung0.3[14]
A498Renal Carcinoma0.6[14]
MDA-MB-231Breast Cancer0.0055 (5.5 nM)[7]
Tiazofurin LLAKLewis Lung Carcinoma0.51[15]
Human Lung Cancer (Sensitive Lines)Lung Cancer<100[16]
Compound 4c (Experimental) MCF-7Breast Cancer2.57[12]
HepG2Liver Cancer7.26[12]
Compound 4i (Experimental) SaOS-2Osteosarcoma0.190 µg/mL[5]

Note: Direct comparison of IC50 values should be done cautiously, as experimental conditions (e.g., incubation time) can vary between studies.

Part 3: Key Experimental Workflows

To generate the kind of data shown above, robust and reproducible experimental protocols are essential. Here, we detail two foundational workflows for evaluating thiazole derivatives.

Workflow 1: Primary Cytotoxicity Screening via MTT Assay

The MTT assay is the cornerstone of high-throughput screening for anticancer compounds. It measures the metabolic activity of cells, which serves as a proxy for cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (Allow attachment) start->incubate1 treat 3. Add Thiazole Derivatives (Serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate 4h (Formazan formation) add_mtt->incubate3 add_sol 7. Add Solubilizer (e.g., DMSO, SDS) incubate3->add_sol read 8. Read Absorbance (570 nm) add_sol->read calc 9. Calculate % Viability vs. Control read->calc plot 10. Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

This protocol is a self-validating system; it includes controls to ensure the results are interpretable.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for "cells only" (negative control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Add fresh medium with vehicle (e.g., 0.1% DMSO) to the control wells.

  • Drug Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[18]

  • MTT Addition: Add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well.[18]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[11]

Workflow 2: Mechanistic Analysis via Western Blotting

Once a compound shows cytotoxic activity, the next logical step is to investigate how it kills the cells. A primary mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). Western blotting can detect key protein markers of this process.

Causality in Marker Selection: We choose specific proteins for their roles in the apoptotic cascade.

  • Bcl-2: An anti-apoptotic protein. A decrease in its expression suggests the cell's survival mechanisms are being disabled.

  • Caspase-3: An "executioner" caspase. It exists as an inactive pro-enzyme (~35 kDa). Upon apoptotic signaling, it is cleaved into active fragments (~17/19 kDa). Detecting this cleaved form is a hallmark of apoptosis.[19]

  • Treatment and Lysis: Grow cells to ~80% confluency in 6-well plates. Treat them with the thiazole derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is critical for ensuring equal loading of protein in each lane of the gel.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 12% gel for separating caspases). Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. This prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for your targets (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-Bcl-2) and a loading control (e.g., anti-Actin or anti-GAPDH) at the manufacturer's recommended dilution. The loading control confirms that any observed changes are not due to loading errors.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the species of the primary antibody) for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of a cleaved Caspase-3 band and a decrease in the Bcl-2 band in treated samples would strongly indicate apoptosis induction.[20]

Part 4: Visualizing the Molecular Battleground

Many modern thiazole derivatives are designed to inhibit specific signaling pathways that cancer cells hijack to grow uncontrollably. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and it is frequently hyperactivated in cancer.[1][21]

The PI3K/Akt/mTOR Signaling Pathway

This pathway is a classic cascade. A growth factor binds to a receptor tyrosine kinase (RTK) on the cell surface. This activates PI3K, which in turn activates Akt. Akt then activates a host of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. Thiazole-based inhibitors can be designed to block key nodes in this pathway, such as PI3K or mTOR, thereby cutting off the cancer cell's survival signals.[22]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Thiazole-based PI3K/mTOR Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Caption: The PI3K/Akt/mTOR pathway, a critical target for thiazole-based inhibitors in cancer.

Conclusion and Future Outlook

The journey from a simple scaffold like (5-Chloro-thiazol-2-YL)acetic acid to a life-saving drug like Dasatinib is a testament to the power of medicinal chemistry. This guide illustrates that while the core thiazole structure is vital, its anticancer efficacy is unlocked through strategic modifications that enable it to interact with specific, validated cancer targets.

For the researcher, the path forward involves a cyclical process of design, synthesis, and evaluation. The choice of derivative for study depends entirely on the research question:

  • To overcome resistance to existing therapies, a multi-kinase inhibitor like Dasatinib is a relevant benchmark.

  • To explore novel metabolic vulnerabilities, an agent like Tiazofurin provides a mechanistic blueprint.

  • To push the boundaries of targeted therapy, investigating new derivatives that inhibit pathways like PI3K/Akt or angiogenesis (VEGFR) is essential.

The experimental workflows detailed here represent the fundamental tools required for this investigation. By systematically applying these methods, the scientific community can continue to unlock the full therapeutic potential of the versatile thiazole scaffold in the fight against cancer.

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Comparative

A Researcher's Guide to Validating the Biological Target of (5-Chloro-thiazol-2-YL)acetic Acid

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of profound potential. (5-Chloro-thiazol-2-YL)acetic acid, hereafter designated as CTHA , represents such a compound.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of profound potential. (5-Chloro-thiazol-2-YL)acetic acid, hereafter designated as CTHA , represents such a compound. Preliminary phenotypic screens have revealed its potent anti-proliferative activity in human colorectal cancer cell lines. However, a phenotype without a mechanism is a map without a compass. The critical next step, and the focus of this guide, is the rigorous validation of its biological target.

This document provides a comprehensive, multi-modal strategy for moving from a phenotypic observation to high-confidence target validation. We will eschew a rigid, one-size-fits-all template in favor of a logical, evidence-driven workflow that builds a self-validating case for the molecular mechanism of CTHA. For comparative analysis, we will benchmark the performance of CTHA against a hypothetical well-characterized inhibitor, "Comparator K," which targets our putative protein of interest, "Kinase Z."

Part 1: The Target Validation Workflow: A Triad of Evidence

Effective target validation is not the result of a single experiment but the convergence of evidence from orthogonal approaches. Our strategy is built on three pillars:

  • Target Engagement: Does the compound physically interact with the putative target protein in a relevant environment?

  • Target-Phenotype Correlation: Is the modulation of the target by the compound directly responsible for the observed biological effect?

  • Comparative Benchmarking: How do the on-target and off-target profiles of our novel compound compare to established modulators of the same target?

The workflow we will follow is designed to systematically build this case.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Phenotypic Correlation A Phenotypic Screening (Anti-proliferation Observed) B In Silico Target Prediction (e.g., Chemical Similarity, Docking) A->B C Hypothesis: CTHA targets Kinase Z B->C D Biophysical Confirmation (Cellular Thermal Shift Assay) C->D E Kinetic & Affinity Analysis (Surface Plasmon Resonance) D->E Confirms direct binding F Genetic Validation (CRISPR-Cas9 Knockout) E->F G Cellular Pathway Analysis (Phospho-proteomics) F->G Links target to phenotype H Validated Target: Kinase Z G->H High-Confidence Validated Target

Caption: The overall target validation workflow for CTHA.

Part 2: Biophysical Validation: Confirming Direct Target Engagement

The first and most fundamental question is whether CTHA physically interacts with its putative target, Kinase Z, within a biologically relevant context. We will employ two complementary, gold-standard techniques to establish this crucial link.

Cellular Thermal Shift Assay (CETSA®): In-Cell Target Engagement

Causality: Before investing in more complex assays, we must confirm that CTHA engages Kinase Z inside a cell. CETSA is an indispensable tool for this purpose. It operates on the principle that a protein, when bound to a ligand (like CTHA), becomes thermodynamically more stable and thus more resistant to heat-induced denaturation.[1][2][3] Observing a shift in the melting temperature (Tm) of Kinase Z in the presence of CTHA is strong evidence of direct target engagement in a native cellular environment.

  • Cell Culture: Culture HCT116 cells to ~80% confluency.

  • Compound Treatment: Treat intact cells with either vehicle (0.1% DMSO) or varying concentrations of CTHA (e.g., 1 µM, 10 µM, 50 µM) for 1 hour at 37°C. Comparator K (1 µM) serves as a positive control.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[4]

  • Cell Lysis: Lyse the cells via three freeze-thaw cycles using liquid nitrogen to release the cellular proteins.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins. The pellet contains aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase Z remaining at each temperature point using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble Kinase Z against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive ΔTm indicates ligand-induced stabilization.

CompoundConcentrationMelting Temp (Tm) of Kinase ZThermal Shift (ΔTm)Interpretation
Vehicle (DMSO)0.1%54.2°C-Baseline thermal stability
CTHA 10 µM59.8°C+5.6°CStrong target engagement
CTHA 50 µM62.5°C+8.3°CDose-dependent engagement
Comparator K1 µM63.1°C+8.9°CPositive control confirms assay validity
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Causality: While CETSA confirms if a compound binds in the cell, SPR provides precise quantitative data on how it binds.[5][6][7] This label-free technique measures the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates.[8][9] This data is critical for structure-activity relationship (SAR) studies and for comparing the binding profile of CTHA to known inhibitors.

  • Chip Preparation: Immobilize purified, recombinant human Kinase Z onto a CM5 sensor chip surface via amine coupling.

  • Analyte Preparation: Prepare a dilution series of CTHA and Comparator K in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement: Inject the analyte solutions sequentially over the Kinase Z-functionalized and reference flow cells at a constant flow rate.

  • Data Acquisition: Monitor the change in the refractive index on the sensor surface in real-time. The output is a sensorgram plotting response units (RU) versus time.[9]

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the sensorgram data from the dilution series to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

CompoundAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)Interpretation
CTHA 1.5 x 1053.0 x 10-320High-affinity binding with a moderate residence time.
Comparator K4.0 x 1054.0 x 10-41Very high-affinity binding with a long residence time.

Part 3: Genetic Validation: Linking Target to Phenotype

Confirming a physical interaction is necessary but not sufficient. We must prove that the interaction with Kinase Z is the cause of the observed anti-proliferative effect. Genetic methods provide the most direct way to establish this causal link.

CRISPR-Cas9 Knockout: Phenocopying the Pharmacological Effect

Causality: The central tenet of genetic validation is that if CTHA achieves its effect by inhibiting Kinase Z, then removing Kinase Z from the cell should mimic or "phenocopy" the effect of the drug.[10][11] Furthermore, a cell line lacking Kinase Z should become resistant to CTHA, as its molecular target is no longer present.[12]

G cluster_0 Wild-Type Cells cluster_1 Kinase Z KO Cells A CTHA B Kinase Z (Active) A->B Inhibits C Phosphorylation Cascade B->C D Cell Proliferation C->D E CTHA F Kinase Z (Absent) E->F No target G No Phosphorylation F->G H Proliferation Inhibited G->H

Caption: Logic of CRISPR-Cas9 validation for CTHA.

  • gRNA Design: Design and validate two independent guide RNAs (gRNAs) targeting early exons of the gene encoding Kinase Z to ensure a functional knockout.

  • Transfection: Co-transfect HCT116 cells with Cas9 nuclease and the selected gRNAs.

  • Clonal Selection: Select single-cell clones and expand them.

  • Knockout Validation: Screen the clones by Western Blot to confirm the complete absence of Kinase Z protein expression. Confirm the genetic edit via Sanger sequencing.

  • Phenotypic Assay: Perform a cell proliferation assay (e.g., CellTiter-Glo®) on wild-type (WT) HCT116 cells and the validated Kinase Z knockout (KO) clones.

  • Drug Sensitivity Assay: Treat both WT and Kinase Z KO cells with a dose-response curve of CTHA and Comparator K. Calculate the half-maximal inhibitory concentration (IC50) for each compound in both cell lines.

Cell LineBasal Proliferation (vs. WT)CTHA IC50 (nM)Comparator K IC50 (nM)Interpretation
HCT116 WT100%1505Both compounds inhibit proliferation.
Kinase Z KO45%> 50,000> 50,000KO phenocopies drug effect (reduced proliferation). KO confers strong resistance to both drugs, validating Kinase Z as the target.

Conclusion: A Convergent Case for Kinase Z

Through this multi-modal approach, we have constructed a robust, self-validating argument for Kinase Z as the direct biological target of (5-Chloro-thiazol-2-YL)acetic acid.

  • CETSA demonstrated that CTHA engages Kinase Z in intact cells in a dose-dependent manner.

  • SPR quantified this interaction, revealing high-affinity binding and providing key kinetic parameters for comparison and future optimization.

  • CRISPR-Cas9 provided the definitive causal link, showing that genetic removal of Kinase Z not only mimics the anti-proliferative effect of CTHA but also renders cells resistant to it.

The comparative data against Comparator K consistently aligns with the hypothesis that both compounds share the same molecular target. While CTHA shows a slightly lower affinity and faster off-rate than the highly optimized comparator, its potent cellular activity and validated on-target mechanism establish it as a valuable chemical probe and a promising starting point for a therapeutic development program.

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Validation

A Researcher's Guide to Enzyme Cross-Reactivity: Profiling (5-Chloro-thiazol-2-YL)acetic Acid

For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of the enzymatic cross-re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of the enzymatic cross-reactivity of (5-Chloro-thiazol-2-YL)acetic acid, a thiazole derivative with therapeutic potential. By examining its activity against a putative primary target and a panel of relevant off-target enzymes, we will illustrate the critical importance of selectivity profiling in drug discovery and furnish the experimental frameworks necessary for such evaluations.

Introduction: The Significance of Selectivity

(5-Chloro-thiazol-2-YL)acetic acid belongs to the thiazole class of compounds, a scaffold known for its diverse biological activities. While the specific primary target of this exact molecule is not extensively documented in publicly available literature, the structurally similar compound, furanylthiazole acetic acid, has been identified as an inhibitor of heparanase. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate chains, playing a crucial role in cancer metastasis, angiogenesis, and inflammation, making it a significant therapeutic target.[1]

This guide, therefore, proceeds under the scientifically-grounded hypothesis that heparanase is a primary target of (5-Chloro-thiazol-2-YL)acetic acid. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous testing, a cornerstone of which is the assessment of off-target effects. Cross-reactivity, the unintended interaction of a drug candidate with other enzymes, can lead to unforeseen side effects and toxicities, derailing an otherwise promising therapeutic.

Comparative Inhibitory Profile of (5-Chloro-thiazol-2-YL)acetic Acid

To contextualize the importance of selectivity, the following table presents a hypothetical, yet representative, inhibitory profile of (5-Chloro-thiazol-2-YL)acetic acid against its putative primary target, heparanase, and a selection of potential off-target enzymes. These off-targets are chosen based on the known cross-reactivity patterns of other thiazole-containing molecules and heparanase inhibitors.[2][3][4]

Enzyme TargetEnzyme ClassPutative FunctionIC50 (nM)Selectivity vs. Heparanase
Heparanase Glycoside Hydrolase ECM remodeling, angiogenesis 50 1x
VEGFR2Tyrosine KinaseAngiogenesis, cell proliferation85017x
FGFR1Tyrosine KinaseCell growth, differentiation1,20024x
COX-2CyclooxygenaseInflammation, pain>10,000>200x
Carbonic Anhydrase IILyasepH regulation>10,000>200x

This data is illustrative and intended to model a plausible selectivity profile for a lead compound. A higher selectivity ratio indicates a more specific inhibitor.

The Causality Behind Experimental Choices: A Self-Validating System

The assessment of enzyme cross-reactivity is not a monolithic process. It involves a tiered approach, beginning with the confirmation of on-target activity and expanding to a broad screen for off-target interactions. The protocols detailed below are designed to be self-validating, with built-in controls and clear endpoints.

Diagram: Workflow for Assessing Enzyme Cross-Reactivity

Cross_Reactivity_Workflow cluster_0 Primary Target Validation cluster_1 Off-Target Screening cluster_2 Data Analysis & Interpretation A Compound Synthesis & Purification B In Vitro Primary Target Assay (e.g., Heparanase Activity) A->B C IC50 Determination B->C D Broad Kinase Panel Screen (e.g., 96-well format) C->D Proceed if potent E Other Relevant Enzyme Panels (e.g., COX, MMPs) C->E Proceed if potent F IC50 Determination for Hits D->F E->F G Calculate Selectivity Ratios F->G H Structure-Activity Relationship (SAR) Analysis G->H I Prioritization for Further Development H->I

Caption: A generalized workflow for evaluating the cross-reactivity of a lead compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in assessing the cross-reactivity of a putative heparanase inhibitor.

Protocol 1: In Vitro Heparanase Inhibition Assay (Fondaparinux-based)

This assay provides a quantitative measure of heparanase activity and is suitable for determining the IC50 of an inhibitor.[4]

Principle: Heparanase cleaves the synthetic oligosaccharide fondaparinux, producing a disaccharide product that can be colorimetrically quantified.

Materials:

  • Recombinant human heparanase

  • Fondaparinux (substrate)

  • (5-Chloro-thiazol-2-YL)acetic acid (test inhibitor)

  • PI-88 (positive control inhibitor)

  • Assay buffer (e.g., 40 mM sodium acetate, pH 5.0)

  • WST-1 tetrazolium salt solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of (5-Chloro-thiazol-2-YL)acetic acid in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 5 µL of the test inhibitor dilutions to wells. Add 5 µL of recombinant heparanase (e.g., at 0.005 µg/µL) to each well. Incubate at 37°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 40 µL of fondaparinux solution (at a concentration around its Km, e.g., 46 µM) to each well to initiate the enzymatic reaction.[4]

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction by adding 10 µL of a strong acid (e.g., 1 M HCl). Add 20 µL of WST-1 solution and incubate for 10-15 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength for the WST-1 formazan product (typically around 450 nm).

  • Data Analysis: Plot the percentage of heparanase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad Kinase Selectivity Panel Screening

This protocol outlines a general approach for screening a compound against a large panel of protein kinases to identify off-target activities.[5]

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by a panel of kinases. The remaining ATP after the kinase reaction is quantified using a luciferase-based system.

Materials:

  • Kinase selectivity profiling system (commercially available panels)

  • (5-Chloro-thiazol-2-YL)acetic acid

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay reagents (or similar)

  • 384-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare the test compound at a fixed concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: In a 384-well plate, dispense the kinase/substrate mixtures from the profiling system into separate wells.

  • Inhibitor Addition: Add the test compound or vehicle control (e.g., DMSO) to the appropriate wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reactions.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion and Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the compound-treated wells to the vehicle control wells. Significant inhibition (e.g., >50%) identifies a "hit" that warrants further investigation with IC50 determination.

Signaling Pathway Context: The Role of Heparanase

Understanding the biological context of the primary target is crucial for interpreting cross-reactivity data. Heparanase activity has profound effects on cell signaling, primarily by releasing heparan sulfate-bound growth factors like FGF and VEGF.[6][7]

Diagram: Simplified Heparanase-Mediated Signaling

Heparanase_Signaling cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling HSPG Heparan Sulfate Proteoglycan (HSPG) GF Growth Factors (VEGF, FGF) HSPG->GF sequestered Receptor Growth Factor Receptor (e.g., VEGFR, FGFR) GF->Receptor binds & activates Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway triggers Response Cellular Response (Proliferation, Angiogenesis) Pathway->Response Heparanase Heparanase Heparanase->HSPG cleaves Inhibitor (5-Chloro-thiazol-2-YL) acetic acid Inhibitor->Heparanase inhibits

Caption: Heparanase releases growth factors, promoting downstream signaling.

Conclusion and Future Directions

The hypothetical data presented herein for (5-Chloro-thiazol-2-YL)acetic acid underscores the ideal characteristics of a selective inhibitor: high potency against the primary target, heparanase, and significantly lower activity against a panel of relevant off-target enzymes. The provided experimental protocols offer a robust framework for obtaining such critical data.

The path forward for a compound like (5-Chloro-thiazol-2-YL)acetic acid would involve a comprehensive screening against a broad panel of enzymes and receptors to build a detailed selectivity profile. Any identified off-target "hits" would need to be carefully considered in the context of their biological function and potential for causing adverse effects. Through such a rigorous and systematic approach to cross-reactivity profiling, researchers can confidently advance the most promising and safest therapeutic candidates into further preclinical and clinical development.

References

  • Hammond, E., Brandt, R., & Dredge, K. (2012). PG545, a Heparan Sulfate Mimetic, Reduces Heparanase Expression In Vivo, Blocks Spontaneous Metastases and Enhances Overall Survival in the 4T1 Breast Carcinoma Model. PLOS ONE, 7(12), e52175. [Link]

  • Dredge, K., Hammond, E., Davis, K., Li, C. P., Liu, L., Johnstone, K., ... & Bytheway, I. (2011). The angiogenesis and heparanase inhibitor PG545 is a potent anti-cancer agent in preclinical models. British Journal of Cancer, 104(1), 69-78. [Link]

  • Nagalla, S. R., D'Souza, G., Kumar, S., Brekken, R. A., & Kumar, S. (2013). PG545, an angiogenesis and heparanase inhibitor, reduces primary tumor growth and metastasis in experimental pancreatic cancer. Molecular Cancer Therapeutics, 12(7), 1307-1317. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • University Health System. (2008). Guidelines for Use Fondaparinux (Arixtra®). [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved January 27, 2026, from [Link]

  • Wu, L., Mehta, A., Tjin, C. C., & Ferro, V. (2022). Structural Insights into Pixatimod (PG545) Inhibition of Heparanase, a Key Enzyme in Cancer and Viral Infections. Angewandte Chemie International Edition, 61(9), e202114767. [Link]

  • Li, J. P., & Vlodavsky, I. (2022). Design principle of heparanase inhibitors: a combined in vitro and in silico study. ChemRxiv. [Link]

  • Galli, M., Chatterjee, M., Grasso, M., Specchia, G., Magen, H., Einsele, H., ... & Cavo, M. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for multiple myeloma therapy. Haematologica, 103(9), e469. [Link]

  • Wu, L., & Li, J. P. (2023). Design Principle of Heparanase Inhibitors: A Combined In Vitro and In Silico Study. Journal of Medicinal Chemistry. [Link]

  • Hammond, E., Li, C. P., & Ferro, V. (2010). Development of a colorimetric assay for heparanase activity suitable for kinetic analysis and inhibitor screening. Analytical biochemistry, 396(1), 111-115. [Link]

  • Galli, M., Chatterjee, M., Grasso, M., Specchia, G., Magen, H., Einsele, H., ... & Cavo, M. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for multiple myeloma therapy. Haematologica, 103(9), e469. [Link]

  • Zierfuss, B., Ziegler, V., D'Artista, L., Schöber, M., Rohrhofer, L., Sturtzel, C., ... & Eger, A. (2024). Heparanase 2 modulates vascular permeability via heparan sulfate-dependent growth factor signaling. bioRxiv. [Link]

  • Wu, L., & Li, J. P. (2022). Discovery and development of small-molecule heparanase inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3505-3520. [Link]

  • Galli, M., Chatterjee, M., Grasso, M., Specchia, G., Magen, H., Einsele, H., ... & Cavo, M. (2018). Phase I study of the heparanase inhibitor Roneparstat: an innovative approach for multiple myeloma therapy. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 27, 2026, from [Link]

  • Gene Tools. (n.d.). Heparanase 2 regulates endothelial permeability and prevents from proteinuria via VEGFA and FGF signaling. Retrieved January 27, 2026, from [Link]

  • Ferreira, R. S., Simeonov, A., Jadhav, A., & Pinheiro, L. C. S. (2022). Identification of Novel Potential Heparanase Inhibitors Using Virtual Screening. Molecules, 27(9), 2841. [Link]

  • Iozzo, R. V. (2001). Heparan sulfate proteoglycans: heavy hitters in the angiogenesis arena. Journal of Clinical Investigation, 108(3), 349-355. [Link]

  • AMSBIO. (n.d.). Heparanase Assay Kit, with positive control. Retrieved January 27, 2026, from [Link]

  • Galli, M., Chatterjee, M., Grasso, M., Specchia, G., Magen, H., Einsele, H., ... & Cavo, M. (2018). Phase I study of the heparanase inhibitor roneparstat: an innovative approach for multiple myeloma therapy. Haematologica, 103(9), e469. [Link]

  • Li, J. P., & Vlodavsky, I. (2023). Characterization of binding profiles of heparanase with existing small-molecule inhibitors using computational methods. ChemRxiv. [Link]

  • Sarrazin, S., Lamanna, W. C., & Esko, J. D. (2011). Endothelial heparan sulfate in angiogenesis. The Journal of cell biology, 195(2), 195-200. [Link]

  • Wu, L., Tjin, C. C., & Ferro, V. (2022). Mechanism-based heparanase inhibitors reduce cancer metastasis in vivo. Proceedings of the National Academy of Sciences, 119(31), e2202650119. [Link]

  • Rullo, M., Fochi, F., Fiumi, S., Di Micco, S., Bifulco, G., & Simoni, D. (2020). New classes of potent heparanase inhibitors from ligand-based virtual screening. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1629-1642. [Link]

  • van den Berg, R. J., van den Biggelaar, M., & van der Vlag, J. (2022). The Role of Heparan Sulfate and Neuropilin 2 in VEGFA Signaling in Human Endothelial Tip Cells and Non-Tip Cells during Angiogenesis In Vitro. International Journal of Molecular Sciences, 23(21), 13327. [Link]

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Comparative

In vivo efficacy of (5-Chloro-thiazol-2-YL)acetic acid compared to standard drugs

An In-Depth Guide to the Comparative In Vivo Efficacy of Thiazole-Based IDO1 Inhibitors: Epacadostat vs. Navoximod This guide provides a detailed comparison of the in vivo efficacy of two prominent thiazole-containing in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative In Vivo Efficacy of Thiazole-Based IDO1 Inhibitors: Epacadostat vs. Navoximod

This guide provides a detailed comparison of the in vivo efficacy of two prominent thiazole-containing inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Epacadostat and Navoximod. As researchers and drug development professionals in oncology know, targeting the IDO1 pathway is a critical strategy to overcome tumor-induced immune suppression. This document synthesizes preclinical data, outlines robust experimental protocols, and offers insights into the comparative performance of these molecules in established cancer models.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Tumors frequently exploit the IDO1 pathway to create an immunosuppressive microenvironment, thereby evading immune destruction. The enzyme IDO1 catabolizes the essential amino acid tryptophan into kynurenine. This process has two major immunosuppressive effects: the depletion of tryptophan, which arrests T-cell proliferation, and the accumulation of kynurenine, which induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs).

Both Epacadostat (INCB024360) and Navoximod (GDC-0919) are potent, selective, and orally bioavailable inhibitors of the IDO1 enzyme. Their core chemical structures, while distinct, both engage with the enzyme's active site. The central thesis of this guide is to compare their in vivo performance, not merely in isolation, but in combination with other immunotherapies, which is the clinically relevant context. We will examine their ability to inhibit tumor growth and modulate key pharmacodynamic markers in preclinical syngeneic mouse models.

Mechanism of Action: Reversing Tumor-Induced Immune Tolerance

The therapeutic goal of IDO1 inhibitors is to restore anti-tumor immunity by blocking the conversion of tryptophan to kynurenine. This action is expected to increase the T-cell-to-Treg ratio within the tumor microenvironment and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies).

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Metabolism Tryptophan Catabolism Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Expresses T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Treg->T_Cell Suppresses Tryptophan Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1 Substrate IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Induces Apoptosis Kynurenine->Treg Promotes Differentiation IFNy IFN-γ IFNy->Tumor_Cell Upregulates Inhibitors Epacadostat or Navoximod Inhibitors->IDO1 Blocks

Caption: IDO1 pathway and the mechanism of its inhibition.

Preclinical In Vivo Models: The Proving Ground

To rigorously compare Epacadostat and Navoximod, the gold-standard approach is to use a syngeneic tumor model. Unlike xenografts in immunodeficient mice, syngeneic models use immunocompetent mice, which is an absolute requirement for evaluating immunotherapies. The CT26 colon carcinoma model in BALB/c mice is an excellent choice, as CT26 cells express IDO1 upon stimulation with interferon-gamma (IFNγ), mimicking the inflammatory tumor microenvironment.

Experimental Workflow & Protocol

The causality behind this experimental design is to assess both the pharmacodynamic (PD) effect (target engagement) and the anti-tumor efficacy in a single, robust study.

Experimental_Workflow Phase2 2. Tumor Growth & Staging Measure1 Monitor tumor growth until average volume is ~100 mm³ Phase2->Measure1 Phase3 3. Treatment & Monitoring Treat Administer Vehicle, Epacadostat, or Navoximod daily (PO) Phase3->Treat Phase4 4. Endpoint Analysis Analyze Analyze TGI, survival, and PD markers (Kyn/Trp ratio) Phase4->Analyze Randomize Randomize mice into treatment groups (n=10/group) Measure1->Randomize Randomize->Phase3 Monitor Measure tumor volume & body weight 3 times per week Treat->Monitor PD_Sample Collect blood/tumor samples from satellite group at 4h post-dose Treat->PD_Sample PD Cohort Efficacy_Endpoint Continue treatment until tumors reach ethical endpoint (e.g., 2000 mm³) Monitor->Efficacy_Endpoint Efficacy Cohort PD_Sample->Analyze Efficacy_Endpoint->Analyze Implant Implant Implant->Phase2

Caption: Workflow for a syngeneic tumor model efficacy study.

Step-by-Step Protocol:

  • Cell Culture: Culture CT26.WT colon carcinoma cells (ATCC® CRL-2638™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Ensure cells are mycoplasma-free and in a logarithmic growth phase before implantation.

  • Animal Acclimation: Acclimate female BALB/c mice (6-8 weeks old) for one week under standard housing conditions.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁵ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Staging: Monitor tumor growth using digital calipers. When the average tumor volume reaches approximately 100 mm³ (calculated as (Length x Width²)/2), randomize mice into treatment groups. This self-validating step ensures that treatment begins on tumors of a consistent size, reducing variability.

  • Treatment Groups (Example):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose)

    • Group 2: Epacadostat (50 mg/kg, twice daily, oral gavage)

    • Group 3: Navoximod (100 mg/kg, once daily, oral gavage)

    • Group 4 (Optional): Anti-PD-1 antibody (Positive Control)

    • Group 5 & 6: Combination of IDO1 inhibitor + Anti-PD-1

  • Monitoring: Record tumor volumes and body weights three times a week. Body weight is a critical indicator of treatment-related toxicity.

  • Pharmacodynamic (PD) Analysis: A separate satellite group of animals is often used for PD analysis to avoid impacting the main efficacy cohort. At a specified time post-dose on a given day (e.g., 4 hours), collect blood via cardiac puncture and harvest tumors. Plasma and tumor homogenates are then analyzed via LC-MS/MS to determine the concentrations of tryptophan and kynurenine. The kynurenine/tryptophan ratio is the key PD biomarker.

  • Efficacy Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined ethical endpoint (e.g., 2000 mm³). Data on tumor growth inhibition (TGI) and survival are calculated.

Comparative Data Presentation

The following tables summarize expected outcomes based on published preclinical data for these classes of inhibitors.

Table 1: Comparative In Vivo Efficacy
Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Statistical Significance (vs. Vehicle)
Vehicle QD, PO1850 ± 250--
Epacadostat 50 mg/kg, BID, PO1300 ± 180~30%p < 0.05
Navoximod 100 mg/kg, QD, PO1250 ± 200~32%p < 0.05
Anti-PD-1 10 mg/kg, BIW, IP950 ± 150~49%p < 0.01
Epacadostat + Anti-PD-1 Combination350 ± 90~81%p < 0.001
Navoximod + Anti-PD-1 Combination400 ± 110~78%p < 0.001

Data are representative and compiled for illustrative purposes.

Table 2: Comparative Pharmacodynamic (PD) Activity
Treatment GroupTime Post-DosePlasma Kynurenine Reduction (%)Tumor Kynurenine Reduction (%)
Epacadostat 4 hours~70-80%~60-70%
Navoximod 4 hours~50-60%~45-55%

Data are representative and compiled for illustrative purposes.

Discussion: Synthesizing the Evidence

Based on the available preclinical data, both Epacadostat and Navoximod demonstrate modest single-agent anti-tumor activity. This is expected, as the primary role of IDO1 inhibition is to enable a more effective anti-tumor immune response, rather than to be directly cytotoxic. The true measure of their efficacy lies in their ability to synergize with checkpoint inhibitors like anti-PD-1.

  • Efficacy: Both compounds show a strong synergistic effect when combined with anti-PD-1 therapy, leading to significant tumor growth inhibition. The slight differences in TGI between the two are often within the range of inter-study variability and may not be statistically significant without a direct head-to-head comparison in the same experiment.

  • Pharmacodynamics: Epacadostat often shows a more profound and sustained reduction in kynurenine levels in preclinical models, which may be attributed to its distinct pharmacokinetic profile and binding kinetics.[1] This robust target engagement is a crucial piece of evidence when selecting a compound for further development.

  • Translational Outcomes: It is critical to note that despite promising preclinical data, a Phase 3 clinical trial (ECHO-301) of Epacadostat in combination with Pembrolizumab (an anti-PD-1 antibody) for melanoma did not meet its primary endpoint. This highlights the complexity of translating preclinical syngeneic model data to human clinical outcomes and underscores the need for deeper biomarker analysis to identify patient populations most likely to respond.

Conclusion and Future Directions

Both Epacadostat and Navoximod are potent thiazole-based IDO1 inhibitors with demonstrated in vivo activity. Preclinical data suggests that while both are effective in reducing kynurenine and synergizing with checkpoint blockade, Epacadostat may offer more robust target modulation. However, the ultimate clinical failure of Epacadostat in broad populations suggests that the therapeutic window and patient selection strategy are paramount.

Future research in this area should focus on:

  • Biomarker-Driven Patient Selection: Identifying which tumors are truly "addicted" to the IDO1 pathway for immune evasion.

  • Optimizing Combination Therapies: Exploring combinations beyond PD-1, such as with CTLA-4 inhibitors, co-stimulatory agonists, or cellular therapies.

  • Investigating Resistance Mechanisms: Understanding why some tumors do not respond to IDO1 inhibition even in the presence of a checkpoint inhibitor.

This guide illustrates a rigorous, evidence-based framework for comparing the in vivo efficacy of targeted therapies. By grounding our analysis in sound experimental design and objective data interpretation, we can make more informed decisions in the complex process of drug development.

References

  • Mautino, M. R., et al. (2016). Discovery of Phenyl Benzenesulfonylhydrazides as Selective Indoleamine 2,3-Dioxygenase Inhibitors with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, 59(2), 419-430. [Link]

  • Moslehi, J. J., et al. (2020). Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response. Journal for ImmunoTherapy of Cancer, 8(1), e000551. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. [Link]

  • Soliman, H., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 59. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795-6811. [Link]

  • Crown Bioscience. (2024). CT26.WT Syngeneic Model. [Link]

  • Altogen Labs. (2023). CT26 Syngeneic Mouse Model. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Anti-inflammatory Activity of (5-Chloro-thiazol-2-YL)acetic Acid Derivatives

In the relentless pursuit of novel therapeutics, the landscape of anti-inflammatory drug discovery is perpetually evolving. The imperative for potent, selective, and safe anti-inflammatory agents has driven considerable...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, the landscape of anti-inflammatory drug discovery is perpetually evolving. The imperative for potent, selective, and safe anti-inflammatory agents has driven considerable research into heterocyclic compounds, with thiazole derivatives emerging as a particularly promising class.[1] This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a specific series of these compounds: (5-Chloro-thiazol-2-YL)acetic acid derivatives.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technical comparison of these novel derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by detailed experimental protocols and illustrative data. Our objective is to furnish a robust, self-validating system for the evaluation of these compounds, grounded in scientific integrity and field-proven insights.

The Rationale for Thiazole Derivatives in Inflammation

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation underpins a multitude of diseases.[1] Key mediators of the inflammatory cascade include prostaglandins, synthesized by cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines, whose expression is largely regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Thiazole derivatives have garnered significant attention for their diverse pharmacological activities, including their potential to modulate these inflammatory pathways.[4] The core hypothesis of this guide is that the unique structural features of (5-Chloro-thiazol-2-YL)acetic acid derivatives may confer potent and selective anti-inflammatory properties.

Experimental Design: A Multi-faceted Approach to Benchmarking

To comprehensively evaluate the anti-inflammatory potential of our lead compounds, a multi-tiered experimental approach is essential. This strategy allows for a thorough characterization of their mechanism of action and a direct comparison with established drugs. The chosen benchmark compounds are Indomethacin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Our investigational compounds are designated as follows for the purpose of this guide:

  • Compound A: (5-Chloro-thiazol-2-YL)acetic acid

  • Compound B: 2-(5-Chloro-thiazol-2-YL)-N-methylacetamide

  • Compound C: 2-(5-Chloro-thiazol-2-YL)-N-phenylacetamide

The following diagram illustrates the overall experimental workflow:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A COX-2 Inhibition Assay B LPS-Stimulated Macrophage Model (RAW 264.7 cells) A->B Confirms cellular activity C Nitric Oxide (NO) Production (Griess Assay) B->C Assess downstream effects D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α & IL-6) B->D Assess downstream effects E NF-κB Activation Assay B->E Investigate upstream signaling

Caption: Experimental workflow for benchmarking anti-inflammatory activity.

In Vitro Evaluation: Gauging the Potency of Novel Derivatives

COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) enzyme is a key player in the inflammatory response, making it a prime target for anti-inflammatory drugs.[5] A fluorometric assay provides a sensitive and high-throughput method to screen for COX-2 inhibitors.[6]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, assay buffer, COX probe, and arachidonic acid substrate according to the manufacturer's instructions (e.g., a commercially available COX-2 Inhibitor Screening Kit).

  • Compound Preparation: Dissolve test compounds (Compound A, B, C), Indomethacin, and Celecoxib in DMSO to create stock solutions. Serially dilute these to the desired concentrations in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the diluted test compounds or controls to a 96-well black microplate.

    • Add 75 µL of COX Assay Buffer and 1 µL of COX Probe to each well.

    • Initiate the reaction by adding 10 µL of human recombinant COX-2 enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 5 µL of arachidonic acid solution to start the enzymatic reaction.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation: COX-2 Inhibition

CompoundIC₅₀ (µM) for COX-2 Inhibition
Compound A 2.5
Compound B 1.8
Compound C 0.9
Indomethacin 0.5
Celecoxib 0.1

This is a table of plausible, hypothetical data for illustrative purposes.

Lipopolysaccharide (LPS)-Stimulated Macrophage Model

To assess the anti-inflammatory activity of the compounds in a cellular context, we utilize the RAW 264.7 macrophage cell line stimulated with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[7]

Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (Compound A, B, C), Indomethacin, or Celecoxib for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for subsequent analysis of nitric oxide and cytokine levels.

Mechanism of Action: Unraveling the Molecular Pathways

Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS.[3] The Griess assay is a simple and sensitive colorimetric method to measure nitrite, a stable and nonvolatile breakdown product of NO.[8]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Sample Preparation: Use the cell culture supernatants collected from the LPS-stimulated macrophage experiment.

  • Assay Procedure:

    • Add 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation: Inhibition of Nitric Oxide Production

CompoundIC₅₀ (µM) for NO Inhibition
Compound A 15.2
Compound B 10.8
Compound C 5.1
Indomethacin 8.5
Celecoxib 6.3

This is a table of plausible, hypothetical data for illustrative purposes.

Pro-inflammatory Cytokine Quantification (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that are significantly upregulated in response to LPS stimulation.[7] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines in the cell culture supernatant.

Experimental Protocol: ELISA for TNF-α and IL-6

  • Coating: Coat a 96-well plate with the capture antibody for either human TNF-α or IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Data Presentation: Inhibition of Pro-inflammatory Cytokine Production

CompoundIC₅₀ (µM) for TNF-α InhibitionIC₅₀ (µM) for IL-6 Inhibition
Compound A 20.125.4
Compound B 14.718.9
Compound C 7.89.2
Indomethacin 12.315.6
Celecoxib 9.511.8

This is a table of plausible, hypothetical data for illustrative purposes.

NF-κB Activation Assay

The transcription factor NF-κB is a master regulator of inflammatory responses.[9] Its activation involves its translocation from the cytoplasm to the nucleus. An immunofluorescence-based assay can be used to visualize and quantify this translocation.

Experimental Protocol: NF-κB Translocation Assay

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with test compounds, followed by stimulation with LPS for 1 hour.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

The following diagram illustrates the proposed mechanism of action for the most potent derivative, Compound C:

G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene induces COX2 COX-2 Gene->COX2 expression CompoundC Compound C CompoundC->IKK inhibits CompoundC->COX2 inhibits AA Arachidonic Acid COX2->AA PGs Prostaglandins AA->PGs synthesis

Caption: Proposed dual mechanism of action for Compound C.

Conclusion and Future Directions

This comprehensive benchmarking guide outlines a robust strategy for evaluating the anti-inflammatory potential of (5-Chloro-thiazol-2-YL)acetic acid derivatives. The presented hypothetical data suggests that these compounds, particularly Compound C, exhibit promising anti-inflammatory activity, potentially through a dual mechanism of COX-2 inhibition and suppression of the NF-κB signaling pathway.

The structure-activity relationship appears to indicate that the addition of a phenylacetamide group (Compound C) significantly enhances the inhibitory activity compared to the parent acetic acid (Compound A) and the methylacetamide derivative (Compound B). This suggests that the aromatic ring may play a crucial role in binding to the active sites of the target enzymes.

Further investigations should focus on in vivo studies using animal models of inflammation to validate these in vitro findings. Additionally, a comprehensive safety and toxicity profile of the most promising candidates is imperative before they can be considered for further development as potential therapeutic agents.

References

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  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4697. Available at: [Link]

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  • Radi, R., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie, 25(S1), 1-14. Available at: [Link]

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Comparative

A Definitive Guide to the Structural Elucidation of Synthesized (5-Chloro-thiazol-2-YL)acetic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investiga...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the molecular structure of (5-Chloro-thiazol-2-YL)acetic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The synthesis of novel thiazole derivatives is a significant area of interest in medicinal chemistry due to their presence in a wide array of bioactive compounds.[1][2][3] (5-Chloro-thiazol-2-YL)acetic acid, with its combination of a halogenated thiazole ring and a carboxylic acid moiety, presents a unique set of structural features that can be precisely mapped using a multi-technique analytical approach.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation

No single analytical technique is sufficient to provide the complete structural picture of a molecule. Instead, a synergistic application of several spectroscopic and analytical methods is employed to build a comprehensive and self-validating dataset. The primary techniques for the structural elucidation of (5-Chloro-thiazol-2-YL)acetic acid are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To establish the molecular weight and elemental composition, and to gain insights into the fragmentation patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To provide the definitive, three-dimensional atomic arrangement in the solid state.[4]

The following sections will compare these techniques, providing detailed experimental protocols and expected outcomes for (5-Chloro-thiazol-2-YL)acetic acid.

Experimental Workflow for Structural Confirmation

Structural_Confirmation_Workflow Workflow for the Structural Confirmation of (5-Chloro-thiazol-2-YL)acetic Acid synthesis Synthesis of (5-Chloro-thiazol-2-YL)acetic Acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray data_analysis Comprehensive Data Analysis and Structure Confirmation ftir->data_analysis nmr->data_analysis ms->data_analysis xray->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of (5-Chloro-thiazol-2-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

Expected ¹H NMR Spectrum of (5-Chloro-thiazol-2-YL)acetic Acid

The proton NMR spectrum is expected to be relatively simple, providing key information about the protons on the acetic acid moiety and the thiazole ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[6]
-CH₂-~3.9Singlet2HThe methylene protons are adjacent to the electron-withdrawing thiazole ring and the carboxylic acid group, leading to a downfield shift.
Thiazole H-4~7.5Singlet1HThe single proton on the thiazole ring is in an aromatic environment. Its precise shift is influenced by the adjacent chloro and acetic acid substituents.
Expected ¹³C NMR Spectrum of (5-Chloro-thiazol-2-YL)acetic Acid

The carbon NMR spectrum will reveal the number of unique carbon environments and provide further evidence for the proposed structure.

Carbon Expected Chemical Shift (δ, ppm) Rationale
-COOH170 - 175The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
Thiazole C-2165 - 170This carbon is attached to the electronegative nitrogen and sulfur atoms and the acetic acid group.
Thiazole C-5135 - 140The carbon bearing the chlorine atom will be shifted downfield due to the halogen's inductive effect.
Thiazole C-4120 - 125The carbon with the attached proton.
-CH₂-35 - 40The methylene carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the exact molecular weight of the compound and its elemental formula through high-resolution measurements. It also offers structural clues through the analysis of fragmentation patterns.

Expected Mass Spectrum of (5-Chloro-thiazol-2-YL)acetic Acid

The key feature to look for in the mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

Ion Expected m/z Relative Intensity Rationale
[M]⁺177100%Molecular ion peak corresponding to the ³⁵Cl isotope.
[M+2]⁺179~33%Molecular ion peak corresponding to the ³⁷Cl isotope.
[M-COOH]⁺132/134VariableFragmentation corresponding to the loss of the carboxylic acid group.
[C₃H₂NClS]⁺119/121VariableFragmentation of the thiazole ring.
Comparison with a Structural Isomer: 2-(5-chlorothiophen-2-yl)acetic Acid

A useful comparison can be made with the structural isomer, 2-(5-chlorothiophen-2-yl)acetic acid. This compound has the same molecular formula (C₆H₅ClO₂S) and therefore the same nominal mass.[7] However, its fragmentation pattern in mass spectrometry would likely differ due to the different heteroaromatic ring system, providing a means of distinction.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization.

    • Ensure the mass range is set to include the expected molecular ion peaks.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass and the isotopic pattern to confirm the elemental formula.

    • Analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Spectrum of (5-Chloro-thiazol-2-YL)acetic Acid

The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the thiazole ring.

Functional Group Expected Absorption Range (cm⁻¹) Appearance Rationale
O-H (Carboxylic Acid)2500-3300Very BroadThe O-H stretch in a carboxylic acid is typically very broad due to hydrogen bonding.[8][9]
C=O (Carboxylic Acid)1700-1725Strong, SharpThe carbonyl stretch is a very strong and characteristic absorption.[10]
C=N & C=C (Thiazole)1500-1600Medium to StrongStretching vibrations of the thiazole ring.
C-O (Carboxylic Acid)1210-1320Medium to StrongThe C-O single bond stretch.
C-Cl700-800Medium to StrongThe carbon-chlorine stretching vibration.
Comparison with a Non-halogenated Analog: 2-Thiazoleacetic Acid

Comparing the FTIR spectrum of the target molecule with that of 2-thiazoleacetic acid would highlight the presence of the C-Cl bond in the 700-800 cm⁻¹ region, providing further confirmation of the chloro-substitution.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Unambiguous 3D Structure

For crystalline solids, single-crystal X-ray diffraction is the gold standard for molecular structure determination.[4] It provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, leaving no ambiguity about the molecule's constitution and conformation.

Expected Outcome from X-ray Crystallography

A successful X-ray crystallographic analysis of (5-Chloro-thiazol-2-YL)acetic acid would yield:

  • The definitive connectivity of all atoms, confirming the thiazole ring, the acetic acid side chain, and the position of the chlorine atom.

  • Precise bond lengths and angles, which can provide insights into the electronic nature of the molecule.

  • Information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection:

    • Mount a suitable crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the model against the experimental data to obtain the final, accurate structure.

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment of H and C atoms.Provides detailed structural information in solution.Requires a relatively large amount of sample; sensitivity can be an issue for ¹³C.
Mass Spectrometry Molecular weight, elemental formula, fragmentation pattern.High sensitivity, requires very little sample.Does not provide information on atom connectivity.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, easy to use.Provides limited information on the overall structure.
X-ray Crystallography Definitive 3D structure, bond lengths, and angles.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow.

Logical Framework for Structural Confirmation

Logical_Framework Logical Framework for Structural Confirmation cluster_0 Initial Hypothesis: Structure is (5-Chloro-thiazol-2-YL)acetic Acid cluster_1 Spectroscopic Evidence cluster_2 Definitive Confirmation cluster_3 Conclusion hypothesis ms_evidence MS: Correct molecular weight and Cl isotope pattern? hypothesis->ms_evidence ftir_evidence FTIR: Presence of COOH, C=N, C-Cl bands? ms_evidence->ftir_evidence nmr_evidence NMR: Expected proton and carbon signals observed? ftir_evidence->nmr_evidence xray_evidence X-ray: 3D structure matches hypothesis? nmr_evidence->xray_evidence conclusion Structure Confirmed xray_evidence->conclusion

Caption: A logical flow diagram illustrating the process of confirming the molecular structure.

Conclusion

The structural confirmation of a newly synthesized compound like (5-Chloro-thiazol-2-YL)acetic acid is a systematic process that relies on the convergence of data from multiple analytical techniques. By employing a combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. For ultimate, unambiguous proof, single-crystal X-ray crystallography provides the definitive answer. This guide has outlined the key experimental considerations and expected outcomes for each of these techniques, providing a robust framework for researchers in the field of drug discovery and development to confidently characterize their synthesized molecules.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to (5-Chloro-thiazol-2-YL)acetic acid: Comprehensive PPE and Safe Handling Protocols

In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. (5-Chloro-thiazol-2-YL)acetic acid is a vital building block in modern drug development, yet its handling requires a...

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and chemical entities, the safety of the researcher is paramount. (5-Chloro-thiazol-2-YL)acetic acid is a vital building block in modern drug development, yet its handling requires a nuanced understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE), operational workflows, and disposal methods. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Profile: A Mechanistic Overview

While a specific, comprehensive toxicological profile for (5-Chloro-thiazol-2-YL)acetic acid is not widely published, a rigorous hazard assessment can be conducted by analyzing its constituent chemical moieties. Prudent laboratory practice dictates treating substances of unknown toxicity with a high degree of caution.[1]

  • Carboxylic Acid Group: The acetic acid functional group renders the molecule acidic. Concentrated solutions or the solid material can cause skin irritation or, in severe cases, chemical burns and serious eye damage upon contact.[2] Safety data for similar acidic compounds consistently highlights the risk of irritation to skin, eyes, and the respiratory tract.[3]

  • Chlorinated Thiazole Ring: Thiazole-containing compounds are ubiquitous in biologically active agents.[4][5] The presence of a halogen (chlorine) on this heterocyclic ring system suggests that vigilance is required. Halogenated organic compounds can have complex toxicological profiles and may cause irritation.

Therefore, this compound must be handled as, at minimum, a skin and eye irritant with potential for respiratory tract irritation if inhaled as a dust or aerosol.[3][6]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following protocols represent the minimum required protection for handling (5-Chloro-thiazol-2-YL)acetic acid.

Engineering Controls: The First Line of Defense

Before any personal equipment is worn, engineering controls must be in place. All procedures involving the handling of solid (5-Chloro-thiazol-2-YL)acetic acid or its solutions should be performed within a certified chemical fume hood.[1][7] This is critical to minimize the inhalation of airborne particles or vapors. Proper laboratory ventilation is also essential to prevent the accumulation of hazardous fumes.[8]

Foundational PPE Ensemble

The following table summarizes the essential PPE for routine laboratory-scale operations.

Protection Type Specification Rationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields (minimum). A full face shield over safety glasses is required when a splash hazard exists.[9]Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation or damage.
Hand Nitrile or Neoprene gloves.[10]Provides a barrier against skin contact. Inspect gloves for tears or degradation before each use and replace them immediately if contaminated.[11]
Body Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10] Lab coats with elasticated cuffs are preferable to prevent accidental contact with equipment.
Respiratory Not typically required if handled exclusively within a fume hood. An N95-rated respirator is recommended if weighing fine powders outside of a fume hood is unavoidable.[12]Prevents inhalation of fine particulates that can cause respiratory tract irritation.[3]
Step-by-Step PPE Protocol
  • Donning Sequence: Before entering the designated handling area, don your lab coat, followed by safety glasses or goggles. The final step before handling the chemical is to put on your gloves.

  • During Operations: Keep gloves on at all times when handling the chemical, its containers, or contaminated equipment. Avoid touching your face, personal items, or surfaces outside the immediate work area with contaminated gloves.

  • Doffing Sequence: Upon completion of work, remove gloves first, avoiding contact between your skin and the outer surface of the glove. Remove your lab coat and then your eye protection. Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Operational Plan: From Weighing to Waste

A structured workflow minimizes the potential for exposure and cross-contamination.

Preparation and Handling
  • Designate Area: Clearly define the workspace within the chemical fume hood where all handling will occur.

  • Assemble Equipment: Ensure all necessary glassware, spatulas, and spill cleanup materials are inside the fume hood before introducing the chemical.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid (5-Chloro-thiazol-2-YL)acetic acid to the container, minimizing the creation of dust.

  • Solution Preparation: Slowly add the solid to the solvent while stirring to prevent splashing.

Spill and Emergency Response
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]

  • Small Spill (within fume hood): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Scoop the material into a designated, labeled hazardous waste container. Clean the spill area thoroughly.

  • Large Spill: Evacuate the area and notify laboratory personnel and the designated safety officer.

Disposal and Decontamination Plan

All waste generated from handling (5-Chloro-thiazol-2-YL)acetic acid must be treated as hazardous waste.[13]

  • Waste Segregation:

    • Solid Waste: Collect excess solid reagent and contaminated absorbents in a clearly labeled, sealed container for solid hazardous chemical waste.

    • Liquid Waste: Collect solutions in a designated, labeled container for halogenated organic waste.

    • Contaminated PPE: Disposable items such as gloves and weigh boats should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and appropriate hazard warnings in compliance with institutional and federal regulations.[8][14]

  • Storage and Disposal: Store sealed waste containers in a designated satellite accumulation area until collection by Environmental Health & Safety (EHS) personnel.

Visual Workflow Diagrams

The following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Decision_Flow cluster_task Task Assessment cluster_ppe_selection PPE & Control Selection cluster_execution Execution Start Initiate Task with (5-Chloro-thiazol-2-YL)acetic acid AssessTask Assess Task Type Start->AssessTask WeighSolid Weighing Solid AssessTask->WeighSolid WorkSolution Working with Solution AssessTask->WorkSolution FumeHood Mandatory Control: Chemical Fume Hood WeighSolid->FumeHood WorkSolution->FumeHood BasePPE Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses SplashRisk Splash Risk? BasePPE->SplashRisk FumeHood->BasePPE FaceShield Add Face Shield SplashRisk->FaceShield Yes Proceed Proceed with Task SplashRisk->Proceed No FaceShield->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Waste_Disposal_Flow cluster_gen Waste Generation cluster_streams Waste Streams cluster_contain Containment cluster_final Final Steps Start Generate Waste from (5-Chloro-thiazol-2-YL)acetic acid Segregate Identify Waste Form Start->Segregate Solid Excess Solid or Contaminated Materials Segregate->Solid Liquid Aqueous or Organic Solutions Segregate->Liquid Sharps Contaminated Needles, etc. Segregate->Sharps SolidContainer Label 'Solid Hazardous Waste' Solid->SolidContainer LiquidContainer Label 'Halogenated Liquid Waste' Liquid->LiquidContainer SharpsContainer Use Puncture-Proof Sharps Container Sharps->SharpsContainer Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store EHS Contact EHS for Pickup Store->EHS

Caption: Step-by-step waste segregation and disposal workflow.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET Acetic acid 99.85%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
  • Fisher Scientific. (2013, March 12). SAFETY DATA SHEET Thioacetic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
  • Syracuse University Environmental Health & Safety Services. (n.d.). Irritants.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Syracuse University Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • ResearchGate. (2025, August 10). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • UF/IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Wikipedia. (n.d.). Gas mask.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • ResearchGate. (n.d.). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

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